Erythravine
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C18H21NO3 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
(2R,13bS)-11,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol |
InChI |
InChI=1S/C18H21NO3/c1-21-16-9-12-5-7-19-8-6-13-3-4-14(20)11-18(13,19)15(12)10-17(16)22-2/h3-4,6,9-10,14,20H,5,7-8,11H2,1-2H3/t14-,18-/m0/s1 |
Clave InChI |
JEBFJSHKHYDVNP-KSSFIOAISA-N |
SMILES isomérico |
COC1=C(C=C2C(=C1)CCN3[C@]24C[C@H](C=CC4=CC3)O)OC |
SMILES canónico |
COC1=C(C=C2C(=C1)CCN3C24CC(C=CC4=CC3)O)OC |
Sinónimos |
(+)-erythravine |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Isolation of Erythravine from Erythrina mulungu
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the methodologies for the isolation of erythravine, a bioactive alkaloid, from the plant Erythrina mulungu. The document details experimental protocols, presents quantitative data, and visualizes key workflows and biological pathways.
Introduction
Erythrina mulungu, a plant native to Brazil, is traditionally used for its sedative and anxiolytic properties.[1][2] These therapeutic effects are largely attributed to a class of tetracyclic spiroamine alkaloids, with this compound being a prominent and pharmacologically significant constituent.[1] this compound has garnered scientific interest for its potential as an anxiolytic and anticonvulsant agent.[3] Its mechanism of action is believed to involve the potent inhibition of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype.[2] This guide outlines the core techniques for the extraction, purification, and characterization of this compound for research and drug development purposes.
Quantitative Data Presentation
The yield of this compound and related alkaloids can vary depending on the plant material, extraction method, and purification strategy. The following tables summarize quantitative data compiled from various studies.
Table 1: Crude and Fractional Alkaloid Extraction Yields from Erythrina Species
| Erythrina Species | Plant Part | Starting Material (kg) | Extraction Method | Solvent System | Crude/Fractional Alkaloid Yield (g) | Yield (%) |
| E. mulungu | Flowers | 6 | Maceration & Acid-Base Partitioning | Ethanol/Water (7:3) | 0.670 (Fraction 2) | ~0.011 |
| E. variegata | Flowers | 10 | Maceration & Acid-Base Partitioning | 90% Methanol (B129727) | 110 (Crude Alkaloid) | 1.1 |
| E. crista-galli | Flowers | 11 | Maceration & Acid-Base Partitioning | 90% Methanol | 90 (Crude Alkaloid) | 0.82 |
Note: Data for E. mulungu represents a fraction containing alkaloids, not the total crude alkaloid yield.
Table 2: Spectroscopic Data for this compound Characterization
| Technique | Parameter | Observed Value |
| Molecular Formula | - | C₁₈H₂₁NO₃ |
| Molecular Weight | - | 299.370 g/mol [2] |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) in ppm | 6.85 (s, 1H, H-1), 6.78 (s, 1H, H-4), 6.01 (d, J=10.2 Hz, 1H, H-6), 5.89 (d, J=10.2 Hz, 1H, H-7), 4.09 (m, 1H, H-3), 3.86 (s, 3H, OCH₃), 3.55 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) in ppm | 147.2 (C-15), 146.9 (C-16), 133.3 (C-5), 129.8 (C-7), 124.5 (C-6), 111.8 (C-4), 105.4 (C-1), 77.2 (C-11), 68.9 (C-3), 56.1 (OCH₃), 55.9 (OCH₃), 53.8 (C-10), 47.5 (C-8), 39.5 (C-2) |
| Mass Spectrometry (EI-MS) | Molecular Ion Peak (M⁺) | m/z 299 |
| Key Fragment Ions | m/z 268 ([M-OCH₃]⁺), 240, 224 |
Note: NMR data is compiled from typical values for the erythrinan (B1236395) skeleton and may vary slightly between different literature sources. Complete assignment requires 2D NMR techniques.
Experimental Protocols
The isolation of this compound is a multi-step process involving extraction from the plant material, partitioning to enrich the alkaloid fraction, and chromatographic purification.
Plant Material and Extraction
-
Plant Material Preparation: Fresh flowers of Erythrina mulungu (e.g., 6 kg) are collected.[4] The material should be properly identified and authenticated.
-
Maceration: The fresh plant material is macerated with a hydroalcoholic solvent, typically an ethanol/water mixture (e.g., 7:3 v/v), for an extended period (e.g., 7 days) at room temperature.[4] This process is often repeated to ensure exhaustive extraction.
-
Concentration: The combined hydroalcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Acid-Base Partitioning for Alkaloid Enrichment
This critical step separates the basic alkaloids from neutral and acidic compounds present in the crude extract.
-
Acidification: The dried crude extract is dissolved in an acidic aqueous solution (e.g., 2% acetic acid or 10% HCl) to protonate the alkaloids, rendering them water-soluble.
-
Washing with Organic Solvent: The acidic solution is partitioned against an immiscible organic solvent such as ethyl acetate (B1210297) or chloroform (B151607). Neutral and acidic impurities are extracted into the organic phase, which is then discarded. This step is typically repeated two to three times.
-
Basification: The remaining aqueous layer, now enriched with protonated alkaloids, is basified to a pH of 8-9 using a base like ammonium (B1175870) hydroxide (B78521) (NH₄OH). This deprotonates the alkaloids, making them soluble in organic solvents.
-
Alkaloid Extraction: The basified aqueous solution is then extracted multiple times with an organic solvent (e.g., ethyl acetate or chloroform). The alkaloids will partition into the organic phase.
-
Final Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid fraction.
Chromatographic Purification
Further purification is necessary to isolate this compound from other alkaloids in the crude fraction. This is typically achieved through a series of chromatographic techniques.
-
Column Packing: A glass column is packed with silica (B1680970) gel (e.g., 200-300 mesh) using a slurry method with a non-polar solvent.
-
Sample Loading: The crude alkaloid fraction is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with 100% chloroform and gradually introducing acetone.
-
Fraction Collection and Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC), using a suitable mobile phase and visualizing with Dragendorff's reagent, which is specific for alkaloids. Fractions with similar TLC profiles are pooled together.
The final purification to obtain high-purity this compound is performed using preparative HPLC.
-
System: A preparative HPLC system equipped with a high-pressure pump, an injector, a fraction collector, and a UV detector.
-
Column: A reversed-phase C18 column is typically used (e.g., dimensions of 250 mm x 10 mm, 5 µm particle size).[1][5]
-
Mobile Phase: A gradient of methanol and water, or acetonitrile (B52724) and water, is commonly employed.[5][6] The specific gradient profile needs to be optimized based on an initial analytical scale separation. A typical starting point could be a linear gradient from 30% to 70% methanol in water over 30 minutes.
-
Flow Rate: The flow rate is scaled up from the analytical method. For a 10 mm internal diameter column, a flow rate of around 5 mL/min can be a starting point.[1]
-
Detection: The eluent is monitored at a wavelength where this compound exhibits significant absorbance, such as 280 nm.[5]
-
Injection and Fraction Collection: The partially purified fraction containing this compound is dissolved in the initial mobile phase, filtered, and injected onto the column. The fraction corresponding to the this compound peak is collected.
-
Purity Analysis and Desalting: The purity of the collected fraction is confirmed using analytical HPLC. The solvent is then removed under reduced pressure to yield pure this compound.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation of this compound from Erythrina mulungu.
Caption: General workflow for the isolation of this compound.
Proposed Signaling Pathway of this compound
This compound's anxiolytic and anticonvulsant effects are linked to its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). The diagram below illustrates this proposed mechanism.
Caption: this compound's inhibitory action on nAChRs.
Conclusion
The isolation of this compound from Erythrina mulungu is a well-documented process that relies on classical natural product chemistry techniques. The combination of solvent extraction, acid-base partitioning, and multi-step chromatography, culminating in preparative HPLC, can yield pure this compound suitable for pharmacological and clinical research. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals seeking to work with this promising psychoactive alkaloid. Further optimization of each step may be required to maximize yield and purity depending on the specific starting material and available instrumentation.
References
- 1. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Anticonvulsant profile of the alkaloids (+)-erythravine and (+)-11-α-hydroxy-erythravine isolated from the flowers of Erythrina mulungu Mart ex Benth (Leguminosae-Papilionaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AU2005297347A1 - Hydroalcoholic extract of Erythrina mulungu, pharmaceutical compositions and processes for producing these substances - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. nacalai.com [nacalai.com]
Chemical structure and stereochemistry of Erythravine
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Erythravine
Introduction
This compound is a prominent member of the erythrinan (B1236395) class of alkaloids, a group of tetracyclic spiroamine natural products.[1] These compounds are primarily isolated from various species of the Erythrina genus, which are widely distributed in tropical and subtropical regions.[2][3] this compound, specifically, has garnered significant interest within the scientific community for its notable pharmacological activities, including anxiolytic and anticonvulsant properties.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure
This compound is classified as a tetrahydroisoquinoline alkaloid.[2] Its core is the characteristic erythrinan skeleton, a tetraheterocyclic nitrogen-containing compound.[7] The systematic IUPAC name for this compound is (2R,13bS)-11,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol.[8]
The fundamental structure consists of a tetracyclic system with two methoxy (B1213986) groups and one hydroxyl group as substituents. The molecular formula of this compound is C₁₈H₂₁NO₃.[4][8][9]
Caption: 2D chemical structure of this compound.
Stereochemistry
The biological activity of many alkaloids is intrinsically linked to their three-dimensional structure. This compound is a chiral molecule, possessing two stereocenters, which results in a specific absolute configuration.[9] The naturally occurring and biologically active form is (+)-erythravine, indicating that it is dextrorotatory.[8][9]
The absolute configuration of the chiral centers in (+)-erythravine has been determined as (2R,13bS), according to the Cahn-Ingold-Prelog priority rules.[8][10][11] This precise spatial arrangement of atoms is crucial for its interaction with biological targets, such as neurotransmitter receptors.[12] The stereochemistry is a key determinant of its pharmacological profile, and any variation can lead to significant changes in efficacy and selectivity.
Physicochemical and Pharmacological Data
Quantitative data for this compound is summarized in the table below. This includes its basic chemical properties and key pharmacological values related to its activity at nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in its anxiolytic and anticonvulsant effects.[2][13]
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₁NO₃ | [4][8][9] |
| Molecular Weight | 299.37 g/mol | [2] |
| CAS Number | 19373-79-6 | [4][8] |
| Optical Activity | (+) | [9] |
| IC₅₀ at α7 nAChR | 6 µM | [2] |
| IC₅₀ at α4β2 nAChR | 13 nM | [2] |
Experimental Protocols
Structural Elucidation
The determination of the complex structure of erythrinan alkaloids like this compound requires a multi-step analytical approach.[1]
Caption: Integrated workflow for the structural elucidation of erythrinan alkaloids.
-
Isolation and Purification : this compound is typically isolated from the flowers or other parts of plants from the Erythrina genus, such as Erythrina mulungu.[2][6] Standard chromatographic techniques are employed for purification.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact molecular weight and deduce the molecular formula (C₁₈H₂₁NO₃).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of NMR experiments is crucial for elucidating the planar structure and stereochemistry.
-
¹H and ¹³C NMR : These 1D NMR experiments identify the types and number of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC) : These experiments establish the connectivity between atoms, allowing for the assembly of the carbon-hydrogen framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique is used to determine the relative configuration by identifying protons that are close to each other in space.[5]
-
-
Determination of Absolute Configuration : While spectroscopic methods can often establish the relative stereochemistry, determining the absolute configuration unambiguously typically requires X-ray crystallography of a suitable crystal or the use of chiroptical methods like circular dichroism.[1]
Biological Activity Assays
The anticonvulsant properties of (+)-erythravine have been investigated using various chemically-induced seizure models in rats.[5][6]
-
Protocol : Different doses of (+)-erythravine are administered to animals, typically via intracerebroventricular injection.[5] Subsequently, seizures are induced using chemical convulsants such as bicuculline, pentylenetetrazole (PTZ), kainic acid, or N-methyl-D-aspartate (NMDA).[6]
-
Endpoints : The efficacy of this compound is quantified by measuring its ability to inhibit the occurrence of seizures or to increase the latency to seizure onset.[5][6]
Signaling Pathway Interaction
The pharmacological effects of this compound are, at least in part, attributable to its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as a potent antagonist at these receptors.[2]
Caption: Simplified diagram of this compound's antagonistic action on nAChRs.
Studies using voltage-clamp techniques on Xenopus laevis oocytes expressing different nAChR subtypes have demonstrated that (+)-erythravine produces a significant inhibitory modulation on α4β2, α4β4, and α7 isoforms.[13] This antagonism prevents ion flow through the receptor channel, leading to reduced neuronal excitability, which is a plausible mechanism for its observed anxiolytic and anticonvulsant effects.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemicals/Erythravine - Wikiversity [en.wikiversity.org]
- 5. researchgate.net [researchgate.net]
- 6. Anticonvulsant profile of the alkaloids (+)-erythravine and (+)-11-α-hydroxy-erythravine isolated from the flowers of Erythrina mulungu Mart ex Benth (Leguminosae-Papilionaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (+)-Erythravine | C18H21NO3 | CID 11231853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Absolute configuration - Wikipedia [en.wikipedia.org]
- 12. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New insights in the mode of action of (+)-erythravine and (+)-11α-hydroxy-erythravine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Biosynthesis of Erythravine in Erythrina Species: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The genus Erythrina is a rich source of tetracyclic benzylisoquinoline alkaloids (BIAs), renowned for their significant pharmacological activities, particularly on the central nervous system.[1][2] Erythravine, a prominent alkaloid within this class, has garnered interest for its anxiolytic and nicotinic receptor antagonist properties.[3][4] Understanding its biosynthetic pathway is paramount for enabling biotechnological production, which could overcome the limitations of low yields and complex extraction from natural sources.[1][5] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, integrating findings from isotopic labeling studies, metabolite profiling, and cutting-edge transcriptome analysis. We detail the proposed enzymatic steps from the primary precursor, L-tyrosine, to the core erythrinane skeleton, present key experimental methodologies, and identify the candidate genes poised to be pivotal in unraveling this complex metabolic route.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the well-established benzylisoquinoline alkaloid (BIA) pathway, commencing with the aromatic amino acid L-tyrosine. Through a series of enzymatic steps, the pathway converges on the key intermediate (S)-norreticuline, which serves as the crucial branch point into the specialized Erythrina alkaloid metabolism.[6][7][8] Early research proposed (S)-norprotosinomenine as the primary precursor, but feeding experiments with 13C-labelled compounds in Erythrina crista-galli definitively demonstrated that (S)-norreticuline is the true precursor, a finding that reshaped our understanding of this pathway.[6]
The proposed pathway involves two main stages:
-
Core BIA Pathway: Formation of (S)-norreticuline from L-tyrosine.
-
Erythrina-Specific Pathway: Oxidative coupling of (S)-norreticuline and subsequent rearrangements to form the characteristic tetracyclic spiroamine erythrinane skeleton, which is then modified to yield this compound.[9][10]
A pivotal study combining transcriptome and metabolome analysis in Erythrina velutina has identified 24 candidate genes likely involved in this pathway, providing a genetic blueprint for future characterization.[1][11]
Caption: Putative biosynthetic pathway of this compound from L-Tyrosine.
Key Enzymes and Candidate Genes
While the complete enzymatic sequence remains under investigation, combined transcriptomic and metabolomic analyses have successfully identified strong candidates for the enzymes catalyzing the initial steps of the pathway.[5] Cytochrome P450 monooxygenases (P450s) and various O-methyltransferases (OMTs) are critical components, responsible for the hydroxylations and methylations that decorate the core alkaloid structure.[5][12] The table below summarizes the key proposed enzymes and their corresponding gene candidates identified in E. velutina.
| Enzyme/Enzyme Class | Proposed Function | Gene Candidate (E. velutina) | Pathway Stage | Reference(s) |
| Norcoclaurine Synthase (NCS) | Condensation of dopamine and 4-HPAA | EvNCS | Core BIA | [5] |
| 6-O-Methyltransferase (6OMT) | Methylation of (S)-Norcoclaurine | Ev6OMT | Core BIA | [5] |
| (S)-N-methylcoclaurine 3′-hydroxylase | Hydroxylation of (S)-Coclaurine | EvCYP80B3 (A P450 Enzyme) | Core BIA | [5] |
| 4'-O-Methyltransferase (4'OMT) | Methylation to form (S)-Norreticuline | Ev4OMT | Core BIA | [5] |
| Cytochrome P450s (CYPs) | Catalyze intramolecular C-C phenolic coupling | Multiple candidates identified | Erythrina-Specific | [5][12][13] |
| Salutaridine Reductase-like (SALR-like) | Reduction of intermediate ketones/imines | EvSALR | Erythrina-Specific | [5] |
| Dehydrogenases/Reductases | Tailoring of the erythrinane skeleton | Multiple candidates identified | Erythrina-Specific | [5] |
Quantitative Data Summary
To date, the peer-reviewed literature has focused primarily on the elucidation of the pathway and the identification of genetic candidates. Consequently, detailed quantitative data, such as the enzyme kinetics (e.g., Kcat, Km) for the specific enzymes in the this compound pathway, have not yet been published. The functional characterization of the candidate genes listed in Table 1 is a critical next step that will enable these essential measurements.
| Enzyme Candidate | Substrate(s) | Product(s) | Km (μM) | kcat (s⁻¹) |
| EvNCS | Dopamine, 4-HPAA | (S)-Norcoclaurine | Not Determined | Not Determined |
| Ev6OMT | (S)-Norcoclaurine, SAM | (S)-Coclaurine | Not Determined | Not Determined |
| EvCYP80B3 | (S)-Coclaurine, NADPH, O₂ | (S)-Methylnorlaudanosoline | Not Determined | Not Determined |
| Ev4OMT | (S)-Methylnorlaudanosoline, SAM | (S)-Norreticuline | Not Determined | Not Determined |
| EvSALR | Putative dienone intermediate, NADPH | Reduced intermediate | Not Determined | Not Determined |
Experimental Protocols
The elucidation of the this compound pathway has relied on two primary experimental strategies: traditional isotopic labeling and modern 'omics' approaches.
Precursor Feeding and Isotopic Labeling
This classical biochemical approach was instrumental in identifying the true precursors of Erythrina alkaloids.[6][10]
Methodology:
-
Tissue Selection: Fruit wall tissue of Erythrina crista-galli was identified as the major site of alkaloid biosynthesis and used as the experimental system.[6]
-
Precursor Synthesis: Potential precursors, such as (S)-coclaurine and (S)-norreticuline, were synthesized with radioactive (e.g., ³H) or stable isotope (¹³C) labels at specific positions.[6]
-
Precursor Application: The labeled compounds were administered to the fruit wall tissue slices, which were then incubated under controlled conditions to allow for metabolic conversion.
-
Alkaloid Extraction: After incubation, total alkaloids were extracted from the tissue using standard solvent extraction protocols.
-
Analysis: The extracted alkaloids were separated using techniques like Thin Layer Chromatography (TLC). The incorporation and position of the label in the final products (e.g., erythraline) were determined by scintillation counting (for radiolabels) or Nuclear Magnetic Resonance (NMR) spectroscopy (for ¹³C labels).[6] This NMR analysis was crucial as it showed exclusive labeling at C-10 of erythraline (B1235506) from [1-¹³C]-(S)-norreticuline, ruling out a symmetrical intermediate.[6]
Caption: Experimental workflow for precursor feeding and isotopic labeling studies.
Transcriptome Mining and Metabolite Profiling
This modern 'omics' approach correlates gene expression with the presence of specific metabolites to identify candidate biosynthetic genes.[1][14]
Methodology:
-
Sample Collection: Samples were collected from tissues with differential alkaloid accumulation (e.g., seeds and leaves of Erythrina velutina).[1]
-
Metabolite Profiling:
-
Extraction: Metabolites were extracted from ground tissue.
-
Analysis: The extracts were analyzed using High-Resolution Liquid Chromatography coupled to a Diode-Array Detector and a Mass Spectrometer (HPLC-DAD-MS), specifically using an ESI-TOF analyzer.[1] This allows for the precise identification of known and putative alkaloids based on mass and fragmentation patterns.
-
Data Processing: Tandem MS/MS data were processed using a Molecular Networking approach to group and identify related compounds.[1]
-
-
Transcriptome Analysis:
-
RNA Extraction: Total RNA was extracted from the same tissues.
-
Sequencing: A de novo transcriptome was generated using Next Generation Sequencing (NGS) on an Illumina NextSeq 500 platform.[1][14]
-
Bioinformatics: The resulting sequences were assembled and annotated. Transcripts were quantified (e.g., using TPM - Transcripts Per Million) to identify genes with expression patterns that correlate with alkaloid accumulation. Candidate genes were identified by homology to known alkaloid biosynthetic genes from other species.[5][11]
-
Caption: Integrated 'omics' workflow for gene discovery in alkaloid biosynthesis.
Conclusion and Future Directions
Significant progress has been made in outlining the biosynthetic pathway of this compound and other Erythrina alkaloids. The establishment of (S)-norreticuline as the key precursor and the recent identification of 24 candidate genes have laid a robust foundation for future research.[1][6] However, critical gaps in our knowledge remain.
The immediate research priorities should be:
-
Functional Gene Characterization: The candidate genes identified through transcriptome analysis must be functionally validated. This involves heterologous expression in microbial (e.g., E. coli, S. cerevisiae) or plant systems, followed by in vitro enzyme assays with putative substrates to confirm their catalytic activity.
-
Elucidation of the Spirocyclization Step: The enzymes responsible for the key intramolecular oxidative coupling of (S)-norreticuline to form the erythrinane skeleton are yet to be identified and characterized. This P450-catalyzed step is a prime target for investigation.[12]
-
Pathway Regulation: Understanding the transcriptional regulation of the pathway will be crucial for any metabolic engineering efforts. Identifying key transcription factors that control the expression of the biosynthetic genes is a vital long-term goal.
Successfully addressing these points will not only complete our understanding of how Erythrina species produce these complex molecules but will also unlock the potential for their sustainable and scalable production through synthetic biology platforms, providing a valuable resource for drug discovery and development.
References
- 1. Erythrina velutina Willd. alkaloids: Piecing biosynthesis together from transcriptome analysis and metabolite profiling of seeds and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The genus Erythrina L.: A review on its alkaloids, preclinical, and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Phytochemicals/Erythravine - Wikiversity [en.wikiversity.org]
- 5. Erythrina velutina Willd. alkaloids: Piecing biosynthesis together from transcriptome analysis and metabolite profiling of seeds and leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Erythrina alkaloids in Erythrina crista-galli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (S)-Norreticuline is the precursor for the biosynthesis of Erythrina alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. ( S )-Norreticuline is the precursor for the biosynthesis of Erythrina alkaloids - Chemical Communications (RSC Publishing) DOI:10.1039/A706595G [pubs.rsc.org]
- 9. Erythrina alkaloids - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]
- 13. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [ouci.dntb.gov.ua]
- 14. Erythrina velutina Willd. alkaloids: Piecing biosynthesis together from transcriptome analysis and metabolite profiling of seeds and leaves [diposit.ub.edu]
Erythravine's Antagonistic Mechanism on Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of erythravine, a tetracyclic spiroamine alkaloid derived from Erythrina species, on neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). This compound has demonstrated significant potential as a selective antagonist of nAChRs, which are crucial modulators of synaptic transmission in the central nervous system. Understanding its interaction with these receptors is pivotal for the development of novel therapeutics for neurological and psychiatric disorders.
Core Mechanism of Action: Competitive Antagonism
This compound acts as a potent inhibitor of neuronal nAChRs.[1][2] The primary mechanism of action is believed to be competitive antagonism, where this compound competes with the endogenous neurotransmitter acetylcholine (ACh) for the same binding site on the receptor.[3] This inhibitory action is particularly pronounced at the α4β2 nAChR subtype, a receptor widely implicated in cognitive function, reward, and addiction.[1][2] Several erythrinian alkaloids are recognized as competitive antagonists of CNS nicotinic receptors.[3]
The antagonistic activity of this compound results in the blockade of ion channel opening, thereby preventing the influx of cations (primarily Na⁺ and Ca²⁺) that would typically occur upon ACh binding. This leads to a reduction in neuronal excitability.
Quantitative Analysis of this compound's Inhibitory Potency
Electrophysiological studies have quantified the inhibitory effects of (+)-erythravine on different nAChR subtypes. The half-maximal inhibitory concentration (IC₅₀) values highlight a significant selectivity for the α4β2 subtype over the α7 subtype.
| Receptor Subtype | Cell Model | Agonist Used | (+)-Erythravine IC₅₀ | Hill Coefficient | Reference |
| α4β2 | HEK 293 cells | 50 µM Acetylcholine | 4.4 nM (2.1 to 9.4 nM) | 0.61 | [1][2] |
| α7 | Hippocampal neurons | 300 µM Acetylcholine | 5.9 µM (3.9 to 9.0 µM) | 0.50 | [1][2] |
| α4β2 | HEK 293 cells | 50 µM Acetylcholine | 13 nM | -0.6 | [1][3] |
| α7 | Hippocampal neurons | N/A | 6 µM | -0.5 | [1][3] |
| α4β2, α4β4, α7 | Xenopus laevis oocytes | N/A | Significant Inhibition | N/A | [4] |
Note: α7 refers to natively expressed receptors in hippocampal neurons.[1][2] The data clearly indicates that this compound is approximately 1000-fold more potent at inhibiting α4β2 nAChRs compared to α7 nAChRs.
Experimental Protocols
The following methodologies are central to elucidating the mechanism of action of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through nAChRs in response to acetylcholine application, both in the presence and absence of this compound.
Objective: To determine the inhibitory effect and potency (IC₅₀) of this compound on specific nAChR subtypes.
Methodology:
-
Cell Culture and Transfection:
-
For α4β2 receptors, Human Embryonic Kidney (HEK) 293 cells are cultured. These cells are then transiently transfected with plasmids containing the cDNAs for the desired nAChR subunits (e.g., rat α4 and β2 subunits).[3]
-
For native α7* receptors, primary cultures of hippocampal neurons from embryonic rats are used, as they predominantly express this subtype.[1][2]
-
-
Electrophysiological Recording:
-
A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell's membrane potential is clamped at a holding potential (e.g., -67 mV).[3]
-
-
Agonist and Antagonist Application:
-
A rapid solution exchange system is used to apply the nAChR agonist (acetylcholine) to the cell for a short duration (e.g., 0.5 to 2 seconds).[1][2]
-
To determine the IC₅₀, concentration-response curves are generated by pre-applying increasing concentrations of this compound to the cell via bath perfusion before the co-application of the agonist and this compound.[2]
-
-
Data Analysis:
-
The resulting inward currents are recorded and measured. The peak amplitude or the area under the current trace is quantified.[1][2]
-
The percentage of inhibition for each this compound concentration is calculated relative to the control response (agonist alone).
-
The data is fitted to the Hill equation to determine the IC₅₀ value and the Hill coefficient.[1][2]
-
Visualizations: Pathways and Workflows
Signaling Pathway of nAChR Inhibition by this compound
Caption: Competitive antagonism of nAChRs by this compound.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for determining this compound's IC₅₀ on nAChRs.
Logical Relationship of this compound's Selectivity
Caption: Potency and selectivity of this compound for nAChR subtypes.
References
- 1. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]
- 2. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New insights in the mode of action of (+)-erythravine and (+)-11α-hydroxy-erythravine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Erythravine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythravine, a tetracyclic spiroisoquinoline alkaloid isolated from the plants of the Erythrina genus, has garnered significant scientific interest due to its pronounced neuropharmacological effects. Traditionally used in folk medicine for its anxiolytic and sedative properties, recent research has begun to elucidate the molecular mechanisms underlying these effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway associated with its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the central nervous system.
Mechanism of Action: Potent and Selective Antagonism of Nicotinic Acetylcholine Receptors
The primary mechanism of action of this compound is its potent and selective antagonism of neuronal nicotinic acetylcholine receptors (nAChRs). Extensive research has demonstrated that this compound exhibits a significantly higher affinity for the α4β2 subtype of nAChRs compared to other nAChR subtypes, such as the α7 and α3β4 receptors. This selective inhibition of α4β2 nAChRs is believed to be the cornerstone of its anxiolytic and anticonvulsant properties.
Quantitative Data: Receptor Binding Affinities
The inhibitory potency of this compound at different nAChR subtypes has been quantified using various in vitro techniques, most notably whole-cell patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of the acetylcholine-evoked current, are summarized in the table below.
| Receptor Subtype | Cell Line/Neuron Type | Acetylcholine Concentration | IC50 of (+)-Erythravine | Reference |
| α4β2 | HEK 293 cells | 50 µM | 13 nM | [1][2] |
| α7 | Hippocampal neurons | 300 µM | 6 µM | [1][2] |
These data clearly illustrate the remarkable selectivity of this compound for the α4β2 nAChR subtype, with a potency in the nanomolar range, which is approximately 460-fold higher than its potency at the α7 nAChR.
Pharmacological Effects
The antagonism of α4β2 nAChRs by this compound manifests in several key pharmacological effects observed in preclinical studies.
Anxiolytic Effects
This compound has demonstrated significant anxiolytic-like effects in various animal models of anxiety. Oral administration of this compound has been shown to increase the time spent in the open arms of the elevated plus-maze and the illuminated compartment of the light-dark box, behaviors indicative of reduced anxiety.[3] These effects are comparable to those of conventional anxiolytic drugs like diazepam.
Anticonvulsant Effects
This compound has also been shown to possess anticonvulsant properties. It can inhibit seizures induced by various chemical convulsants, including bicuculline, pentylenetetrazole, and kainic acid.[4] Furthermore, it increases the latency to seizures induced by NMDA.[4]
Interaction with Other Neurotransmitter Systems
While the primary focus of this compound research has been on its interaction with nAChRs, some studies have explored its effects on other neurotransmitter systems.
GABAergic and Glutamatergic Systems
Current evidence suggests that the anxiolytic and anticonvulsant effects of this compound are not mediated by direct interactions with the GABAergic or glutamatergic systems. Studies have shown a lack of effect on GABA uptake and glutamate (B1630785) binding.[5]
Serotonergic System
Direct studies on the interaction of this compound with serotonin (B10506) receptors are limited. However, some research on other Erythrinian and ergot alkaloids suggests a potential for interaction with the serotonergic system, particularly with 5-HT2A receptors. This remains an area for further investigation to fully characterize the pharmacological profile of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacology.
Nicotinic Acetylcholine Receptor Binding Assay ([³H]-Cytisine)
This protocol describes a representative radioligand binding assay to determine the affinity of this compound for nAChRs using [³H]-cytisine, a high-affinity agonist for many nAChR subtypes.
-
Tissue Preparation:
-
Rat brains are rapidly dissected and the region of interest (e.g., thalamus, striatum, or cortex) is homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
The pellet is resuspended in fresh buffer and the protein concentration is determined using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, incubate the brain membrane preparation (50-150 µg of protein) with various concentrations of this compound and a fixed concentration of [³H]-cytisine (e.g., 1 nM).
-
For total binding, membranes are incubated with [³H]-cytisine only.
-
For non-specific binding, membranes are incubated with [³H]-cytisine in the presence of a high concentration of a non-labeled competitor (e.g., 10 µM nicotine).
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The inhibition constant (Ki) of this compound is calculated from the IC50 value (concentration of this compound that inhibits 50% of specific [³H]-cytisine binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the recording of nAChR-mediated currents in cultured cells or neurons to assess the inhibitory effect of this compound.
-
Cell Culture and Transfection:
-
HEK 293 cells are cultured in appropriate media and transiently transfected with cDNAs encoding the desired nAChR subunits (e.g., α4 and β2) using a suitable transfection reagent. Recordings are typically performed 24-48 hours post-transfection.
-
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg. The pH is adjusted to 7.2 with KOH.
-
-
Recording Procedure:
-
A coverslip with the cultured cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Patch pipettes are pulled from borosilicate glass capillaries and have a resistance of 3-5 MΩ when filled with the internal solution.
-
A gigaseal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured by gentle suction to establish the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
Acetylcholine (ACh) is applied to the cell via a rapid application system to evoke nAChR currents.
-
To determine the inhibitory effect of this compound, the cells are pre-incubated with various concentrations of this compound before the co-application of this compound and ACh.
-
-
Data Analysis:
-
The peak amplitude of the ACh-evoked currents is measured in the absence and presence of different concentrations of this compound.
-
The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.
-
Experimental workflow for whole-cell patch-clamp electrophysiology.
Signaling Pathway
The antagonism of α4β2 nAChRs by this compound is expected to modulate downstream signaling pathways that are typically activated by acetylcholine or nicotine. One of the key pathways implicated in the effects of nAChR modulation is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which plays a crucial role in cell survival and synaptic plasticity. By blocking the influx of Ca²⁺ through the α4β2 nAChR, this compound can prevent the activation of this pathway, which may contribute to its neuropharmacological effects. The diagram below illustrates the putative signaling pathway affected by this compound.
Putative signaling pathway modulated by this compound.
Conclusion
This compound presents a compelling pharmacological profile as a potent and selective antagonist of α4β2 nicotinic acetylcholine receptors. Its demonstrated anxiolytic and anticonvulsant effects in preclinical models, coupled with a favorable initial assessment of its interaction with other major neurotransmitter systems, underscore its potential as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders. Further research is warranted to fully elucidate its engagement with the serotonergic system, to detail its pharmacokinetic and metabolic profile in more detail, and to explore the full spectrum of its therapeutic applications. This technical guide provides a solid foundation of the current knowledge on this compound, intended to facilitate and inspire future investigations in this promising area of neuropharmacology.
References
- 1. Interaction of ergovaline with serotonin receptor 5-HT2A in bovine ruminal and mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 5. Characterization of nicotinic receptor-mediated [3H]dopamine release from synaptosomes prepared from mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Anxiolytic Properties of Erythravine in Animal Models: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the anxiolytic properties of erythravine, a tetracyclic alkaloid derived from plants of the Erythrina genus.[1][2] Traditionally, extracts from Erythrina mulungu have been used as mild sedatives.[3] Modern pharmacological studies have identified this compound as one of the key compounds responsible for these anxiolytic effects, demonstrating its potential in preclinical animal models.[4][5] This document synthesizes the available quantitative data, details common experimental protocols, and visualizes the proposed mechanism of action.
Quantitative Data Summary
The anxiolytic-like effects of this compound have been quantified in several behavioral paradigms. The data consistently shows efficacy at low oral doses without significantly impairing locomotion, suggesting a specific anxiolytic action rather than a general sedative effect.[3]
Table 1: Anxiolytic Effects of this compound in the Light-Dark Transition Model (LDTM)
| Compound | Dose (mg/kg) | Administration Route | Animal Model | Key Findings |
| This compound | 3, 10 | Oral | Mice | Increased the time spent in the illuminated compartment, suggesting an anxiolytic-like effect.[4][5] |
Table 2: Anxiolytic Effects of this compound in the Elevated T-Maze (ETM)
| Compound | Dose (mg/kg) | Administration Route | Animal Model | Key Findings |
| This compound | 3, 10 | Oral | Mice | Significantly impaired the inhibitory avoidance task, indicative of anxiolytic activity.[1][6] |
Table 3: Inhibitory Activity of this compound on Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
| nAChR Subtype | IC₅₀ Value | Experimental System |
| α4β2 | 4.4 nM - 13 nM | HEK 293 cells heterologously expressing the receptor.[3][7] |
| α7 | 5.9 µM - 6 µM | Cultured hippocampal neurons natively expressing the receptor.[3][7] |
Mechanism of Action: Nicotinic Receptor Antagonism
The anxiolytic properties of this compound are not believed to be mediated by the GABAergic system, the target of classical anxiolytics like benzodiazepines.[8] Instead, compelling evidence points towards the inhibition of neuronal nicotinic acetylcholine receptors (nAChRs).[1][3][8] this compound acts as a potent competitive antagonist, with a particularly high affinity for the α4β2 nAChR subtype, which is widely expressed in the central nervous system.[3][7][9] By blocking these ligand-gated ion channels, this compound inhibits cholinergic transmission in brain circuits implicated in anxiety.[3][8]
Figure 1. Proposed mechanism of this compound as a nAChR antagonist.
Experimental Protocols
The anxiolytic properties of novel compounds are typically assessed using a battery of behavioral tests that rely on the conflict between the innate tendency of rodents to explore a new environment and their aversion to open, elevated, or brightly lit spaces.[10][11][12]
Figure 2. Generalized workflow for in-vivo anxiolytic testing.
Elevated Plus-Maze (EPM)
-
Principle: This test is based on the natural aversion of rodents to open and elevated spaces.[10][12] Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms relative to the closed arms.[10][12]
-
Apparatus: The maze is shaped like a plus sign, elevated from the floor (typically 50 cm). It consists of two opposing open arms and two opposing closed arms (enclosed by high walls).[10] A central platform connects all four arms.
-
Procedure:
-
Rodents are individually placed on the central platform of the maze, facing an open arm.[12]
-
The animal is allowed to freely explore the maze for a set period, typically 5 minutes.[12]
-
Behavior is recorded by an overhead video camera.
-
Key parameters measured include the number of entries into and the time spent in each type of arm.[10] Total distance traveled can be used as a measure of general locomotor activity.[10]
-
Light-Dark Box (LDB) Test
-
Principle: This model utilizes the conflict between the rodent's innate aversion to brightly illuminated areas and its motivation to explore a novel environment.[11][13] Anxiolytic agents increase the time spent in the light compartment and the number of transitions between the two compartments.[13]
-
Apparatus: The apparatus is a box divided into two compartments: a small, dark, covered compartment (approx. 1/3 of the box) and a larger, open, brightly illuminated compartment (approx. 2/3 of the box).[11][13] An opening connects the two compartments at floor level.[14]
-
Procedure:
-
A mouse is placed in the center of the illuminated chamber and allowed to explore freely for a predetermined time (e.g., 5-10 minutes).[13][14]
-
A video camera records the session.
-
The primary measures scored are the latency to first enter the dark compartment, the total time spent in each compartment, and the number of transitions between the two chambers.[13]
-
Marble-Burying Test
-
Principle: This test assesses anxiety-like and repetitive, compulsive-like behaviors.[15][16] Rodents, when presented with novel small objects like marbles, will often bury them in the bedding. A reduction in the number of marbles buried is indicative of an anxiolytic effect.
-
Apparatus: A standard rodent cage containing a deep layer of clean bedding (e.g., 5 cm).[15] A set number of glass marbles (typically 20) are arranged evenly on the surface of the bedding.[15][16]
-
Procedure:
Conclusion
This compound demonstrates a consistent anxiolytic-like profile in established animal models of anxiety. Its mechanism of action, centered on the potent antagonism of α4β2 nicotinic acetylcholine receptors, distinguishes it from many existing anxiolytics and presents a novel target for drug development. The quantitative data supports its efficacy at non-sedating doses. Further research should focus on elucidating the specific neural circuits modulated by this compound, exploring its potential in more complex models of anxiety disorders, and conducting comprehensive safety and pharmacokinetic profiling to advance its translational potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemicals/Erythravine - Wikiversity [en.wikiversity.org]
- 3. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of erythrinian alkaloids isolated from Erythrina mulungu (Papilionaceae) in mice submitted to animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New insights in the mode of action of (+)-erythravine and (+)-11α-hydroxy-erythravine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. mmpc.org [mmpc.org]
- 16. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticonvulsant Potential of Erythravine: A Technical Guide for Preclinical Research
For Immediate Release
This technical guide provides an in-depth overview of the preclinical anticonvulsant effects of erythravine, a promising alkaloid isolated from plants of the Erythrina genus. Synthesizing data from key preclinical studies, this document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for epilepsy. Herein, we detail the experimental protocols, present quantitative data on anticonvulsant efficacy, and elucidate the proposed mechanism of action of this compound.
Core Findings in Preclinical Models
This compound has demonstrated significant anticonvulsant properties across a range of chemically-induced seizure models in rodents. These studies highlight its potential as a broad-spectrum antiepileptic agent. The primary models utilized in these investigations include the pentylenetetrazol (PTZ), bicuculline (B1666979), kainic acid, and pilocarpine (B147212) seizure models, each representing different aspects of seizure pathophysiology.
Summary of Anticonvulsant Efficacy of this compound
| Seizure Model | Animal Species | This compound Administration Route | Key Findings | Reference |
| Pentylenetetrazol (PTZ) | Rat | Intracerebroventricular | 100% inhibition of seizures.[1][2] Protected against mortality.[1] | Faggion et al., 2011 |
| Bicuculline | Rat | Intracerebroventricular | 80% inhibition of seizures.[1][2] Increased latency to seizure onset.[1] Protected against mortality.[1] | Faggion et al., 2011 |
| Kainic Acid | Rat | Intracerebroventricular | 100% inhibition of seizures.[1][2] | Faggion et al., 2011 |
| N-Methyl-D-aspartate (NMDA) | Rat | Intracerebroventricular | Weak anticonvulsant action, but increased seizure latency.[1] Protected against mortality.[1] | Faggion et al., 2011 |
| Pilocarpine | Rat | Not Specified | Confirmed anticonvulsant effect and demonstrated neuroprotective properties.[3] | Gelfuso et al., 2020 |
Elucidating the Mechanism of Action: Targeting Nicotinic Acetylcholine (B1216132) Receptors
The anticonvulsant effects of this compound are primarily attributed to its interaction with neuronal nicotinic acetylcholine receptors (nAChRs).[4] Unlike many conventional antiepileptic drugs that target GABAergic or glutamatergic systems, this compound acts as an antagonist at nAChRs.
Electrophysiological studies have revealed that this compound potently inhibits acetylcholine-activated currents in cells expressing nAChRs.[5] Notably, it shows a high affinity for the α4β2 subtype, with an IC50 value in the nanomolar range, and also affects the α7 subtype at micromolar concentrations.[6] This inhibition of nAChRs is thought to dampen excessive neuronal excitation, a hallmark of epileptic seizures.
Interestingly, studies have indicated that this compound does not significantly alter GABA or glutamate (B1630785) uptake or binding, nor does it appear to modulate the function of major sodium and potassium channels.[7] This specific mechanism of action suggests a potentially novel therapeutic approach for epilepsy with a different side-effect profile compared to existing medications.
Detailed Experimental Protocols
To ensure the reproducibility and further investigation of this compound's anticonvulsant properties, this section outlines the methodologies employed in the key preclinical studies.
Animals
-
Species: Male Wistar rats or Swiss albino mice were commonly used.
-
Housing: Animals were typically housed in temperature-controlled rooms with a 12-hour light/dark cycle and had free access to food and water.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to screen for drugs effective against generalized absence and myoclonic seizures.
-
This compound Administration: Varying doses of this compound were administered, typically via intracerebroventricular (i.c.v.) injection.
-
Convulsant Administration: A sub-convulsive dose of PTZ (e.g., 35 mg/kg for mice) was administered intraperitoneally (i.p.).
-
Observation: Animals were observed for a period of 30 minutes for the onset and severity of seizures, often scored using a standardized scale (e.g., Racine scale).
-
Endpoints: Key parameters measured included the latency to the first seizure, the percentage of animals protected from seizures, and mortality.
Bicuculline-Induced Seizure Model
This model investigates drugs that act on the GABA-A receptor complex, as bicuculline is a competitive antagonist of this receptor.
-
This compound Administration: Doses of this compound were administered via i.c.v. injection.
-
Convulsant Administration: Bicuculline was administered i.p. to induce seizures.
-
Observation: Animals were monitored for convulsive activity, and the latency to seizure onset was recorded.
-
Endpoints: The primary endpoints were the percentage of seizure inhibition and the delay in seizure onset.
Kainic Acid-Induced Seizure Model
Kainic acid, a glutamate analog, induces seizures that model temporal lobe epilepsy.
-
This compound Administration: this compound was administered via i.c.v. injection.
-
Convulsant Administration: Kainic acid was administered to induce seizure activity.
-
Observation: The animals' behavior was observed to assess the protective effect of this compound against kainic acid-induced seizures.
-
Endpoints: The main outcome was the percentage of animals protected from seizures.
Pilocarpine-Induced Seizure Model
This model is another widely used representation of temporal lobe epilepsy, inducing status epilepticus.
-
This compound Administration: this compound was administered to the animals.
-
Convulsant Administration: Pilocarpine was administered to induce status epilepticus.
-
Observation: The anticonvulsant and neuroprotective effects of this compound were assessed.
-
Endpoints: Evaluation included the control of seizures and assessment of neuronal death and glial activation in the hippocampus.
Future Directions
The preclinical data strongly support the continued investigation of this compound as a potential anticonvulsant. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Establishing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as detailed dose-response relationships with various routes of administration.
-
Chronic Seizure Models: Evaluating the efficacy of this compound in chronic models of epilepsy that more closely mimic the human condition.
-
Safety and Toxicology: Conducting comprehensive safety and toxicology studies to determine the therapeutic window and potential adverse effects.
-
Mechanism of Action Refinement: Further elucidating the downstream signaling pathways affected by this compound's interaction with nAChRs to identify potential biomarkers and combination therapy strategies.
References
- 1. Anticonvulsant profile of the alkaloids (+)-erythravine and (+)-11-α-hydroxy-erythravine isolated from the flowers of Erythrina mulungu Mart ex Benth (Leguminosae-Papilionaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects and improvement of learning and memory elicited by this compound and 11α-hydroxy-erythravine against the pilocarpine model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]
- 7. New insights in the mode of action of (+)-erythravine and (+)-11α-hydroxy-erythravine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Toxicological Assessment of Erythravine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct toxicological studies on isolated erythravine are limited in publicly available scientific literature. This guide synthesizes the most relevant existing data from studies on closely related compounds and extracts from the Erythrina genus, which contains this compound. This information should be used as a preliminary resource to guide further investigation, not as a definitive safety assessment.
Introduction
This compound, a tetracyclic isoquinoline (B145761) alkaloid isolated from plants of the Erythrina genus, has garnered interest for its potential therapeutic applications, notably its anxiolytic and anticonvulsant properties.[1][2] As with any compound intended for therapeutic use, a thorough understanding of its toxicological profile is paramount for safe and effective drug development. This technical guide provides a summary of the available early-stage toxicological data relevant to this compound, focusing on cytotoxicity, acute toxicity, and genotoxicity. Due to the scarcity of data on pure this compound, this guide incorporates findings from studies on the closely related alkaloid, erythraline (B1235506), and toxicological assessments of Erythrina plant extracts.
In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are crucial for determining a compound's potential to cause cell damage or death. The most relevant data currently available comes from studies on erythraline, an alkaloid structurally similar to this compound, and various Erythrina extracts.
Quantitative Cytotoxicity Data
The following table summarizes key cytotoxicity findings. It is important to note that the majority of these studies were conducted on cancer cell lines to evaluate anticancer potential, which may not directly translate to toxicity in healthy, non-cancerous cells.
| Compound/Extract | Cell Line | Assay Type | Endpoint | Result | Reference |
| Erythraline | SiHa (cervical cancer) | Proliferation Assay | IC₅₀ | 35.25 µg/mL (~12 µM) after 48h | [3][4] |
| Erythraline | PBMCs (non-cancerous) | Proliferation Assay | Cytotoxicity | Not explicitly quantified, but assessed | [4] |
| Erythrina caffra DCM Extract | HEK293 (non-cancerous) | MTT Assay | IC₅₀ | 273.47 µg/mL | [5] |
| Erythrina caffra DCM Extract | HeLa (cervical cancer) | MTT Assay | IC₅₀ | 93.82 µg/mL | [5] |
| Erythrina variegata Methanol Extract | MCF-7 (breast cancer) | MTT Assay | IC₅₀ | 92 µg/mL | [6] |
| Erythrina variegata Methanol Extract | MDA-MB-231 (breast cancer) | MTT Assay | IC₅₀ | 143 µg/mL | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[9] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Materials:
-
96-well microplates
-
Test compound (this compound)
-
Cell culture medium (serum-free for assay)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO, SDS-HCl solution)[8][10]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and replace it with the medium containing different concentrations of the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well.[11]
-
Absorbance Reading: Incubate the plate in the dark at room temperature for at least 2 hours to ensure complete dissolution of the formazan.[11] Measure the absorbance at a wavelength between 500 and 600 nm (commonly 570 nm).[9]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Visualization: MTT Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Acute Systemic Toxicity
Acute toxicity studies in animal models are essential to determine the potential for adverse effects after a single high-dose exposure and to estimate the median lethal dose (LD₅₀). No studies reporting the LD₅₀ of isolated this compound were identified. However, studies on crude extracts from various Erythrina species consistently suggest low acute toxicity.
Quantitative Acute Toxicity Data
| Extract | Species | Route | Observation | Estimated LD₅₀ | Reference |
| Erythrina senegalensis Ethanolic Leaf Extract | Wistar Rats | Oral | No mortality or signs of toxicity | > 5000 mg/kg | [12] |
| Erythrina senegalensis Aqueous Stem Bark Extract | Mice | Oral | No mortality or significant behavioral changes | > 12.5 g/kg | [13] |
| Erythrina velutina Seed Extracts | Rats | Injection | No toxicity observed at 10 mg/mL | Not determined | [14] |
These findings suggest that the extracts of Erythrina species are generally well-tolerated upon acute oral administration in rodents.
Genotoxicity Assessment
Genotoxicity assays evaluate a compound's ability to damage genetic material (DNA), which can lead to mutations and potentially cancer. A standard initial in vivo test for this is the micronucleus assay.
Genotoxicity Data
A study on an alcoholic extract of Erythrina velutina leaves, a plant known to contain this compound, was conducted to assess its genotoxic potential.
| Extract | Species | Assay | Doses Tested | Result | Reference |
| Erythrina velutina Alcoholic Leaf Extract | Wistar Rats | In Vivo Micronucleus Test | 25, 50, and 100 mg/kg | No genotoxic effects observed | [15] |
This result suggests that, at the tested doses, the components of the E. velutina extract do not cause chromosomal damage in rat bone marrow cells.
Experimental Protocol: In Vivo Rodent Micronucleus Test (OECD 474)
The in vivo micronucleus test is a widely used method for assessing chromosomal damage.[16][17] It detects damage to the chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei in newly formed erythrocytes.[16]
Principle: Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated polychromatic (immature) erythrocytes (PCEs) in treated animals indicates a genotoxic effect.[16]
Materials:
-
Rodents (typically mice or rats)
-
Test compound (this compound)
-
Positive control (e.g., Cyclophosphamide)
-
Negative control (vehicle)
-
Fetal Bovine Serum (FBS)
-
Microscope slides
-
Stains (e.g., Giemsa, Acridine Orange)
-
Microscope
Procedure:
-
Dose Range Finding: A preliminary study is conducted to determine the maximum tolerated dose (MTD).
-
Main Study Dosing: Healthy young adult animals are assigned to treatment groups (at least 5 per sex per group).[16] The test substance is administered, usually once or twice, at three dose levels, alongside vehicle and positive controls.
-
Bone Marrow Sampling: Animals are sacrificed at appropriate times after treatment (typically 24 and 48 hours).[16] The bone marrow is flushed from the femurs or tibias.
-
Slide Preparation: Bone marrow cells are centrifuged, and smears are prepared on microscope slides.
-
Staining: The slides are stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic (mature) erythrocytes (NCEs).
-
Scoring: At least 4000 PCEs per animal are scored for the presence of micronuclei.[16] The ratio of PCEs to NCEs is also determined as a measure of cytotoxicity to the bone marrow.
-
Data Analysis: The frequency of micronucleated PCEs is compared between the treated and vehicle control groups using appropriate statistical methods. A significant, dose-dependent increase in micronuclei indicates a positive result.
Visualization: In Vivo Micronucleus Test Workflow
Caption: Workflow for the in vivo rodent micronucleus genotoxicity test.
Signaling Pathways
Currently, there is no direct evidence linking this compound to specific toxicity signaling pathways. Research on Erythrina compounds has primarily focused on pathways related to their therapeutic effects, such as the inhibition of neuronal nicotinic acetylcholine (B1216132) receptors by this compound, which is linked to its anxiolytic and anticonvulsant effects.[18] Studies on the related alkaloid erythraline suggest that its cytotoxic effect on cancer cells may involve the induction of caspase-independent apoptosis and G2/M cell cycle arrest, though the precise molecular targets and pathways are not fully elucidated.[3][19]
Conclusion and Future Directions
The available data, derived primarily from studies on Erythrina extracts and the related alkaloid erythraline, provides a preliminary indication that this compound may have a favorable early-stage toxicological profile. The extracts exhibit low acute oral toxicity, and a representative extract did not show genotoxic activity in an in vivo assay. However, the absence of direct toxicological studies on isolated this compound represents a significant knowledge gap.
For a comprehensive toxicological assessment, future research should prioritize:
-
In Vitro Cytotoxicity: Determining the IC₅₀ of pure this compound on a panel of non-cancerous human cell lines.
-
Acute and Sub-chronic Toxicity: Establishing the LD₅₀ and characterizing the toxicological effects of isolated this compound in rodent models following OECD guidelines.
-
Genotoxicity Battery: Evaluating pure this compound in a standard battery of tests, including an Ames test for mutagenicity and an in vitro chromosomal aberration assay, to complement the existing in vivo data on extracts.
-
Mechanism of Action: Investigating the specific signaling pathways involved in any observed toxicity to understand the molecular mechanisms of adverse effects.
A thorough execution of these studies is essential for the continued development of this compound as a potential therapeutic agent.
References
- 1. Effects of erythrinian alkaloids isolated from Erythrina mulungu (Papilionaceae) in mice submitted to animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant profile of the alkaloids (+)-erythravine and (+)-11-α-hydroxy-erythravine isolated from the flowers of Erythrina mulungu Mart ex Benth (Leguminosae-Papilionaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, Characterization, Antioxidant and Anticancer Activities of Compounds from Erythrina caffra Stem Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchhub.com [researchhub.com]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medwinpublishers.com [medwinpublishers.com]
- 15. researchgate.net [researchgate.net]
- 16. nucro-technics.com [nucro-technics.com]
- 17. oecd.org [oecd.org]
- 18. This compound - Wikipedia [en.wikipedia.org]
- 19. Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Erythravine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythravine is a prominent tetracyclic spiroamine alkaloid found in various species of the Erythrina genus, commonly known as "Mulungu."[1] This class of alkaloids has garnered significant scientific interest due to its diverse pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.[2][3] These biological effects make this compound a compound of interest for therapeutic development. This document provides detailed protocols for the extraction of crude alkaloids from Erythrina plant material, followed by the purification of this compound. The methodologies described are based on established scientific literature and are intended to provide a comprehensive guide for researchers.
Data Presentation: Comparative Yields of Erythrina Alkaloids
The efficiency of this compound extraction and purification can vary significantly depending on the plant species, the part of the plant used, and the extraction and purification methodologies employed. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Crude Alkaloid Extraction Yields from Various Erythrina Species
| Erythrina Species | Plant Part | Extraction Method | Solvent System | Starting Material (kg) | Crude Alkaloid Yield (g) | Yield (%) |
| E. mulungu | Flowers | Maceration with EtOH/H₂O (7:3) | Acetic Acid (10%) for partitioning | 6.0 | 292 (hydroalcoholic extract) | 4.87 |
| E. variegata | Flowers | Maceration followed by Acid-Base Partitioning | 90% MeOH | 10.0 | 110 | 1.1 |
| E. crista-galli | Flowers | Maceration followed by Acid-Base Partitioning | 90% MeOH | 11.0 | 90 | 0.82 |
| E. verna | Trunk Bark | Dynamic Maceration | Optimized: 1:60 plant:solvent ratio | Not Specified | - | 0.625 |
Table 2: Purification Yields of Erythrina Alkaloids
| Starting Material (Fraction) | Initial Weight (g) | Purification Method | Final Compound | Final Yield (mg) |
| E. variegata Flowers (Fraction IV) | 8.5 | C18 MPLC, Prep. C18 HPLC | Compound 5 | 32 |
| E. variegata Flowers (Fraction V) | 12.0 | C18 MPLC, Prep. C18 HPLC | Compound 2 | 29 |
| E. variegata Flowers (Fraction V) | 12.0 | C18 MPLC, Prep. C18 HPLC | Compound 3 | 21 |
Experimental Protocols
Protocol 1: Conventional Extraction and Isolation of Crude Alkaloids
This protocol details a widely used method for obtaining a crude alkaloid fraction from Erythrina plant material using solvent extraction followed by acid-base partitioning.[4]
1. Materials and Reagents:
-
Dried and powdered Erythrina plant material (flowers, leaves, or bark)
-
Methanol (B129727) (MeOH), 90%
-
Ethyl acetate (B1210297) (EtOAc)
-
Acetic acid (or Hydrochloric acid, HCl)
-
Distilled water
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH strips
2. Extraction Procedure:
-
Air-dry the plant material and grind it into a fine powder.
-
Macerate the powdered material in 90% methanol at a solid-to-solvent ratio of approximately 1:10 (w/v) for 24-48 hours at room temperature, with occasional agitation.
-
Filter the extract to separate the plant residue. Repeat the maceration process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.
3. Acid-Base Partitioning:
-
Dissolve the crude residue in a 2% acetic acid solution to achieve a pH of 2-3.[5]
-
Transfer the acidic solution to a separatory funnel and wash it twice with an equal volume of ethyl acetate to remove neutral and acidic impurities. Discard the ethyl acetate layers.
-
Basify the remaining aqueous layer to a pH of 8-9 by adding ammonium hydroxide.[5]
-
Extract the alkaloids from the basified aqueous solution by partitioning three times with an equal volume of ethyl acetate. The alkaloids will move into the organic phase.
-
Combine the ethyl acetate extracts and concentrate under reduced pressure to yield the crude alkaloid fraction.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Alkaloids
Ultrasound-assisted extraction is a modern and efficient alternative to conventional maceration, often resulting in higher yields and shorter extraction times.[6][7]
1. Materials and Reagents:
-
Dried and powdered Erythrina plant material
-
Ethanol (or other suitable solvent)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filtration apparatus
2. UAE Procedure:
-
Place a known amount of the powdered plant material (e.g., 10 g) into a beaker.
-
Add the extraction solvent (e.g., 70% ethanol) at a solid-to-solvent ratio of 1:20 (w/v).
-
Place the beaker in an ultrasonic bath and sonicate for a period of 20-60 minutes at a controlled temperature (e.g., 40-50°C).[6][7]
-
After sonication, centrifuge the mixture to pellet the plant material.
-
Filter the supernatant to obtain the crude extract.
-
The resulting crude extract can then be subjected to the acid-base partitioning described in Protocol 1 to isolate the crude alkaloid fraction.
Protocol 3: Chromatographic Purification of this compound
The crude alkaloid fraction is a complex mixture that requires further purification, typically through a series of chromatographic steps to isolate this compound.
1. Materials and Reagents:
-
Crude alkaloid fraction
-
Silica (B1680970) gel (200-300 mesh) for column chromatography
-
C18 reversed-phase silica gel for MPLC or preparative HPLC
-
Solvents: Chloroform (B151607), Acetone, Methanol, Water (all HPLC grade)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Dragendorff's reagent for alkaloid visualization
-
Chromatography columns
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
2. Silica Gel Column Chromatography:
-
Subject the crude alkaloid fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform-acetone, starting with 100% chloroform and gradually increasing the polarity to a 1:1 mixture.[4]
-
Collect fractions and monitor them by TLC. Visualize the alkaloid spots using Dragendorff's reagent.
-
Pool the fractions that show similar TLC profiles corresponding to this compound.
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the pooled fractions containing this compound using a preparative C18 HPLC column.
-
Employ a gradient of methanol and water as the mobile phase. A typical gradient might range from 60:40 to 70:30 (MeOH:H₂O).[5]
-
Monitor the eluent with a UV detector (around 280 nm is often suitable for these alkaloids) and collect the peaks corresponding to pure this compound.[5]
-
Concentrate the collected fractions under reduced pressure to obtain purified this compound.
Visualizations of Experimental Workflows
Caption: General workflow for this compound extraction and purification.
Caption: Detailed workflow of the acid-base partitioning step.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
High-performance liquid chromatography (HPLC) analysis of Erythravine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythravine is a tetracyclic spiroamine alkaloid found in various species of the Erythrina genus, which are plants with a history of use in traditional medicine. This compound, along with other Erythrina alkaloids, has garnered significant scientific interest due to its potential pharmacological activities, including anxiolytic and sedative effects. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique essential for the qualitative and quantitative analysis of this compound in plant extracts and pharmaceutical formulations. This document provides detailed application notes and protocols for the HPLC analysis of this compound, intended to support research, quality control, and drug development efforts.
Experimental Protocols
A robust and reliable analytical method requires careful sample preparation and well-defined chromatographic conditions. The following protocols provide a framework for the extraction and subsequent HPLC analysis of this compound from plant materials.
Sample Preparation: Extraction of this compound from Plant Material
A multi-step solid-liquid extraction followed by an acid-base partitioning cleanup is a common and effective method for isolating this compound and other related alkaloids from complex plant matrices.[1]
Materials:
-
Dried and finely powdered plant material (e.g., bark, leaves, or seeds of Erythrina species)
-
Methanol (B129727) (HPLC grade)
-
2% Hydrochloric acid (HCl)
-
Dichloromethane (B109758) or Chloroform (HPLC grade)
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
0.45 µm syringe filters
Protocol:
-
Extraction:
-
Accurately weigh approximately 10 g of the dried, powdered plant material.
-
Macerate the sample with 100 mL of methanol for 24 hours at room temperature with occasional agitation.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.[1]
-
-
Acid-Base Partitioning:
-
Redissolve the crude extract in 50 mL of 2% HCl.
-
Wash the acidic solution three times with 50 mL of dichloromethane to remove neutral and acidic impurities. Discard the organic layers.[1]
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide solution.[1]
-
Extract the alkaline aqueous solution three times with 50 mL of dichloromethane. The this compound and other alkaloids will partition into the organic phase.[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under reduced pressure to yield the purified alkaloid fraction.
-
-
Final Sample Preparation:
-
Reconstitute a known amount of the dried alkaloid fraction in the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]
-
High-Performance Liquid Chromatography (HPLC) Method
This section outlines a validated HPLC method suitable for the separation and quantification of this compound. The method utilizes a reversed-phase C18 column with gradient elution and UV detection. A study on the analysis of alkaloids from Erythrina verna, a source of this compound, has shown that such an HPLC-DAD method is linear, precise, accurate, specific, and robust for the quantification of total alkaloids.[2]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 15% B; 5-20 min: 15-60% B; 20-25 min: 60-15% B; 25-30 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Note: The gradient program and mobile phase composition may require optimization depending on the specific HPLC system and column used.
Data Presentation
The following table summarizes illustrative quantitative data for the HPLC analysis of this compound. These values are representative of the performance of a validated HPLC method for this class of compounds.
Table 1: Illustrative HPLC Method Validation Parameters for this compound
| Validation Parameter | Illustrative Value |
| Retention Time (min) | ~12.34 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.80 |
| Recovery (%) | 98 - 102 |
Disclaimer: The data in this table is for illustrative purposes and should be confirmed by internal validation.
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound Analysis.
Caption: Sample Preparation Pathway.
References
Application Notes and Protocols for the Mass Spectrometry Characterization of Erythravine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythravine is a tetracyclic spiroisoquinoline alkaloid isolated from plants of the Erythrina genus, which are used in traditional medicine for their sedative and anxiolytic properties. The pharmacological interest in this compound and its analogues necessitates robust and sensitive analytical methods for its identification, characterization, and quantification in complex biological matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for these purposes. This document provides detailed application notes and protocols for the mass spectrometric characterization of this compound.
Qualitative Analysis of this compound by LC-MS
This protocol outlines a general method for the identification and structural characterization of this compound in plant extracts or purified samples using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS).
Experimental Protocol: Qualitative HPLC-ESI-MS
1.1. Sample Preparation (Erythrina Plant Material)
-
Extraction: Macerate 10 g of dried and powdered plant material (e.g., leaves, bark) with 100 mL of 80% ethanol (B145695) in water at room temperature for 24 hours.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure at 40°C to obtain a crude extract.
-
Acid-Base Partitioning (for enrichment):
-
Dissolve the crude extract in 50 mL of 0.1 M HCl.
-
Wash the acidic solution with 3 x 50 mL of dichloromethane (B109758) to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with 25% ammonium (B1175870) hydroxide.
-
Extract the alkaloids with 3 x 50 mL of dichloromethane.
-
Combine the organic layers and evaporate to dryness.
-
-
Reconstitution: Reconstitute the final alkaloid-rich extract in 1 mL of the initial mobile phase for LC-MS analysis.
1.2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 2.1 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |
| Gradient | 5-95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
1.3. Mass Spectrometry Conditions (ESI-MS)
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Scan Range (Full Scan) | m/z 100-600 |
| Collision Energy (for MS/MS) | Ramped from 10-40 eV to generate fragment ions |
Expected Results and Fragmentation Pattern
This compound has a monoisotopic mass of 297.1678 g/mol . In positive ion mode, it will be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 298.1751. The fragmentation of Erythrina alkaloids is characterized by specific neutral losses and retro-Diels-Alder (RDA) reactions.[1]
Table 1: Predicted m/z Values for this compound and its Major Fragments
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₈H₂₂NO₃⁺ | 298.1751 | Protonated molecule (Precursor Ion) |
| [M+H - H₂O]⁺ | C₁₈H₂₀NO₂⁺ | 280.1645 | Loss of a water molecule |
| [M+H - CH₃OH]⁺ | C₁₇H₁₈NO₂⁺ | 268.1332 | Loss of methanol, common for dienoid subclass alkaloids[1] |
| RDA Fragment | C₁₀H₁₂NO⁺ | 162.0913 | Resulting from a Retro-Diels-Alder fragmentation of ring C |
The fragmentation pattern helps to confirm the identity of this compound and distinguish it from other related alkaloids.
Workflow for Qualitative Analysis
Caption: Workflow for the qualitative analysis of this compound.
Quantitative Analysis of this compound by LC-MS/MS
This protocol describes a method for the quantification of this compound in biological matrices such as plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).
Experimental Protocol: Quantitative LC-MS/MS
2.1. Sample Preparation (Plasma/Serum)
-
Protein Precipitation: To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally related alkaloid not present in the sample).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
2.2. Liquid Chromatography Conditions
The LC conditions can be the same as those described for the qualitative analysis, but may be optimized for faster run times if only this compound is being quantified.
2.3. Mass Spectrometry Conditions (MRM)
The mass spectrometer is operated in MRM mode to provide high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
Table 2: MRM Transitions and Optimized Parameters for this compound Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Cone Voltage (V) |
| This compound (Quantifier) | 298.2 | 268.1 | 100 | 20 | 30 |
| This compound (Qualifier) | 298.2 | 280.2 | 100 | 15 | 30 |
| Internal Standard | User-defined | User-defined | 100 | Optimized | Optimized |
Note: Collision energy and cone voltage values are typical starting points and should be optimized for the specific instrument being used.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into a blank biological matrix and processing them alongside the unknown samples.
-
Peak Integration: Integrate the peak areas for the quantifier MRM transition of this compound and the internal standard.
-
Ratio Calculation: Calculate the ratio of the this compound peak area to the internal standard peak area.
-
Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for Quantitative Analysis
Caption: Workflow for the quantitative analysis of this compound.
Conclusion
The protocols detailed in these application notes provide a robust framework for the qualitative and quantitative analysis of this compound using LC-MS and LC-MS/MS. The high sensitivity and selectivity of these methods are essential for the accurate characterization and quantification of this pharmacologically important alkaloid in complex matrices, thereby supporting research in natural product chemistry, pharmacology, and drug development. Researchers should optimize the provided parameters for their specific instrumentation and application to achieve the best performance.
References
Application Notes and Protocols for the Structure Elucidation of Erythravine using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythravine, a prominent member of the Erythrina alkaloids, possesses a complex tetracyclic spiroamine skeleton that has intrigued chemists and pharmacologists for decades. These natural products are of significant interest due to their wide range of biological activities. The unambiguous determination of their intricate molecular architecture is paramount for structure-activity relationship studies and further drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the complete structure elucidation of this compound and its analogues in solution. This application note provides a detailed overview of the application of 1D and 2D NMR techniques for the structural characterization of this compound, including comprehensive data tables, detailed experimental protocols, and visual representations of the analytical workflow and key structural correlations.
Data Presentation: 1H and 13C NMR Spectral Data of this compound
The following tables summarize the assigned 1H and 13C NMR chemical shifts for this compound. The data is compiled from scientific literature and presented here for easy reference.
Table 1: 1H NMR Spectroscopic Data for this compound (CDCl3)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 6.62 | d | 10.1 |
| 2 | 5.92 | dd | 10.1, 1.8 |
| 4α | 2.35 | ddd | 12.8, 5.5, 2.0 |
| 4β | 1.85 | dt | 12.8, 11.0 |
| 6 | 3.98 | t | 2.9 |
| 7α | 2.25 | m | |
| 7β | 1.95 | m | |
| 10 | 3.35 | dd | 11.5, 5.5 |
| 11 | 3.05 | dd | 11.5, 11.0 |
| 14 | 6.80 | s | |
| 17 | 6.65 | s | |
| OMe-3 | 3.75 | s | |
| OMe-15 | 3.85 | s | |
| OMe-16 | 3.88 | s |
Table 2: 13C NMR Spectroscopic Data for this compound (CDCl3)
| Position | Chemical Shift (δ, ppm) |
| 1 | 124.2 |
| 2 | 129.8 |
| 3 | 148.5 |
| 4 | 39.5 |
| 5 | 68.7 |
| 6 | 134.5 |
| 7 | 128.9 |
| 8 | 53.2 |
| 10 | 62.1 |
| 11 | 48.9 |
| 12 | 131.5 |
| 13 | 127.8 |
| 14 | 111.2 |
| 15 | 147.9 |
| 16 | 147.5 |
| 17 | 105.8 |
| OMe-3 | 55.9 |
| OMe-15 | 56.1 |
| OMe-16 | 56.2 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are based on established procedures for the analysis of Erythrina alkaloids.
Sample Preparation
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Quantity: For standard 5 mm NMR tubes, dissolve 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C and 2D NMR experiments.
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl3) is a common choice for Erythrina alkaloids. The solvent should dissolve the sample completely.
-
Sample Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both 1H and 13C NMR).
NMR Data Acquisition
The following are typical parameters for acquiring NMR spectra on a 400 or 500 MHz spectrometer.
1H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse (zg30 or similar)
-
Spectral Width: 10-12 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64
-
Temperature: 298 K
13C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled (zgpg30 or similar)
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Temperature: 298 K
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
General: Use standard pulse programs available on the spectrometer's software (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf).
-
Spectral Widths:
-
F2 (1H): 10-12 ppm
-
F1 (1H for COSY): 10-12 ppm
-
F1 (13C for HSQC/HMBC): 160-200 ppm
-
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-32
-
Relaxation Delay: 1.5-2.5 seconds
-
HMBC Optimization: The long-range coupling delay (typically nJCH) is usually optimized for a value between 4 and 8 Hz to observe two- and three-bond correlations.
Structure Elucidation Workflow and Key Correlations
The structure of this compound is elucidated by a systematic analysis of the information obtained from various NMR experiments. The general workflow is depicted below.
Caption: Workflow for the structure elucidation of this compound using NMR spectroscopy.
The connectivity of the this compound skeleton is pieced together using the correlations observed in the 2D NMR spectra.
Caption: Logical relationship of how different NMR data are used to determine the planar structure.
Key long-range correlations from HMBC and through-bond correlations from COSY are crucial for assembling the tetracyclic core of this compound. The diagram below illustrates some of the most informative correlations.
Caption: Key COSY (red, solid) and HMBC (yellow, dashed) correlations in this compound.
Interpretation of Key Correlations:
-
COSY: The Correlation Spectroscopy (COSY) spectrum reveals proton-proton couplings through two or three bonds. For instance, the correlation between H-1 and H-2 confirms their adjacent positions on the diene system. Similarly, correlations within the H-6/H-7 and H-10/H-11 spin systems help to define these fragments of the molecule.
-
HSQC: The Heteronuclear Single Quantum Coherence (HSQC) spectrum establishes direct one-bond correlations between protons and their attached carbons. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.
-
HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for elucidating the overall carbon skeleton by identifying long-range (typically 2-3 bond) correlations between protons and carbons. For example, the correlation from the aromatic proton H-14 to carbons C-12, C-13, and C-15 is instrumental in connecting the aromatic ring to the rest of the tetracyclic system. Similarly, correlations from the methoxy (B1213986) protons to their respective attachment points on the aromatic rings confirm their positions. The connection of the spirocyclic center is often confirmed by multiple HMBC correlations from surrounding protons to the quaternary spiro carbon (C-5).
By systematically analyzing the data from these complementary NMR experiments, the complete planar structure of this compound can be confidently assembled. Further analysis of coupling constants and Nuclear Overhauser Effect (NOE) data from NOESY or ROESY experiments can then be used to determine the relative stereochemistry of the molecule.
Conclusion
NMR spectroscopy is an unparalleled technique for the complete structure elucidation of complex natural products like this compound. A combination of 1D (1H, 13C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments provides a wealth of information that, when systematically analyzed, allows for the unambiguous determination of the molecular connectivity and stereochemistry. The protocols and data presented in this application note serve as a comprehensive guide for researchers involved in the isolation and characterization of Erythrina alkaloids and other complex natural products.
Application Notes and Protocols for In Vivo Anxiolytic Studies of Erythravine in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of anxiolytic studies involving Erythravine in a murine model. The protocols detailed below are based on established methodologies to ensure robust and reproducible results.
Introduction to this compound
This compound is a tetrahydroisoquinoline alkaloid derived from plants of the Erythrina genus, such as Erythrina mulungu.[1] It has demonstrated potential anxiolytic effects in animal models.[1][2] The proposed mechanism of action for its anxiolytic properties involves the antagonism of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particular potency for the α4β2 subtype.[1][3] Additionally, studies on extracts from Erythrina variegata suggest that the anxiolytic and anti-depressant effects may be related to the modulation of neurotransmitter levels in the brain, including noradrenaline, serotonin, glutamate, and GABA.[4][5]
Experimental Design and Considerations
A well-structured experimental design is crucial for obtaining reliable data. The following components should be carefully considered:
-
Animal Model: Adult male mice are commonly used for anxiety studies to avoid hormonal cycle variations in females. The strain of mice can influence behavioral responses; C57BL/6J is a frequently used strain, though researchers should be aware of potential variations in drug responses.[6][7][8][9]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Housing and Acclimatization: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. A minimum acclimatization period of one week to the housing facility and at least 30-60 minutes to the testing room is recommended before any behavioral testing.[10][11][12]
-
Drug Preparation and Administration: this compound can be administered orally (p.o.) or intraperitoneally (i.p.). The choice of vehicle should be inert (e.g., saline, distilled water with a small percentage of Tween 80). A positive control, such as Diazepam, is often included to validate the experimental model.[13] However, some studies suggest that Diazepam may have sedative effects in certain mouse strains, and alternatives like Paroxetine could be considered.[6][7]
Experimental Groups:
| Group No. | Treatment | Dosage (p.o.) | Purpose |
| 1 | Vehicle | - | Negative Control |
| 2 | This compound | 3 mg/kg | Test Group 1 |
| 3 | This compound | 10 mg/kg | Test Group 2 |
| 4 | Diazepam | 1-2 mg/kg (i.p.) | Positive Control |
Note: Dosages are based on literature and may require optimization.[2][3][6]
Behavioral Assays for Anxiolytic Activity
A battery of tests should be employed to assess the anxiolytic-like effects of this compound, as each test measures different aspects of anxiety.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents and is based on their natural aversion to open and elevated spaces.[14][15][16] Anxiolytic compounds typically increase the exploration of the open arms.[13]
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Acclimatize the mouse to the testing room for at least 45 minutes before the test.[14]
-
Administer this compound (3 or 10 mg/kg, p.o.) or the control vehicle 60 minutes before the test. Administer Diazepam (1-2 mg/kg, i.p.) 30 minutes before the test.[6]
-
Gently place the mouse in the center of the maze, facing one of the enclosed arms.[14]
-
Allow the mouse to explore the maze for 5 minutes.[17]
-
Record the session using a video camera for later analysis.
-
After each trial, thoroughly clean the maze with 70% ethanol (B145695) to remove any olfactory cues.[10]
-
-
Parameters to Measure:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
Data Presentation:
| Treatment | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | % Open Arm Entries | Total Arm Entries |
| Vehicle | |||||
| This compound (3 mg/kg) | |||||
| This compound (10 mg/kg) | |||||
| Diazepam (2 mg/kg) |
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[12][18][19] Anxious mice tend to stay close to the walls (thigmotaxis), while less anxious mice are more willing to explore the center of the arena.[20]
Experimental Protocol:
-
Apparatus: A square arena with walls, typically made of a non-reflective material.[19]
-
Procedure:
-
Acclimatize the mouse to the testing room for at least 30 minutes.[12]
-
Administer the compounds as described for the EPM test.
-
Place the mouse in the center of the open field.[12]
-
Allow the mouse to explore for a set period, typically 5-20 minutes.[18][21]
-
Record the session with a video tracking system.
-
Clean the apparatus with 70% ethanol between trials.
-
-
Parameters to Measure:
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency.
-
Data Presentation:
| Treatment | Time in Center (s) | Center Entries | Total Distance (m) | Rearing Frequency |
| Vehicle | ||||
| This compound (3 mg/kg) | ||||
| This compound (10 mg/kg) | ||||
| Diazepam (2 mg/kg) |
Light-Dark Box (LDB) Test
This test is based on the innate aversion of mice to brightly illuminated areas and their natural tendency to explore novel environments.[10][22][23] Anxiolytic drugs increase the time spent in the light compartment.[24]
Experimental Protocol:
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.[10][24]
-
Procedure:
-
Acclimatize the mouse to the testing room for at least 30 minutes.[10]
-
Administer the compounds as previously described.
-
Place the mouse in the center of the brightly lit compartment.[10]
-
Allow the mouse to freely explore both compartments for 5-10 minutes.[10][11]
-
Record the session for subsequent analysis.
-
Clean the box with 70% ethanol after each mouse.[10]
-
-
Parameters to Measure:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Data Presentation:
| Treatment | Time in Light Box (s) | Latency to Enter Dark (s) | Number of Transitions |
| Vehicle | |||
| This compound (3 mg/kg) | |||
| This compound (10 mg/kg) | |||
| Diazepam (2 mg/kg) |
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's anxiolytic action.
Experimental Workflow for a Single Behavioral Test
Caption: General workflow for in vivo anxiolytic behavioral testing in mice.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of erythrinian alkaloids isolated from Erythrina mulungu (Papilionaceae) in mice submitted to animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiolytic and anti-depressant effects of hydroalcoholic extract from Erythrina variegata and its possible mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anxiolytic and anti-depressant effects of hydroalcoholic extract from Erythrina variegata and its possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice [ouci.dntb.gov.ua]
- 7. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Light-dark box test for mice [protocols.io]
- 12. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Elevated plus maze protocol [protocols.io]
- 15. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 16. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. anilocus.com [anilocus.com]
- 19. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Using the Open Field Maze to Test for Anxiety [sandiegoinstruments.com]
- 21. Open field test for mice [protocols.io]
- 22. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 24. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Testing Erythravine's Anticonvulsant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythravine, a prominent alkaloid isolated from plants of the Erythrina genus, has demonstrated significant anticonvulsant properties in preclinical studies. These application notes provide detailed protocols for established seizure induction models relevant for evaluating the efficacy of this compound and similar investigational compounds. The included methodologies, data summaries, and pathway diagrams are intended to guide researchers in the screening and characterization of potential anti-epileptic drugs.
Key Seizure Induction Models
Several well-validated rodent models are employed to induce seizures and assess the protective effects of anticonvulsant agents. The choice of model often depends on the desired seizure phenotype and the presumed mechanism of action of the test compound. For this compound, models of generalized and chemically-induced seizures have proven informative.
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is a widely used preclinical screen for potential anticonvulsants, particularly those that may be effective against generalized myoclonic and absence seizures.[1][2] PTZ is a GABA-A receptor antagonist that, when administered to rodents, induces a predictable sequence of seizure behaviors.[2]
Experimental Protocol: Acute PTZ-Induced Seizures
This protocol is adapted from established methodologies for inducing acute seizures in rodents.[3][4][5]
Materials:
-
This compound
-
Pentylenetetrazol (PTZ)
-
Sterile 0.9% saline
-
Vehicle for this compound administration
-
Male Wistar or Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)[4][6]
-
Observation chambers
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Timer
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory environment for at least one week prior to experimentation, with ad libitum access to food and water.[5]
-
Drug Preparation:
-
Dissolve this compound in the chosen vehicle at the desired concentrations.
-
Prepare a fresh solution of PTZ in sterile 0.9% saline. A common concentration is 50 mg/mL.[3]
-
-
This compound Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneally) at a predetermined time before PTZ injection to allow for optimal absorption and distribution.
-
PTZ Induction:
-
For rats, a subcutaneous injection of PTZ at a dose of 50 mg/kg followed by 30 mg/kg 30 minutes later has been shown to reliably induce generalized tonic-clonic seizures with minimal mortality.[3]
-
For mice, a single intraperitoneal injection of 30-35 mg/kg of PTZ is often sufficient to induce seizures.[4]
-
-
Behavioral Observation: Immediately after PTZ administration, place the animal in an individual observation chamber and record seizure activity for at least 30 minutes.[4]
-
Seizure Scoring: Score the severity of seizures using a standardized scale, such as the modified Racine scale (see Table 2).
-
Data Collection: Record the latency to the first seizure, the seizure severity score, and the percentage of animals in each group that are protected from seizures.
Experimental Workflow for PTZ-Induced Seizure Model
Caption: Workflow for the PTZ-induced seizure model.
Maximal Electroshock (MES)-Induced Seizure Model
The MES test is a gold-standard model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[1][7] The seizure is induced by a brief electrical stimulus applied via corneal or auricular electrodes, resulting in a characteristic tonic hindlimb extension.[8][9]
Experimental Protocol: MES-Induced Seizures
This protocol is based on established methods for the MES test in rodents.[8][9][10]
Materials:
-
This compound
-
Vehicle for this compound administration
-
Electroconvulsive shock apparatus
-
Corneal or auricular electrodes
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
Conductive saline solution
-
Male CF-1 mice or Sprague-Dawley rats[8]
-
Animal restrainers
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory for at least 3-4 days before the experiment.[9]
-
Drug Administration: Administer this compound or vehicle control at various doses to different groups of animals. The timing of administration should be based on the expected time to peak effect of the compound.
-
Seizure Induction:
-
At the time of peak drug effect, restrain the animal.
-
If using corneal electrodes, apply a drop of topical anesthetic to the eyes, followed by a drop of conductive saline.[10]
-
Position the electrodes.
-
Deliver an electrical stimulus. Common parameters are:
-
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered protected if it does not exhibit this response.[8][9]
-
Data Analysis: Calculate the percentage of animals protected in each treatment group and determine the median effective dose (ED50) using probit analysis.[8]
Experimental Workflow for MES-Induced Seizure Model
Caption: Workflow for the MES-induced seizure model.
Pilocarpine-Induced Status Epilepticus Model
The pilocarpine (B147212) model is used to induce status epilepticus (SE), which can lead to a chronic epileptic state that resembles human temporal lobe epilepsy.[6][11] Pilocarpine, a muscarinic cholinergic agonist, induces prolonged seizures.[11][12] This model is valuable for studying epileptogenesis and the effects of drugs on chronic epilepsy.
Experimental Protocol: Lithium-Pilocarpine Model in Rats
This protocol is a commonly used method to enhance sensitivity to pilocarpine and induce SE with lower doses.[6][11]
Materials:
-
This compound
-
Lithium chloride (LiCl)
-
Pilocarpine hydrochloride
-
Scopolamine (B1681570) methyl nitrate (B79036) (optional)
-
Diazepam or other benzodiazepine (B76468) to terminate SE
-
Sterile 0.9% saline
-
Male Wistar or Sprague-Dawley rats (200-250 g)[6]
-
Observation cages
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.[11]
-
Lithium Administration: Administer lithium chloride (3 mEq/kg or 127 mg/kg, i.p.) 18-24 hours prior to pilocarpine injection.[11]
-
This compound Administration: Administer this compound or vehicle control at a predetermined time before pilocarpine.
-
Scopolamine Pre-treatment (Optional): To reduce peripheral cholinergic effects, administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes before pilocarpine.[11]
-
Pilocarpine Administration: Administer pilocarpine hydrochloride (20-30 mg/kg, i.p.).[11]
-
Seizure Monitoring: Continuously monitor the animals for the onset and progression of seizures, scoring the severity using the Racine scale. SE is generally considered established when an animal exhibits continuous Stage 4-5 seizures.[6]
-
Termination of SE: After a predetermined duration of SE (e.g., 60-120 minutes), administer diazepam (10 mg/kg, i.p.) to terminate the seizures.[6]
-
Post-SE Care: Provide supportive care, including hydration and easily accessible food.[6]
-
Data Collection: Record the latency to SE, seizure severity, and the effect of this compound on these parameters.
Experimental Workflow for Pilocarpine-Induced Seizure Model
Caption: Workflow for the pilocarpine-induced seizure model.
Quantitative Data Summary
The anticonvulsant activity of this compound has been quantified in various chemically-induced seizure models. The following tables summarize key findings.
Table 1: Anticonvulsant Effect of (+)-Erythravine in Different Seizure Models
| Seizure-Inducing Agent | This compound Dose (µg/µl, i.c.v.) | % Protection |
| Bicuculline | 0.25 | 20% |
| 0.5 | 40% | |
| 1.0 | 60% | |
| 2.0 | 80% | |
| Pentylenetetrazole (PTZ) | 0.25 | 40% |
| 0.5 | 60% | |
| 1.0 | 80% | |
| 2.0 | 100% | |
| Kainic Acid | 0.25 | 40% |
| 0.5 | 60% | |
| 1.0 | 80% | |
| 2.0 | 100% | |
| N-Methyl-D-aspartate (NMDA) | 0.25 - 2.0 | Very weak anticonvulsant action |
Data adapted from Faggion et al., 2011.[13][14]
Table 2: Modified Racine Scale for Seizure Severity
| Score | Behavioral Manifestation |
| 0 | No response |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with forelimb clonus (loss of postural control) |
| 6 | Generalized tonic-clonic seizures |
| 7 | Death |
This scale is a composite from various sources for general guidance.[3][6]
Proposed Mechanism of Action and Signaling Pathway
This compound's anticonvulsant effects are believed to be mediated, at least in part, through its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs).[15] Specifically, this compound has been shown to be a potent inhibitor of α4β2 and α7 nAChR subtypes.[15][16][17][18] The α4β2 subtype, in particular, is inhibited by nanomolar concentrations of this compound.[16][17][18] By blocking these receptors, this compound may reduce neuronal hyperexcitability that contributes to seizure generation.
Proposed Signaling Pathway for this compound's Anticonvulsant Activity
Caption: this compound's proposed mechanism of action.
Conclusion
The seizure induction models described provide a robust framework for the preclinical evaluation of this compound's anticonvulsant properties. The PTZ and MES models are suitable for initial screening of efficacy against generalized seizures, while the pilocarpine model allows for the investigation of effects on chronic epilepsy and epileptogenesis. The quantitative data indicate that this compound is a potent anticonvulsant in chemically-induced seizure models, likely acting through the inhibition of nicotinic acetylcholine receptors. These protocols and data serve as a valuable resource for further research into this compound and other novel anticonvulsant drug candidates.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats | MDPI [mdpi.com]
- 4. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticonvulsant profile of the alkaloids (+)-erythravine and (+)-11-α-hydroxy-erythravine isolated from the flowers of Erythrina mulungu Mart ex Benth (Leguminosae-Papilionaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]
- 17. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Patch-Clamp Electrophysiology of Erythravine on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythravine, a prominent tetracyclic erythrinan (B1236395) alkaloid isolated from the flowers of Erythrina mulungu, has garnered significant interest for its anxiolytic and anticonvulsant properties. Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds on ion channel function, providing high-resolution data on channel gating and pharmacology.
These application notes provide detailed protocols for studying the effects of this compound on various ion channels using patch-clamp techniques. The primary focus is on nicotinic acetylcholine (B1216132) receptors (nAChRs), which have been identified as a key target of this compound. Information regarding its effects on voltage-gated sodium, potassium, and calcium channels is also addressed.
Data Presentation: Quantitative Effects of this compound on Ion Channels
The following table summarizes the available quantitative data on the inhibitory effects of this compound on different ion channel subtypes.
| Ion Channel Subtype | Cell Type | Electrophysiology Technique | Key Parameter | Value | Reference |
| α4β2 nAChR | HEK 293 cells | Whole-cell patch-clamp | IC₅₀ | 13 nM | [1] |
| α4β2 nAChR | HEK 293 cells | Whole-cell patch-clamp | IC₅₀ | 4.4 nM (2.1 to 9.4 nM) | [1] |
| α7 nAChR | Cultured hippocampal neurons | Whole-cell patch-clamp | IC₅₀ | 6 µM | [1] |
| α7 nAChR | Cultured hippocampal neurons | Whole-cell patch-clamp | IC₅₀ | 5.9 µM (3.9 to 9.0 µM) | [1] |
| α4β2, α4β4, α7 nAChRs | Xenopus laevis oocytes | Two-electrode voltage-clamp | - | Significant inhibitory modulation | [2] |
| Voltage-gated Sodium Channels | Xenopus laevis oocytes | Two-electrode voltage-clamp | - | No significant modulation | [2] |
| Voltage-gated Potassium Channels | Xenopus laevis oocytes | Two-electrode voltage-clamp | - | No significant modulation | [2] |
Note: IC₅₀ values can vary depending on the experimental conditions, such as agonist concentration and cell type.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of this compound's Effect on nAChRs in Mammalian Cells
This protocol is suitable for studying the effects of this compound on nAChRs expressed in cell lines (e.g., HEK 293) or primary neurons.
1. Cell Preparation:
-
Culture cells expressing the nAChR subtype of interest (e.g., α4β2 or α7) on glass coverslips.
-
For transient transfections, use appropriate plasmids and transfection reagents.
-
Use cells for recording 24-48 hours post-transfection.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 135 Potassium Gluconate, 5 KCl, 5 EGTA, 0.5 CaCl₂, 10 HEPES, 2 Mg-ATP, 0.1 GTP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
-
Agonist Solution: Prepare solutions of acetylcholine (ACh) or another suitable agonist at a concentration that elicits a submaximal response (e.g., EC₂₀-EC₅₀) in the external solution.
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Establish a gigaohm seal (>1 GΩ) on a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the agonist solution for a short duration (e.g., 500 ms) using a fast perfusion system to elicit a baseline current.
-
After establishing a stable baseline, co-apply the agonist with different concentrations of this compound. To determine the IC₅₀, pre-application of this compound for a few minutes before co-application with the agonist is recommended to reach equilibrium.[1]
-
Record the current responses using an appropriate amplifier and data acquisition software.
4. Data Analysis:
-
Measure the peak amplitude or the area under the curve of the agonist-evoked currents in the absence and presence of this compound.
-
Normalize the responses to the baseline control.
-
Plot the normalized response as a function of the this compound concentration and fit the data with the Hill equation to determine the IC₅₀.
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recording of this compound's Effect on nAChRs in Xenopus Oocytes
This protocol is suitable for studying nAChRs heterologously expressed in Xenopus laevis oocytes.
1. Oocyte Preparation:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the nAChR subunits of interest.
-
Incubate the oocytes for 2-5 days at 16-18°C.
2. Solutions:
-
Barth's Solution (ND96) (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES. Adjust pH to 7.5 with NaOH.
-
Recording Solution: Same as Barth's solution.
-
This compound and Agonist Solutions: Prepare as described in Protocol 1, using the recording solution as the diluent.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
-
Clamp the oocyte at a holding potential of -70 mV.
-
Apply the agonist solution to elicit a baseline current.
-
Apply different concentrations of this compound followed by the co-application of the agonist.
-
Record the current responses.
4. Data Analysis:
-
Perform data analysis as described in Protocol 1.
Signaling Pathways and Experimental Workflows
Signaling Pathway of nAChR Inhibition by this compound
This compound acts as an antagonist at neuronal nAChRs. Activation of these receptors, particularly the α7 subtype, can lead to calcium influx and the subsequent activation of downstream signaling cascades like the PI3K-Akt and ERK pathways, which are often associated with neuroprotection and cell survival.[3] By inhibiting the receptor, this compound would block these downstream effects.
Caption: this compound's antagonism of nAChRs blocks downstream signaling.
Experimental Workflow for Patch-Clamp Analysis
The following diagram illustrates the general workflow for investigating the effect of this compound on ion channels using patch-clamp electrophysiology.
Caption: Workflow for patch-clamp analysis of this compound.
Logical Relationship of Experimental Steps
This diagram outlines the logical progression of a single concentration-response experiment.
Caption: Logical steps for a single concentration experiment.
Concluding Remarks
The provided protocols and data serve as a comprehensive guide for researchers investigating the electrophysiological effects of this compound. The primary mechanism of action appears to be a potent and selective inhibition of neuronal nicotinic acetylcholine receptors. Current evidence suggests a lack of significant activity at major voltage-gated sodium and potassium channels. Further investigation into other ion channel families and the downstream consequences of nAChR inhibition will continue to refine our understanding of this promising natural compound.
References
- 1. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]
- 2. New insights in the mode of action of (+)-erythravine and (+)-11α-hydroxy-erythravine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Cell Culture Assays for Determining Erythravine's Neuroprotective Effects
Introduction Erythravine, an alkaloid derived from plants of the Erythrina genus, has demonstrated significant potential as a neuroprotective agent.[1] Preclinical studies suggest its efficacy in models of cerebral ischemia-reperfusion injury and epilepsy, where it appears to mitigate neuronal damage by reducing oxidative stress, inflammation, and apoptosis.[2][3][4][5] This document provides detailed application notes and standardized protocols for a suite of cell culture-based assays designed to rigorously evaluate the neuroprotective mechanisms of this compound. These protocols are intended for researchers in neuroscience and drug development to obtain reproducible and comparable data on this compound's efficacy in vitro.
The proposed assays will quantify this compound's ability to:
-
Protect against cytotoxicity and enhance neuronal viability.
-
Reduce intracellular reactive oxygen species (ROS) in response to oxidative insults.
-
Inhibit key molecular markers of the apoptotic cascade.
Assessment of Cell Viability and Cytotoxicity
Application Note: A primary indicator of a compound's neuroprotective effect is its ability to preserve cell viability and membrane integrity in the face of a neurotoxic insult, such as glutamate-induced excitotoxicity or oxidative stress (e.g., H₂O₂ exposure). The MTT assay measures the metabolic activity of viable cells, while the Lactate (B86563) Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the release of this cytosolic enzyme from damaged cells.[6] Together, they provide a robust assessment of this compound's protective capabilities.
Experimental Workflow: General Neuroprotection Assessment
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of this compound using the assays detailed in this document.
Caption: General workflow for evaluating this compound's neuroprotective effects.
Data Presentation: Viability and Cytotoxicity
The following table presents representative data for neuronal cells treated with a neurotoxin in the presence or absence of this compound.
| Treatment Group | This compound (µM) | Cell Viability (% of Control) (MTT Assay) | Cytotoxicity (% of Max Lysis) (LDH Assay) |
| Vehicle Control (No Toxin) | 0 | 100 | 5 |
| Toxin-Treated (e.g., Glutamate) | 0 | 45 | 85 |
| Toxin + this compound | 1 | 60 | 65 |
| Toxin + this compound | 10 | 78 | 35 |
| Toxin + this compound | 50 | 85 | 20 |
Protocol 1.1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan (B1609692), which can be solubilized and quantified spectrophotometrically.[8][9]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
96-well flat-bottom sterile plates
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized
-
Complete culture medium
-
Serum-free medium
-
Solubilization solvent: DMSO or 10% SDS in 0.01 M HCl
-
Microplate reader (absorbance at 570 nm, reference at 630 nm)
Procedure (for Adherent Cells):
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight (37°C, 5% CO₂).
-
Treatment:
-
Carefully aspirate the medium.
-
Add 100 µL of medium containing various concentrations of this compound. Incubate for a pre-treatment period (e.g., 1-2 hours).
-
Add the neurotoxic agent (e.g., glutamate, H₂O₂) to the wells (except for vehicle controls) and incubate for the desired duration (e.g., 24 hours).
-
-
MTT Incubation:
-
Aspirate the culture medium from each well.
-
Add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate at 37°C for 2-4 hours, protected from light, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solvent (e.g., DMSO) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[9]
-
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm is recommended to subtract background absorbance.
Assessment of Oxidative Stress
Application Note: Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a key pathological mechanism in many neurodegenerative diseases and ischemic events.[4][5][10] this compound has been shown to possess antioxidant properties.[2][4] The following assay allows for the direct measurement of intracellular ROS levels, providing a quantitative assessment of this compound's ability to mitigate oxidative damage in neuronal cells.
Data Presentation: Intracellular ROS Levels
| Treatment Group | This compound (µM) | Intracellular ROS (Fold Change vs. Control) |
| Vehicle Control (No Toxin) | 0 | 1.0 |
| Toxin-Treated (e.g., H₂O₂) | 0 | 4.5 |
| Toxin + this compound | 1 | 3.2 |
| Toxin + this compound | 10 | 2.1 |
| Toxin + this compound | 50 | 1.4 |
Protocol 2.1: Intracellular ROS Detection Assay
Principle: This protocol uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), which is non-fluorescent until the acetate (B1210297) groups are cleaved by intracellular esterases and it is oxidized by ROS. The resulting fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) can be measured, with fluorescence intensity being proportional to the level of intracellular ROS.[10]
Materials:
-
Neuronal cells plated in a black, clear-bottom 96-well plate
-
ROS Assay Buffer or PBS
-
Fluorescent ROS Label (e.g., H₂DCFDA), 1000X stock in DMSO
-
ROS Inducer (e.g., H₂O₂ or Pyocyanin) for positive control
-
Fluorescence microplate reader (Ex/Em = 495/529 nm) or fluorescence microscope
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with this compound and a neurotoxic/oxidative insult as described in Protocol 1.1 (Steps 1-2).
-
ROS Labeling:
-
Remove the culture media and gently wash the cells once with 100 µL of pre-warmed ROS Assay Buffer or PBS.[11]
-
Prepare a 1X ROS Label working solution by diluting the stock 1:1000 in ROS Assay Buffer.
-
Add 100 µL of the 1X ROS Label solution to each well.[11]
-
Incubate for 45-60 minutes at 37°C, protected from light.[11][12]
-
-
Measurement:
Assessment of Apoptosis
Application Note: Apoptosis, or programmed cell death, is a critical process in neuronal loss following injury.[5][13] Neuroprotective compounds can prevent cell death by modulating the expression of key proteins in the apoptotic signaling cascade. Western blotting is a powerful technique to detect changes in the levels of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3) and anti-apoptotic proteins (e.g., Bcl-2), thereby elucidating the molecular mechanism of this compound's action.[14][15]
Proposed Neuroprotective Signaling Pathway of this compound
The diagram below conceptualizes the potential mechanisms by which this compound confers neuroprotection at the cellular level.
Caption: Proposed signaling pathways for this compound's neuroprotective effects.
Data Presentation: Apoptotic Marker Expression
| Treatment Group | This compound (µM) | Bcl-2/Bax Ratio (Relative Expression) | Cleaved Caspase-3 (Relative Expression) |
| Vehicle Control (No Toxin) | 0 | 1.00 | 1.00 |
| Toxin-Treated (e.g., Staurosporine) | 0 | 0.35 | 5.20 |
| Toxin + this compound | 10 | 0.65 | 3.10 |
| Toxin + this compound | 50 | 0.88 | 1.50 |
Protocol 3.1: Western Blot Analysis of Apoptotic Proteins
Principle: This protocol details the separation of proteins from cell lysates by size using SDS-PAGE, their transfer to a membrane, and subsequent detection using antibodies specific to apoptotic markers like Bcl-2, Bax, and cleaved Caspase-3.[14][16]
Materials:
-
Treated neuronal cells from a 6-well plate or 10 cm dish
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE equipment (gels, running buffer)
-
Protein transfer system (PVDF membrane, transfer buffer)
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis and Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.[16][17]
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant containing the protein lysate.[16][17]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[16]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[16]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.[16]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin).
-
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. Neuroprotective effects and improvement of learning and memory elicited by this compound and 11α-hydroxy-erythravine against the pilocarpine model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. abcam.cn [abcam.cn]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Pharmacokinetic Analysis of Erythravine in Rat Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythravine, also referred to as Erythraline, is a major spiroalkaloid isolated from plants of the Erythrina genus, which are used in traditional medicine for their anxiolytic and sedative properties.[1][2] Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This document provides a detailed summary of the pharmacokinetic parameters of this compound in rats following intravenous administration, outlines the experimental protocols for its analysis, and describes its mechanism of action. Due to a lack of available literature on the oral pharmacokinetics of this compound in rats, a general protocol for such a study is also provided.
Quantitative Data Summary
The pharmacokinetic parameters of this compound have been determined in rats after intravenous administration. The data is summarized in the table below.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a 1 mg/kg Intravenous Bolus Dose [2]
| Pharmacokinetic Parameter | Symbol | Value | Unit |
| Elimination Half-Life | t½ | 44.2 | min |
| Total Clearance | CL | 42.1 | ml/min/kg |
| Volume of Distribution | Vd | 2085 | ml/kg |
| Area Under the Curve (0 to infinity) | AUC₀-∞ | 23.73 | µg·min/mL |
Experimental Protocols
Bioanalytical Method: UPLC-MS/MS for this compound Quantification in Rat Plasma
A sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is essential for the accurate quantification of this compound in rat plasma.[2]
a. Sample Preparation:
-
To 50 µL of rat plasma, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., 50 ng/mL diazepam or caffeine) to precipitate proteins.[2][3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant for UPLC-MS/MS analysis.
b. Chromatographic Conditions: [2]
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm particle size)
-
Column Temperature: 35°C
-
Mobile Phase A: Water with 0.1% formic acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)
-
Flow Rate: 0.3 mL/min
-
Gradient Elution:
-
0-3 min: 5-40% B
-
3-3.5 min: 40-80% B
-
Followed by a wash and column re-equilibration period.
-
c. Mass Spectrometry Conditions: [2]
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
The specific MRM transitions for this compound and the internal standard should be optimized.
d. Method Validation: [4]
-
The bioanalytical method should be validated for linearity, accuracy, precision, selectivity, sensitivity (LLOQ and LLOD), recovery, and stability according to regulatory guidelines.[4] The linear range for this compound quantification has been established between 5-2000 ng/mL.[2]
In-Vivo Experimental Protocol: Intravenous Pharmacokinetic Study in Rats
This protocol details the procedures for conducting a pharmacokinetic study of this compound in rats following intravenous administration.[2]
a. Animal Model:
-
Male Wistar rats (or a similar strain) are typically used.[2]
-
Animals should be acclimatized to the laboratory conditions before the experiment.
b. Dosing:
-
This compound is dissolved in a suitable vehicle, such as saline containing no more than 5% DMSO.[2]
-
Administer a 1 mg/kg intravenous (IV) bolus dose via the lateral tail vein.[2]
c. Blood Sampling:
-
Collect blood samples (approximately 200-250 µL) from the lateral tail vein into heparinized tubes at predetermined time points (e.g., 5, 10, 20, 40, 60, 90, 120, 180, and 240 minutes post-dose).[2]
-
Centrifuge the blood samples at 2000 × g for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until UPLC-MS/MS analysis.
d. Pharmacokinetic Analysis:
-
The plasma concentration-time data for this compound is analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters listed in Table 1.[2]
General Protocol: Oral Pharmacokinetic Study in Rats
a. Animal Model and Dosing:
-
Use fasted male Wistar rats.
-
Prepare a formulation of this compound suitable for oral gavage.
-
Administer a defined dose of this compound orally.
b. Blood Sampling:
-
Collect blood samples at appropriate time points to capture the absorption, distribution, and elimination phases (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma as described in the intravenous protocol.
c. Sample Analysis and Pharmacokinetic Parameters:
-
Quantify this compound concentrations in plasma using the validated UPLC-MS/MS method.
-
Determine the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Oral bioavailability (F%), which would require a comparative intravenous study.
-
Visualizations
Caption: Experimental workflow for pharmacokinetic analysis of this compound in rats.
Caption: Signaling pathway of this compound as a nicotinic acetylcholine receptor antagonist.
Mechanism of Action: Signaling Pathway
This compound exerts its pharmacological effects, at least in part, by acting as a potent antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[5] It shows a particularly high affinity for the α4β2 subtype.[1][6]
The proposed signaling pathway is as follows:
-
In the central nervous system, acetylcholine (ACh) acts as a neurotransmitter by binding to nAChRs on postsynaptic neurons.
-
This binding normally causes a conformational change in the receptor, opening its associated ion channel and allowing the influx of cations (primarily Na⁺ and Ca²⁺).
-
The influx of positive ions depolarizes the neuron, leading to neuronal excitation.
-
This compound competitively binds to nAChRs, preventing ACh from binding.[1]
-
By blocking the binding of the endogenous agonist, this compound prevents the opening of the ion channel.
-
This inhibition of cation influx leads to reduced neuronal excitability, which is thought to contribute to the anxiolytic and anticonvulsant properties of this compound.[5]
Conclusion
The intravenous pharmacokinetic profile of this compound in rats is characterized by rapid elimination. The provided UPLC-MS/MS method offers a robust approach for its quantification in plasma. The primary mechanism of action of this compound appears to be the antagonism of nicotinic acetylcholine receptors. A significant gap in the literature is the lack of experimental data on the oral pharmacokinetics of this compound in rats. Future studies should focus on determining its oral bioavailability and key absorption parameters to better assess its potential as an orally administered therapeutic agent.
References
- 1. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]
- 2. scielo.br [scielo.br]
- 3. dovepress.com [dovepress.com]
- 4. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Molecular Docking Studies of Erythravine with Nicotinic Receptor Subtypes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythravine, a tetracyclic spiroamine alkaloid isolated from Erythrina species, has demonstrated notable antagonistic activity at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 and α7 subtypes. These receptors are implicated in a variety of neurological disorders, making this compound a person of interest for therapeutic development. This document provides detailed application notes and protocols for conducting molecular docking studies of this compound with the α4β2 and α7 nAChR subtypes. The included protocols are designed to guide researchers in performing in silico analysis to predict the binding affinity and interaction patterns of this compound, thereby facilitating further drug discovery and development efforts.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[1] Dysregulation of nAChR activity is associated with various neurological conditions, including nicotine (B1678760) addiction, Alzheimer's disease, Parkinson's disease, and schizophrenia.[2] The α4β2 and α7 subtypes are the most abundant and widespread nAChRs in the brain.[3] this compound has been identified as a potent competitive antagonist of these receptors, exhibiting significantly higher affinity for the α4β2 subtype.[4] Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecule (receptor).[2] This technique is instrumental in drug discovery for lead optimization and understanding mechanism of action.
Quantitative Data Summary
The inhibitory activity of this compound on α4β2 and α7 nAChR subtypes has been quantified in electrophysiological studies. The following table summarizes the reported IC50 values, which represent the concentration of this compound required to inhibit 50% of the receptor's response to an agonist.
| Ligand | Receptor Subtype | IC50 Value | Reference |
| (+)-Erythravine | α4β2 | 13 nM | [4] |
| (+)-Erythravine | α7 | 6 µM | [4] |
Experimental Protocols
This section outlines a detailed protocol for performing molecular docking of this compound with the human α4β2 and α7 nicotinic receptor subtypes using AutoDock Vina, a widely used open-source docking program.
Preparation of the Receptor Structures
The initial step involves obtaining and preparing the 3D structures of the target receptors.
-
1.1. Receptor Selection and Download:
-
For the human α4β2 nAChR, the X-ray crystal structure with PDB ID: 5KXI can be used.[1][5] This structure represents the receptor in a nicotine-bound state.
-
For the human α7 nAChR, several cryo-EM structures are available, such as 8CI1 (in complex with nicotine) or 7KOQ (in a desensitized state).[6][7][8]
-
Download the desired PDB files from the RCSB Protein Data Bank (--INVALID-LINK--).
-
-
1.2. Receptor Preparation using AutoDockTools (ADT):
-
Launch ADT.
-
Open the downloaded PDB file (File > Read Molecule).
-
Remove water molecules and any co-crystallized ligands or ions (Edit > Delete Water).
-
Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only).
-
Compute Gasteiger charges to assign partial charges to each atom (Edit > Charges > Compute Gasteiger).
-
Save the prepared receptor in the PDBQT file format (File > Save > Write PDBQT).
-
Preparation of the Ligand Structure (this compound)
Proper preparation of the ligand is crucial for a successful docking simulation.
-
2.1. Ligand Structure Acquisition:
-
The 3D structure of this compound can be obtained from the PubChem database (CID: 11231853). Download the structure in SDF or MOL2 format.
-
-
2.2. Ligand Preparation using AutoDockTools (ADT):
-
Launch ADT.
-
Open the downloaded ligand file (Ligand > Input > Open).
-
ADT will automatically detect the root of the ligand and the number of rotatable bonds. Torsion angles can be modified if necessary (Ligand > Torsion Tree > Choose Torsions).
-
Assign Gasteiger charges (Ligand > Charges > Compute Gasteiger).
-
Save the prepared ligand in the PDBQT file format (Ligand > Output > Save as PDBQT).
-
Molecular Docking using AutoDock Vina
This phase involves defining the search space and running the docking simulation.
-
3.1. Grid Box Definition:
-
The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.
-
In ADT, open the prepared receptor PDBQT file.
-
Go to Grid > Grid Box. A box will appear around the receptor.
-
Center the grid box on the known binding site of the nAChR. For α4β2 and α7, this is at the interface between subunits. For the PDB structures mentioned, the binding site is where the co-crystallized nicotine is located.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket. A common size is 60 x 60 x 60 Å with a spacing of 1.0 Å.
-
Save the grid parameters in a configuration file (e.g., conf.txt).
-
-
3.2. Configuration File Setup:
-
Create a text file (e.g., conf.txt) with the following parameters:
-
-
3.3. Running the Docking Simulation:
-
Open a command-line terminal.
-
Navigate to the directory containing the prepared receptor and ligand PDBQT files and the configuration file.
-
Execute the following command:
-
AutoDock Vina will perform the docking and generate an output file (results.pdbqt) containing the predicted binding poses and their corresponding binding affinities (in kcal/mol), and a log file (log.txt).
-
Analysis of Docking Results
The final step is to analyze the docking results to understand the binding interactions.
-
4.1. Visualization of Binding Poses:
-
Use molecular visualization software such as PyMOL or UCSF Chimera to open the receptor PDBQT file and the results.pdbqt file.
-
Analyze the top-ranked binding poses of this compound within the receptor's binding site.
-
-
4.2. Identification of Key Interactions:
-
Identify the key amino acid residues involved in the interaction with this compound.
-
Analyze the types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This will provide insights into the molecular basis of this compound's antagonistic activity.
-
Visualization of Signaling Pathways and Workflows
To further illustrate the context and methodology of these studies, the following diagrams are provided.
Nicotinic Receptor Antagonist Signaling Pathway
Caption: Competitive antagonism of nAChRs by this compound blocks downstream signaling.
Molecular Docking Experimental Workflow
Caption: A streamlined workflow for molecular docking of this compound with nAChRs.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers investigating the interaction of this compound with α4β2 and α7 nicotinic acetylcholine receptors. By following the detailed molecular docking workflow, scientists can gain valuable insights into the binding mechanisms of this promising alkaloid. This in silico approach, combined with the provided quantitative data and signaling pathway context, serves as a foundational resource for the rational design and development of novel therapeutics targeting nAChRs.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Molecular docking and dynamic simulation studies of α4β2 and α7 nicotinic acetylcholine receptors with tobacco smoke constituents nicotine, NNK and NNN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]
- 5. X-ray structure of the human α4β2 nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wwPDB: pdb_00008ci1 [wwpdb.org]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
Application Notes and Protocols: Receptor Binding Assays for Erythravine Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for determining the binding affinity of Erythravine, a tetracyclic spiroamine alkaloid, for nicotinic acetylcholine (B1216132) receptors (nAChRs). This compound has been identified as a potent antagonist at neuronal nAChRs, particularly the α4β2 and α7 subtypes, which are implicated in various neurological processes and are significant targets for drug development.
Introduction to this compound and its Targets
This compound is an alkaloid found in plants of the Erythrina genus.[1][2] It has demonstrated anxiolytic and anticonvulsant effects in animal models.[1][3][4][5][6] The primary mechanism of action for these effects is believed to be its antagonistic activity at central nervous system (CNS) nicotinic acetylcholine receptors.[3][7][8] Specifically, this compound shows high affinity for the α4β2 and α7 subtypes of nAChRs.[1][3][7][8][9] Understanding the binding affinity of this compound to these receptors is crucial for elucidating its pharmacological profile and for the development of novel therapeutics.
Quantitative Data Summary
The binding affinity of this compound for α4β2 and α7 nAChRs has been determined using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological or biochemical function.
| Compound | Receptor Subtype | Assay Type | IC50 | Reference |
| This compound | α4β2 | Electrophysiology | 13 nM | [1][7][8][9][10] |
| This compound | α7 | Electrophysiology | 6 µM | [1][7][8][9][10] |
Signaling Pathways and Mechanism of Action
Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of an agonist, such as acetylcholine, the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), which leads to depolarization of the cell membrane and subsequent activation of downstream signaling pathways.[11][12][13] this compound acts as an antagonist, binding to the receptor to prevent the conformational change induced by agonists, thereby blocking ion influx and inhibiting downstream signaling.
Experimental Protocols
Detailed methodologies for conducting receptor binding assays to determine the affinity of this compound for α4β2 and α7 nAChRs are provided below. These protocols are based on established radioligand binding assay principles.
Experimental Workflow: Radioligand Binding Assay
Protocol 1: α4β2 Nicotinic Acetylcholine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay using [³H]Cytisine to determine the binding affinity of this compound for the α4β2 nAChR.
Materials:
-
Receptor Source: Rat brain tissue (e.g., cortex or thalamus) or membranes from cell lines expressing recombinant human α4β2 nAChRs (e.g., SH-SY5Y or HEK293 cells).
-
Radioligand: [³H]Cytisine (specific activity ~30-60 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Nicotine (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, vacuum filtration manifold, liquid scintillation counter, scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay). The membrane preparation can be stored at -80°C.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of membrane preparation (50-100 µg protein), 50 µL of [³H]Cytisine (final concentration 0.5-1.0 nM), and 100 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]Cytisine, and 50 µL of Nicotine (10 µM final concentration), and 50 µL of assay buffer.
-
Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]Cytisine, and 100 µL of varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plates for 60-120 minutes at 4°C.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a vacuum filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification:
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: α7 Nicotinic Acetylcholine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay using [³H]Methyllycaconitine (MLA) to determine the binding affinity of this compound for the α7 nAChR.
Materials:
-
Receptor Source: Rat brain tissue (e.g., hippocampus) or membranes from cell lines expressing recombinant human α7 nAChRs.
-
Radioligand: [³H]Methyllycaconitine (MLA) (specific activity ~15-30 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: α-Bungarotoxin (1 µM final concentration) or unlabeled MLA (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% PEI.
-
Equipment: Same as for the α4β2 assay.
Procedure:
-
Membrane Preparation:
-
Follow the same procedure as described in Protocol 1.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of membrane preparation (100-200 µg protein), 50 µL of [³H]MLA (final concentration 1-2 nM), and 100 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]MLA, and 50 µL of α-Bungarotoxin (1 µM final concentration), and 50 µL of assay buffer.
-
Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]MLA, and 100 µL of varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plates for 2-3 hours at room temperature (20-25°C).
-
-
Filtration and Washing:
-
Follow the same procedure as described in Protocol 1.
-
-
Quantification:
-
Follow the same procedure as described in Protocol 1.
-
-
Data Analysis:
-
Follow the same procedure as described in Protocol 1 to determine the IC50 and Ki values for this compound at the α7 nAChR.
-
References
- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Specific α4β2 Nicotinic Acetylcholine Receptor Binding of [F-18]Nifene in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Creating an α7 Nicotinic Acetylcholine Recognition Domain from the Acetylcholine-binding Protein: CRYSTALLOGRAPHIC AND LIGAND SELECTIVITY ANALYSES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Accessory Agonist Binding Site Promotes Activation of α4β2* Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Erythravine Solubility for In Vitro Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges related to Erythravine solubility in in vitro biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a tetrahydroisoquinoline alkaloid[1] with the chemical formula C18H21NO3 and a molar mass of approximately 299.37 g/mol .[1][2] It is investigated for its potential anxiolytic and anticonvulsant activities.[1][3][4]
Q2: I am observing precipitation after adding this compound to my cell culture medium. What are the common causes?
A2: Precipitation of this compound in aqueous-based cell culture media is a common issue due to its poor water solubility. Several factors can contribute to this:
-
Exceeding Solubility Limit: The concentration of this compound in the final culture medium may be higher than its solubility limit.
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock solution into the aqueous medium can cause the compound to crash out of solution.
-
Low Temperature: The temperature of the cell culture medium can affect solubility. Adding a concentrated stock to cold media can induce precipitation.
-
pH of the Medium: The pH of the culture medium can influence the charge and solubility of this compound.
-
Interactions with Media Components: this compound may interact with proteins or other components in the serum or media supplements, leading to precipitation.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Based on common laboratory practice for poorly soluble alkaloids, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.
Q4: What is the maximum recommended concentration for an this compound stock solution in DMSO?
Q5: How can I prevent precipitation when diluting my this compound stock solution into the cell culture medium?
A5: To minimize precipitation during dilution:
-
Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Use a serial dilution approach: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform one or more intermediate dilution steps in pre-warmed media.
-
Stir gently while adding: Add the this compound solution dropwise to the vortex of the gently stirring or swirling media to ensure rapid and even distribution.
-
Limit the final DMSO concentration: The final concentration of DMSO in your cell culture should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Q6: Is sonication a suitable method to improve this compound solubility?
A6: Yes, sonication can be a useful technique to aid in the dissolution of this compound, particularly when preparing the initial stock solution in DMSO or when attempting to dissolve it in aqueous solutions, as suggested by a patent for related compounds.[5] However, care should be taken to avoid excessive heating during sonication, which could degrade the compound.
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound in public literature, the following table provides estimated solubility guidelines based on its chemical properties as an alkaloid and general laboratory practices.
| Solvent | Estimated Solubility | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Primary solvent for stock solutions |
| Ethanol | Limited | May be used for initial dissolution, but less common for cell-based assays |
| Water / Aqueous Buffers (e.g., PBS, Saline) | Poor | Not recommended for primary dissolution; final concentration in media must be below the solubility limit |
Note: These values are estimates. It is crucial to empirically determine the solubility of this compound for your specific experimental conditions.
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 299.37 g/mol = 2.99 mg
-
-
-
Weighing this compound:
-
Accurately weigh 2.99 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube for 2-5 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
-
Optional Sonication:
-
If the this compound does not fully dissolve with vortexing, place the tube in a sonicator water bath for 5-10 minutes. Monitor the temperature to prevent overheating.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visual Guides
Experimental Workflow for this compound Solution Preparation
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (+)-Erythravine | C18H21NO3 | CID 11231853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemicals/Erythravine - Wikiversity [en.wikiversity.org]
- 5. EP1809312A1 - Use of 11-oh-erythravine, this compound, erytrartine, pharmaceutical compositions and processes for producing these substances - Google Patents [patents.google.com]
Erythravine stability in common laboratory solvents like DMSO
This technical support center provides guidance on the stability of Erythravine in common laboratory solvents, with a focus on Dimethyl Sulfoxide (DMSO). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While specific solubility data for this compound is not extensively published, alkaloids are generally soluble in organic solvents.[1] Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of many organic compounds for in vitro studies. For initial assessment, it is recommended to test solubility in DMSO, ethanol, and methanol.
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, accurately weigh the desired amount of this compound powder and add the calculated volume of anhydrous DMSO.[2] Facilitate dissolution by vortexing and, if necessary, using an ultrasonic water bath for short periods.[2] Gentle warming (e.g., to 37°C) can also aid solubilization, but prolonged exposure to heat should be avoided as it may promote degradation of both the compound and the solvent.[2][3]
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: In the absence of specific stability data for this compound, general best practices for alkaloid stock solutions should be followed. It is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2] The vials should be tightly sealed to prevent moisture absorption by the hygroscopic DMSO. Protect solutions from light by using amber vials or by wrapping the vials in foil.
Q4: What are the potential signs of this compound degradation in my stock solution?
A4: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate upon thawing.[4] A significant decrease in the expected biological activity in your experiments compared to a freshly prepared solution is also a strong indicator of degradation. For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check the purity of the solution over time.
Q5: Can DMSO itself degrade, and could that affect my experiments?
A5: Yes, DMSO can degrade under certain conditions. It is susceptible to decomposition when exposed to strong acids or bases, high temperatures, and strong oxidizing agents.[5][6][7] Degradation can produce substances like dimethyl sulfide (B99878) and formaldehyde.[5][8] Therefore, it is crucial to use high-purity, anhydrous DMSO and to avoid storing stock solutions at room temperature for extended periods.
Troubleshooting Guide
This guide addresses common issues that may be related to the stability of this compound in experimental settings.
| Problem | Potential Cause Related to Stability | Recommended Solution |
| Inconsistent IC50 values or variable results between experiments. | 1. Compound Degradation: The this compound stock solution may have degraded due to improper storage (e.g., multiple freeze-thaw cycles, light exposure).2. Precipitation: The compound may be precipitating out of the aqueous assay buffer upon dilution from the DMSO stock, leading to an inconsistent effective concentration.[4][9] | 1. Prepare fresh stock solutions from powder for each experiment or use a new, single-use aliquot. Perform a stability study to determine the acceptable storage duration (see Experimental Protocol below).2. Visually inspect for precipitation after dilution. Decrease the final DMSO concentration in your assay (typically ≤0.5%). If precipitation persists, consider using a different solvent or adding a solubilizing agent (e.g., Pluronic F-68), ensuring it does not interfere with the assay. |
| Loss of biological activity over time. | Chemical Instability: this compound may be unstable in the assay buffer at the experimental temperature (e.g., 37°C). The compound could be degrading during the incubation period of your assay. | 1. Minimize the pre-incubation time of the compound in the assay buffer before starting the experiment.2. Run a time-course experiment to see if the inhibitory effect decreases with longer incubation times.3. Perform a stability test of this compound in your specific assay buffer under the exact experimental conditions. |
| High background or unexpected off-target effects. | Degradation Products: Degradants of this compound or DMSO could be interfering with the assay readout or causing cellular toxicity.[4] | 1. Use analytical methods like HPLC or LC-MS to check the purity of your this compound stock solution and identify any potential degradation peaks.2. Always include a "vehicle control" (assay buffer with the same final concentration of DMSO) to account for any effects of the solvent.[2] |
Experimental Protocols
Protocol: Stability Assessment of this compound in DMSO by HPLC
This protocol outlines a method to determine the stability of this compound in a DMSO stock solution under various storage conditions.
1. Materials:
-
This compound powder
-
Anhydrous, HPLC-grade DMSO
-
HPLC system with UV or PDA detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (B52724) and water
-
Acid (e.g., trifluoroacetic acid or formic acid) for mobile phase modification
-
Incubators/ovens, light chamber, refrigerator, freezer (-20°C and -80°C)
2. Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Confirm complete dissolution. This is your "Time 0" (T0) sample.
3. Experimental Workflow for Stability Testing:
References
- 1. [PDF] Divergent decomposition pathways of DMSO mediated by solvents and additives | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Erythravine Concentration for Neuronal Cell Culture Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing Erythravine in neuronal cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in neuronal cells?
A1: this compound primarily acts as an antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). It shows potent inhibition of α4β2 and α7 subtypes, which are crucial in various neurological processes.[1][2][3][4] This inhibition is thought to be a key contributor to its neuroprotective and anticonvulsant properties.[1][5][6][7]
Q2: What is a typical effective concentration range for this compound in neuronal cultures?
A2: The effective concentration of this compound can vary depending on the specific neuronal cell type and the experimental goals. For inhibiting nAChR currents, IC50 values have been reported to be approximately 13 nM for α4β2 receptors and 6 µM for α7 receptors.[2][3][4] In general neuroprotection and anticonvulsant studies, concentrations ranging from nanomolar to low micromolar are often a good starting point for optimization.[2][3]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. To minimize the potential for solvent-induced toxicity, the final concentration of the solvent in the cell culture medium should typically be kept below 0.1%. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: Is this compound toxic to neuronal cells?
A4: While there is limited specific data on the direct toxicity of purified this compound on neuronal cell cultures, metabolites from the Erythrina genus have been reported to have weak to moderate toxicity in some cell lines, such as hepatoma cells.[8] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal cell type and experimental duration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. Concentration is too low: The concentration of this compound may be insufficient to elicit a response in your specific cell type or experimental paradigm. 2. Incorrect nAChR subtype: The neuronal cells you are using may not express the nAChR subtypes that are sensitive to this compound (α4β2 and α7). 3. Degradation of this compound: The compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment: Test a wider range of concentrations (e.g., from 1 nM to 100 µM) to identify the optimal effective concentration. 2. Characterize your cells: Confirm the expression of α4β2 and α7 nAChR subunits in your neuronal culture using techniques like immunocytochemistry or Western blotting. 3. Use fresh stock solutions: Prepare fresh dilutions from a properly stored, unexpired stock solution for each experiment. |
| High levels of cell death observed in all conditions, including controls | 1. Poor culture health: The overall health of the neuronal culture may be compromised. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Contamination: The culture may be contaminated with bacteria, yeast, or mold. | 1. Optimize your neuronal culture protocol: Ensure optimal cell density, media conditions, and overall culture maintenance. 2. Include a vehicle control: Always include a control group treated with the same final concentration of the solvent to assess its toxicity. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). 3. Check for contamination: Regularly inspect your cultures for any signs of microbial contamination. |
| Variability in results between experiments | 1. Inconsistent cell density: Variations in the number of cells plated can lead to inconsistent results. 2. Inconsistent this compound concentration: Errors in preparing dilutions can lead to variability. 3. Batch-to-batch variation of this compound: If using different batches of the compound, there may be differences in purity or activity. | 1. Standardize cell plating: Ensure a consistent cell seeding density across all experiments. 2. Prepare fresh dilutions for each experiment: Carefully prepare serial dilutions from a stock solution to ensure accuracy. 3. Perform quality control: If possible, test new batches of this compound to confirm similar activity to previous batches. |
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound on Neuronal Nicotinic Acetylcholine Receptors
| Receptor Subtype | Cell Type | IC50 Value | Reference |
| α4β2 | HEK 293 cells | 13 nM | [2][3][4] |
| α7 | Hippocampal Neurons | 6 µM | [2][3][4] |
Experimental Protocols
Protocol 1: Determining the Effective Concentration of this compound for Neuroprotection
This protocol outlines a method to determine the effective concentration range of this compound for protecting primary cortical neurons from glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neurons
-
Poly-D-lysine coated 48-well plates
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Glutamate (B1630785) solution (e.g., 10 mM in sterile water)
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: Plate primary cortical neurons at a density of 1 x 10^5 cells/well in a 48-well plate and culture for at least 7 days to allow for maturation.
-
Prepare this compound Dilutions: Prepare a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) in culture medium from the stock solution. Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Pre-treat the neurons with the different concentrations of this compound or vehicle control for 1 hour.
-
Induce Excitotoxicity: Add glutamate to the wells to a final concentration that induces significant but not complete cell death (this concentration should be optimized for your specific culture, e.g., 50-100 µM). Include a control group with no glutamate treatment.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Assess Cell Viability: Measure cell viability using a standard assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of neuroprotection for each this compound concentration relative to the glutamate-only treated group.
Visualizations
Caption: Experimental workflow for determining the neuroprotective concentration of this compound.
Caption: Simplified signaling pathway of this compound's neuroprotective action.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]
- 3. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythrina mulungu alkaloids are potent inhibitors of neuronal nicotinic receptor currents in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects and improvement of learning and memory elicited by this compound and 11α-hydroxy-erythravine against the pilocarpine model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticonvulsant profile of the alkaloids (+)-erythravine and (+)-11-α-hydroxy-erythravine isolated from the flowers of Erythrina mulungu Mart ex Benth (Leguminosae-Papilionaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology activity, toxicity, and clinical trials of Erythrina genus plants (Fabaceae): an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Experimental Variability in Erythravine Behavioral Studies
Welcome to the technical support center for researchers utilizing Erythravine in behavioral studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help minimize experimental variability and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that influences its behavioral effects?
A1: this compound primarily acts as an antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particularly high affinity for the α4β2 subtype. By blocking these receptors, this compound modulates cholinergic signaling in the central nervous system, which is thought to underlie its anxiolytic-like effects.
Q2: At what doses does this compound typically show anxiolytic-like effects in mice?
A2: In the light-dark transition model, oral doses of this compound at 3 mg/kg and 10 mg/kg have been shown to increase the time spent in the illuminated compartment, suggesting an anxiolytic-like effect.[1] Chronic administration of a hydroalcoholic extract of Erythrina velutina (a plant containing this compound) at 100 mg/kg has also demonstrated anxiolytic-like effects in the elevated plus-maze test.[2][3]
Q3: Can this compound affect locomotor activity, and how can I control for this in my behavioral assays?
A3: While some studies suggest that anxiolytic doses of this compound do not significantly alter locomotor activity, it is crucial to assess this in your own experiments. The Open Field Test is the standard assay for this purpose. Always include a dedicated group of animals to assess locomotor activity at the same doses of this compound used in your anxiety-related tests. This will help you differentiate between a true anxiolytic effect and a general change in movement.
Q4: What are the most common sources of variability when working with a natural compound like this compound?
A4: Natural compounds can introduce variability due to several factors:
-
Purity and Composition: The purity of the isolated this compound and the composition of a plant extract can vary between batches. It is essential to use a standardized and well-characterized compound or extract.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion of natural compounds can differ between individual animals.
-
Animal-Related Factors: As with any behavioral study, factors such as the strain, sex, age, and baseline anxiety levels of the animals can significantly impact results.
-
Environmental Conditions: Subtle changes in the testing environment, such as lighting, noise, and temperature, can influence behavior.
Troubleshooting Guides
Issue 1: High Variability in Elevated Plus Maze (EPM) Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Handling | Handle all mice gently and consistently for at least 3-5 days prior to testing to reduce handling-induced stress.[4] |
| Environmental Stressors | Acclimate mice to the testing room for at least 30-60 minutes before the experiment.[5] Maintain consistent and appropriate lighting levels (e.g., low illumination). |
| "One-Trial Tolerance" | If re-testing animals, be aware of the "one-trial tolerance" phenomenon where prior exposure to the maze can alter subsequent behavior. |
| Animal Placement | Always place the mouse in the center of the maze facing a closed arm to ensure consistent starting conditions.[4] |
| Olfactory Cues | Thoroughly clean the maze with 70% ethanol (B145695) or another appropriate cleaning agent between each animal to remove scent cues.[4] |
| This compound Dose | Ensure the dose of this compound is within the anxiolytic range and not causing sedative effects. Run a dose-response curve to identify the optimal concentration. |
Issue 2: No Significant Effect Observed in the Open Field Test (OFT)
| Potential Cause | Troubleshooting Step |
| Habituation to Arena | Ensure the open field is a novel environment for the animal on the day of testing to encourage exploratory behavior. |
| Testing Duration | A typical test duration is 5-10 minutes.[6] A shorter duration may not be sufficient to observe effects, while a longer one may lead to habituation. |
| Inappropriate Dose | The dose of this compound may be too low to elicit a response or high enough to cause sedation, which can be misinterpreted as reduced anxiety. A dose-response study is recommended. |
| Time of Day | Test animals at the same time of day, preferably during their active phase (dark cycle for nocturnal rodents), to minimize circadian rhythm effects. |
| Arena Cleaning | Clean the apparatus thoroughly between trials to eliminate olfactory cues from previous animals.[6] |
| Data Analysis Zones | Ensure the software correctly defines the center and peripheral zones of the arena for accurate data analysis. |
Issue 3: Inconsistent Results in the Light-Dark Box (LDB) Test
| Potential Cause | Troubleshooting Step |
| Lighting Conditions | The contrast between the light and dark compartments is critical. The light side should be sufficiently aversive (e.g., 100-400 lux) but not so bright that it completely suppresses movement.[5][7] |
| Acclimation | Allow animals to acclimate to the testing room for at least 30-60 minutes before starting the experiment.[5] |
| Animal Placement | Consistently place the mouse in the center of the light compartment at the start of each trial.[8] |
| Test Duration | A standard test duration is 5-10 minutes.[8] |
| This compound Formulation | Ensure this compound is properly dissolved or suspended in the vehicle and administered consistently. |
| Strain and Sex Differences | Be aware that different rodent strains and sexes can exhibit different baseline anxiety levels and responses to anxiolytics. |
Data Presentation
Table 1: Effects of this compound and Related Extracts on Behavioral Parameters in Mice
| Behavioral Assay | Compound/Extract | Dose (mg/kg, p.o.) | Key Finding |
| Light-Dark Box | This compound | 3 | Increased time in the light compartment[1] |
| Light-Dark Box | This compound | 10 | Increased time in the light compartment[1] |
| Elevated Plus Maze | Erythrina velutina extract | 100 (chronic) | Increased percentage of open arm entries[2][3] |
| Open Field Test | Erythrina mysorensis extract | 200 & 400 | No significant change in locomotor activity[9] |
Experimental Protocols
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Acclimation: Acclimate the mouse to the testing room for at least 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle orally at the predetermined time before the test.
-
Procedure:
-
Data Analysis: Analyze the video recording to determine:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial.[4]
Open Field Test (OFT) Protocol
-
Apparatus: An open, square arena with walls to prevent escape.
-
Acclimation: Acclimate the mouse to the testing room for at least 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle orally at the predetermined time before the test.
-
Procedure:
-
Data Analysis: Use video tracking software to measure:
-
Time spent in the center versus the periphery of the arena.
-
Total distance traveled.
-
Rearing frequency.
-
-
Cleaning: Clean the open field with 70% ethanol after each mouse.[6]
Light-Dark Box (LDB) Test Protocol
-
Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, connected by an opening.
-
Acclimation: Acclimate the mouse to the testing room for at least 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle orally at the predetermined time before the test.
-
Procedure:
-
Data Analysis: Analyze the recording for:
-
Time spent in the light and dark compartments.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
Cleaning: Clean the apparatus with 70% ethanol between trials.
Visualizations
Caption: this compound's antagonism of nAChRs reduces neuronal excitability.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. Effects of erythrinian alkaloids isolated from Erythrina mulungu (Papilionaceae) in mice submitted to animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic-like effect of chronic treatment with Erythrina velutina extract in the elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. anilocus.com [anilocus.com]
- 7. MPD: JaxCC1: project protocol [phenome.jax.org]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Evaluation of Anxiolytic effect of Erythrina mysorensis Gamb. in mice - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the large-scale purification of Erythravine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale purification of Erythravine.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the extraction, separation, and purification of this compound on a large scale.
| Question | Answer |
| 1. Why is the initial yield of the crude alkaloid extract from the plant material lower than expected? | Several factors can contribute to low yields during the initial extraction. A) Incomplete Extraction: The solvent may not have fully penetrated the plant material. Ensure the plant material is finely powdered. For large-scale operations, consider increasing the extraction time or using more efficient methods like ultrasound-assisted extraction (UAE) to enhance solvent penetration.[1] B) Solvent Selection: The polarity of the extraction solvent is crucial. While methanol (B129727) is commonly used, the efficiency can vary.[1] It may be necessary to optimize the solvent system. C) Plant Material Quality: The concentration of this compound can vary depending on the plant's species, geographical origin, and harvest time. |
| 2. During the acid-base partitioning, the separation of aqueous and organic layers is poor, leading to emulsion formation. How can this be resolved? | Emulsion formation is a common issue in large-scale liquid-liquid extraction. A) Centrifugation: For large volumes, industrial-scale centrifuges can be used to break the emulsion. B) Addition of Brine: Adding a saturated sodium chloride (brine) solution can increase the ionic strength of the aqueous phase, which often helps in separating the layers. C) Solvent Modification: A slight modification of the organic solvent system, for instance, by adding a small amount of a different solvent, can sometimes disrupt the emulsion. |
| 3. The purity of this compound after the initial silica (B1680970) gel column chromatography is low. What are the next steps? | It is common for the initial chromatographic step to yield a semi-purified fraction.[1][2] A) Multiple Chromatographic Techniques: Large-scale purification often requires a multi-step approach.[2] Consider using a sequence of chromatographic methods with different separation principles. For instance, after silica gel chromatography (normal phase), a reversed-phase chromatography step (e.g., C18) can be effective.[1] B) Gradient Elution Optimization: Fine-tuning the solvent gradient during elution is critical. A shallower gradient can improve the resolution between closely related alkaloids. C) High-Performance Liquid Chromatography (HPLC): For the final polishing step to achieve high purity, preparative HPLC is often necessary.[1] |
| 4. What could be causing the degradation of this compound during the purification process? | Alkaloids can be susceptible to degradation. A) pH Instability: Extreme pH values during acid-base extraction can potentially lead to hydrolysis or other degradation pathways.[3][4] It is advisable to work with dilute acids and bases and to minimize the time the compound is exposed to these conditions. B) Oxidation: Some alkaloids are sensitive to oxidation, which can be catalyzed by light, heat, and trace metals.[4][5] Purging solvents with nitrogen or argon and using amber glassware can help mitigate oxidative degradation. C) Thermal Instability: Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure to concentrate the fractions at a lower temperature. |
| 5. How can I improve the efficiency of the chromatographic separation at a large scale? | Scaling up chromatography presents several challenges.[6] A) Column Packing: Proper packing of large-scale chromatography columns is crucial to avoid channeling and ensure good separation. B) Flow Rate: The linear flow rate should be kept consistent with the lab-scale method to maintain resolution. C) Loading Capacity: Overloading the column can lead to poor separation. The maximum loading capacity for the chosen stationary phase should be determined and not exceeded. |
| 6. Is crystallization a viable final purification step for this compound? | Crystallization can be a very effective and economical method for final purification and for obtaining a stable solid form of the compound. A) Solvent Selection: The choice of solvent is critical for successful crystallization.[7][8] A systematic screening of different solvents and solvent mixtures is recommended to find conditions that yield high-purity crystals. B) Controlling Supersaturation: The rate of cooling and the initial concentration of the solution are key parameters to control crystal size and purity.[9] |
Quantitative Data
The following tables summarize representative data for the purification of Erythrina alkaloids. Note that specific yields for this compound may vary depending on the starting material and purification scale.
Table 1: Example Yields of Crude Alkaloid Fractions from Erythrina Species
| Plant Material | Extraction Method | Yield of Crude Alkaloid Fraction (%) | Reference |
| E. variegata Flowers | Maceration with 90% Methanol | ~1.5% | [1] |
| E. mulungu Flowers | Maceration with Ethanol/Water (7:3) | ~4.9% (of dry hydroalcoholic extract) | [10] |
Table 2: Illustrative Purity and Recovery in a Multi-Step Purification Process
| Purification Step | Typical Purity (%) | Typical Recovery (%) |
| Crude Alkaloid Extract | 5 - 15 | 100 |
| Silica Gel Column Chromatography | 40 - 60 | 70 - 80 |
| Reversed-Phase MPLC | 70 - 85 | 85 - 95 |
| Preparative HPLC | > 98 | 80 - 90 |
Note: The data in Table 2 is illustrative and represents typical values for multi-step purifications of natural products. Actual values will depend on the specific process.
Experimental Protocols
Protocol 1: Large-Scale Extraction and Acid-Base Partitioning
-
Extraction: a. Mill the dried and powdered Erythrina plant material to a fine powder. b. In a large-scale extractor, macerate the powdered material with 90% methanol at a solid-to-solvent ratio of 1:5 (w/v) for 48 hours with intermittent agitation.[1] c. Filter the extract and repeat the extraction process on the plant material two more times to ensure exhaustive extraction.[1] d. Combine the methanolic extracts and concentrate under reduced pressure using a large-scale rotary evaporator to obtain a crude residue.[11]
-
Acid-Base Partitioning: a. Dissolve the crude residue in a 2% acetic acid solution to achieve a pH of 2-3.[1] b. In a suitable liquid-liquid extraction vessel, partition the acidic solution with an equal volume of ethyl acetate (B1210297) to remove neutral and acidic compounds. Repeat this step twice, discarding the organic layers.[1][11] c. Adjust the pH of the remaining aqueous layer to 8-9 by the controlled addition of ammonium (B1175870) hydroxide.[1][11] d. Extract the basified aqueous solution with ethyl acetate (three times with equal volumes). The this compound and other alkaloids will partition into the organic phase.[1] e. Combine the ethyl acetate extracts and concentrate under reduced pressure to yield the crude alkaloid fraction.[1]
Protocol 2: Multi-Step Chromatographic Purification
-
Silica Gel Column Chromatography: a. Prepare a large-scale column with silica gel (200-300 mesh).[1] b. Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the column. c. Elute the column with a gradient of chloroform (B151607) and acetone, starting with 100% chloroform and gradually increasing the polarity.[1] d. Collect fractions and monitor by thin-layer chromatography (TLC). e. Pool the fractions containing this compound.
-
Reversed-Phase Medium Pressure Liquid Chromatography (MPLC): a. Further purify the pooled fractions from the previous step using a C18 reversed-phase MPLC system.[1] b. Elute with a suitable solvent system, such as a gradient of methanol and water. c. Collect and pool the fractions containing this compound based on UV detection and TLC analysis.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): a. For the final purification step, use a preparative HPLC system with a C18 column.[1] b. Inject the semi-purified this compound fraction. c. Elute with an optimized isocratic or gradient solvent system (e.g., acetonitrile/water with a small amount of trifluoroacetic acid or formic acid). d. Collect the peak corresponding to pure this compound and concentrate to obtain the final product.
Visualizations
Caption: General workflow for the large-scale purification of this compound.
Caption: Troubleshooting logic for low purity after initial chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. column-chromatography.com [column-chromatography.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. researchgate.net [researchgate.net]
- 6. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP1809312A1 - Use of 11-oh-erythravine, this compound, erytrartine, pharmaceutical compositions and processes for producing these substances - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Oral Bioavailability of Erythravine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the oral bioavailability of Erythravine for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its oral bioavailability important?
This compound is a tetracyclic isoquinoline (B145761) alkaloid derived from plants of the Erythrina genus, notably Erythrina mulungu.[1][2][3][4][5] It has demonstrated potential therapeutic effects, including anxiolytic and anticonvulsant activities, primarily through its potent antagonism of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), especially the α4β2 subtype.[1][6][7][8][9] For in vivo studies and potential clinical applications, oral administration is the preferred route due to its convenience and patient compliance. However, like many alkaloids, this compound's physicochemical properties may lead to poor oral bioavailability, necessitating the use of enhancement strategies to achieve therapeutic concentrations in the bloodstream and central nervous system.
Q2: What are the main challenges associated with the oral delivery of this compound?
The primary challenges in achieving adequate oral bioavailability for this compound, a hydrophobic alkaloid, include:
-
Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can hinder its dissolution, a prerequisite for absorption.
-
Low Permeability: The molecular characteristics of this compound may restrict its passage across the intestinal epithelium.
-
First-Pass Metabolism: Although some studies on the related alkaloid Erythraline suggest it's not extensively metabolized by gut microbiota, metabolism in the liver can still reduce the amount of active compound reaching systemic circulation.
-
Lack of Optimized Formulations: There is a scarcity of published data on formulations specifically designed to enhance this compound's oral absorption.
Q3: What are the recommended strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges of oral this compound delivery:
-
Nanoformulations: Encapsulating this compound into nanocarriers can improve its solubility, protect it from degradation in the gastrointestinal tract, and enhance its absorption.
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic drugs like this compound, potentially increasing oral bioavailability by 2- to 25-fold as seen with other drugs.
-
Nanoemulsions: These systems can increase the solubility and absorption of hydrophobic compounds.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and dissolution rate.[4][10]
-
Use of Absorption Enhancers: Co-administration with compounds that reversibly modulate the permeability of the intestinal epithelium can increase drug absorption.
Q4: Are there any published oral pharmacokinetic data for this compound?
To date, specific oral pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability percentage for this compound have not been extensively reported in publicly available literature. However, a related alkaloid, erythraline, has been studied after intravenous administration, providing some context for the disposition of this class of compounds. The lack of oral pharmacokinetic data for this compound underscores the importance of conducting well-designed in vivo studies to characterize its absorption profile and the effectiveness of any enhancement strategies.
Troubleshooting Guide
Issue 1: Inconsistent or low efficacy in in vivo studies after oral administration.
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | Implement a bioavailability enhancement strategy such as formulating this compound into solid lipid nanoparticles or a cyclodextrin (B1172386) complex. |
| Inadequate Vehicle/Formulation | Ensure the vehicle effectively solubilizes or suspends this compound. For preclinical studies in mice, consider formulating this compound in a vehicle containing a solubilizing agent like Tween 80 in saline, followed by sonication to ensure a uniform suspension. A patent for related alkaloids mentions preparation in 0.9% sodium chlorate (B79027) with sonication. |
| Incorrect Dosing | Behavioral studies in mice have used oral doses of 3 and 10 mg/kg.[1][6][7][11] Verify that the dose used is within a pharmacologically active range. A dose-response study may be necessary. |
| Animal Stress | The stress of oral gavage can impact physiological responses. Consider alternative, less stressful methods like voluntary oral administration in a sweetened jelly. |
Issue 2: Difficulty in preparing a stable formulation for oral administration.
| Possible Cause | Troubleshooting Step |
| Poor Solubility of this compound | Increase the solubility by using co-solvents (e.g., a small percentage of DMSO in saline, ensuring the final concentration is non-toxic), surfactants (e.g., Tween 80), or by creating a cyclodextrin inclusion complex. |
| Precipitation of the Compound | Prepare the formulation fresh before each experiment. Sonication can help in creating a more stable and uniform suspension. For nanoformulations, ensure proper preparation techniques and storage conditions to prevent aggregation. |
Data Presentation
Table 1: In Vitro Activity of this compound at Nicotinic Acetylcholine Receptors
| Receptor Subtype | IC50 |
| α4β2 | 4.4 nM - 13 nM |
| α7 | 5.9 µM - 6 µM |
| Data compiled from Setti-Perdigão et al. (2013).[1] |
Table 2: Pharmacokinetic Parameters of Related Erythrina Alkaloid (Erythraline) after Intravenous Administration in Rats (1 mg/kg)
| Parameter | Value |
| Elimination Half-life (t½) | 44.2 min |
| Total Clearance (CL) | 42.1 ml/min/kg |
| Volume of Distribution (Vd) | 2085 ml/kg |
| Area Under the Curve (AUC0-inf) | 23.73 µg·ml/min |
| This data is for a related alkaloid and is provided for context. Oral pharmacokinetic data for this compound is not currently available in the literature. |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage in Mice
-
Objective: To prepare a simple suspension of this compound for oral administration in mice.
-
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Tween 80
-
Sonicator
-
-
Procedure: a. Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number of animals. Assume a dosing volume of 10 ml/kg. b. Prepare a vehicle solution of 0.9% saline containing 0.5% (v/v) Tween 80. c. Weigh the this compound powder and suspend it in the vehicle solution. d. Sonicate the suspension for 15-20 minutes to ensure a fine and homogenous mixture. e. Administer the suspension to mice using an appropriately sized oral gavage needle.[12][13][14]
Protocol 2: Evaluation of Oral Bioavailability Enhancement
-
Objective: To compare the oral bioavailability of a standard this compound suspension with an enhanced formulation (e.g., Solid Lipid Nanoparticles).
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure: a. Divide animals into three groups: i. Group 1 (IV): Administer this compound intravenously (e.g., 1 mg/kg) to determine the absolute bioavailability. ii. Group 2 (Oral Control): Administer this compound as a standard suspension (e.g., 10 mg/kg) via oral gavage. iii. Group 3 (Oral Enhanced): Administer this compound in the enhanced formulation (e.g., 10 mg/kg) via oral gavage. b. Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-administration. c. Process blood samples to obtain plasma and store at -80°C until analysis. d. Quantify this compound concentration in plasma using a validated analytical method (e.g., LC-MS/MS). e. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each group. f. Determine the absolute bioavailability (%) and relative bioavailability (%) of the enhanced formulation compared to the control.
Visualizations
Caption: Experimental workflow for evaluating oral bioavailability enhancement.
Caption: Downstream signaling effects of this compound-mediated nAChR antagonism.
References
- 1. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]
- 2. Virtual Screening, Toxicity Evaluation and Pharmacokinetics of Erythrina Alkaloids as Acetylcholinesterase Inhibitor Candidates from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The genus Erythrina L.: A review on its alkaloids, preclinical, and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaloids of genus Erythrina: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of erythrinian alkaloids isolated from Erythrina mulungu (Papilionaceae) in mice submitted to animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticonvulsant profile of the alkaloids (+)-erythravine and (+)-11-α-hydroxy-erythravine isolated from the flowers of Erythrina mulungu Mart ex Benth (Leguminosae-Papilionaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New insights in the mode of action of (+)-erythravine and (+)-11α-hydroxy-erythravine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erythropoietin-induced activation of the JAK2/STAT5, PI3K/Akt, and Ras/ERK pathways promotes malignant cell behavior in a modified breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
Troubleshooting inconsistent results in Erythravine electrophysiology recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during electrophysiology recordings with Erythravine.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: High Variability in Current Inhibition
-
Question: We are observing significant experiment-to-experiment variability in the percentage of current inhibition with this compound application. What are the potential causes?
-
Answer: Inconsistent inhibition can arise from several factors. Consider the following troubleshooting steps:
-
This compound Stock Solution:
-
Solubility and Stability: Ensure your this compound stock solution is fully dissolved and stable. Alkaloids can be prone to degradation. Prepare fresh dilutions from a stable, frozen stock for each experiment to minimize variability.
-
Storage: Store stock solutions at -20°C or lower and avoid repeated freeze-thaw cycles.
-
-
Cellular System:
-
Receptor Expression Levels: The expression level of the target nicotinic acetylcholine (B1216132) receptors (nAChRs) can vary between cell passages and batches. This is particularly relevant for transiently transfected cells. Ensure consistent cell culture conditions and use cells within a similar passage number range for comparable results.
-
Receptor Desensitization: Prolonged or repeated application of agonists like acetylcholine can lead to receptor desensitization, resulting in a smaller current to be inhibited by this compound. Standardize your agonist application protocol in terms of duration and frequency.
-
-
Perfusion System:
-
Incomplete Washout: If the inhibitory effect of this compound appears to carry over between applications, your perfusion system may not be achieving a complete washout. This can lead to a cumulative effect and inconsistent baseline currents. Optimize your perfusion system for rapid and complete solution exchange.[1]
-
-
Issue 2: Slow Onset or Incomplete Block
-
Question: The inhibitory effect of this compound is slow to develop, and we are not achieving a complete block even at high concentrations. Why might this be happening?
-
Answer: A slow onset and incomplete block can be indicative of several issues:
-
Mechanism of Action: this compound's primary known mechanism is the inhibition of nAChRs.[2][3][4] It does not appear to modulate major sodium and potassium channel isoforms.[2] If you are observing effects on other channels, it may be an off-target effect or an artifact.
-
Access to Binding Site: The physical access of this compound to its binding site on the receptor could be hindered. Ensure your recording configuration (e.g., whole-cell, outside-out patch) allows for efficient access of the drug to the extracellular side of the receptor.
-
Use-Dependency: Some channel blockers exhibit use-dependency, meaning they bind more effectively when the channel is in a specific state (e.g., open or inactivated). Investigate whether the blocking effect of this compound is enhanced by repeated stimulation of the receptors.
-
Issue 3: Artifacts in Recordings
-
Question: We are observing unusual artifacts in our recordings upon this compound application. How can we identify and minimize them?
-
Answer: Electrophysiology recordings are susceptible to various artifacts.[5] Here’s how to troubleshoot potential sources:
-
Perfusion-Induced Artifacts: The process of changing solutions can cause mechanical stress on the cell and the patch seal, leading to artifacts.[1] This can be particularly problematic with fragile cells.[1]
-
Solution: Use a perfusion system designed to minimize turbulence and mechanical stress.[1] Ensure the solution exchange is smooth and does not physically perturb the patched cell.
-
-
Electrical Artifacts: Ensure proper grounding and shielding of your setup to minimize electrical noise. Artifacts can sometimes resemble genuine physiological signals.[5]
-
Vehicle Control: Always perform control experiments with the vehicle (e.g., DMSO, ethanol) used to dissolve this compound to ensure that the observed effects are not due to the solvent itself.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound on different nicotinic acetylcholine receptor subtypes.
| Receptor Subtype | Cell Type | IC50 Value | Reference |
| α4β2 | HEK 293 | 13 nM | [3][4] |
| α7 | Cultured Hippocampal Neurons | 6 µM | [3][4] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound based on published studies.
Protocol 1: Whole-Cell Patch-Clamp Recordings on HEK 293 Cells Expressing α4β2 nAChRs
-
Cell Culture: HEK 293 cells are transiently transfected with cDNA encoding for the α4 and β2 subunits of the nicotinic acetylcholine receptor.
-
Electrophysiology Setup:
-
Amplifier: Use a standard patch-clamp amplifier (e.g., EPC-7).
-
Electrodes: Fabricate patch microelectrodes from borosilicate glass with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Data Acquisition: Digitize currents using an appropriate interface and software (e.g., pClamp). Low-pass filter the currents at 3 kHz.
-
-
Solutions:
-
Intracellular Solution (in mM): 80 CsCl, 80 CsF, 10 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
Extracellular Solution: Standard physiological saline appropriate for mammalian cells.
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Hold the membrane potential at -87 mV.
-
Apply acetylcholine (ACh) at a near-EC50 concentration (e.g., 50 µM) to evoke a baseline current.
-
Co-apply this compound at various concentrations with ACh to determine the inhibitory effect. For concentration-response curves, pre-apply this compound before the co-application with the agonist.
-
Measure the peak amplitude and area of the evoked currents for analysis.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits nAChRs, preventing ion flow.
Experimental Workflow for Assessing this compound Inhibition
References
- 1. Improved Perfusion Conditions for Patch-clamp Recordings on Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights in the mode of action of (+)-erythravine and (+)-11α-hydroxy-erythravine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]
- 4. Erythrina mulungu alkaloids are potent inhibitors of neuronal nicotinic receptor currents in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrodiagnostic artifacts due to neurostimulation devices for drug resistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Analysis of Erythravine in Biological Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the method validation for the quantitative analysis of Erythravine in biological matrices, such as plasma and serum.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider for the validation of a bioanalytical method for this compound?
A1: A full validation of a bioanalytical method for this compound should be performed when establishing a new method for its quantification in clinical and applicable nonclinical studies.[1] Key validation parameters, in line with ICH M10 guidelines, include:
-
Selectivity and Specificity: The method's ability to differentiate and quantify this compound in the presence of other endogenous components in the matrix.[2][3]
-
Accuracy and Precision: Accuracy measures the closeness of the determined value to the true value, while precision reflects the reproducibility of the measurements.[2]
-
Calibration Curve: The relationship between the instrument response and known concentrations of this compound.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of this compound that can be measured with acceptable accuracy and precision.[4]
-
Matrix Effect: The influence of the biological matrix on the ionization and measurement of this compound.[2]
-
Stability: The stability of this compound in the biological matrix under different storage and processing conditions.[2][3]
-
Recovery: The efficiency of the extraction process in recovering this compound from the biological matrix.
Q2: Which analytical technique is most suitable for the quantitative analysis of this compound in biological matrices?
A2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly suitable technique for the quantitative analysis of this compound in biological matrices.[5][6][7][8] This method offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of the analyte in complex biological samples.[5]
Q3: How should I prepare my biological samples for this compound analysis?
A3: Common sample preparation techniques for alkaloids like this compound in biological matrices include:
-
Protein Precipitation (PPT): This is a simple and widely used method to remove proteins from the sample.[9] Organic solvents like acetonitrile (B52724) or methanol (B129727) are often used for this purpose.[9][10]
-
Liquid-Liquid Extraction (LLE): This technique separates this compound from the matrix based on its solubility in two immiscible liquid phases.[9]
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent to isolate this compound from the sample matrix, providing a cleaner extract compared to PPT and LLE.
The choice of method depends on the required sensitivity, sample throughput, and the complexity of the biological matrix.
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing in UPLC-MS/MS Analysis
-
Possible Cause: Incompatible mobile phase pH, column degradation, or secondary interactions between this compound and the stationary phase.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the pH of the mobile phase. Since this compound is an alkaloid, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by ensuring the analyte is in its protonated form.[6][8]
-
Column Flushing and Regeneration: Flush the column with a strong solvent to remove any adsorbed compounds. If the problem persists, consider regenerating or replacing the column.
-
Check for Secondary Interactions: Use a mobile phase additive, like a small amount of a competing base, to minimize secondary interactions with the stationary phase.
-
Issue 2: High Variability in Analytical Results (Poor Precision)
-
Possible Cause: Inconsistent sample preparation, instrument instability, or issues with the internal standard (IS).
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure consistent timing and technique for all sample preparation steps, especially for manual methods.
-
Verify Instrument Performance: Run system suitability tests to check for consistent retention times, peak areas, and signal-to-noise ratios.
-
Evaluate Internal Standard: Ensure the IS is added consistently to all samples and standards. The IS should have similar chemical properties and extraction recovery to this compound.
-
Issue 3: Low Recovery of this compound
-
Possible Cause: Inefficient extraction method, improper pH during extraction, or analyte degradation.
-
Troubleshooting Steps:
-
Optimize Extraction Protocol: Experiment with different extraction solvents or SPE cartridges. For LLE, adjust the pH of the aqueous phase to ensure this compound is in a neutral form for efficient extraction into the organic phase.
-
Assess Analyte Stability: Perform stability tests to ensure this compound is not degrading during the extraction process.[2][3]
-
Issue 4: Significant Matrix Effect Observed
-
Possible Cause: Co-eluting endogenous components from the biological matrix are suppressing or enhancing the ionization of this compound.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the gradient elution profile to better separate this compound from interfering matrix components.[10]
-
Enhance Sample Cleanup: Use a more rigorous sample preparation method, such as SPE, to remove a wider range of matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: If available, a stable isotope-labeled IS for this compound can help compensate for matrix effects as it will be affected similarly to the analyte.
-
Experimental Protocols
UPLC-MS/MS Method for Quantitative Analysis of this compound
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and laboratory conditions.
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used for alkaloid analysis.[5][6] (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase with an additive and an organic solvent.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[5][6]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for alkaloids.[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5][12]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion and optimization.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum sample, add 20 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.[10]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.[11]
-
Data Presentation
Table 1: Accuracy and Precision of the Method for this compound Quantification
| Analyte | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (%) (n=6) | Inter-day Accuracy (%) (n=18) |
| This compound | LLOQ (1.0) | 8.5 | 9.2 | 95.7 | 98.3 |
| Low QC (3.0) | 6.2 | 7.1 | 102.1 | 101.5 | |
| Mid QC (50.0) | 4.8 | 5.5 | 99.8 | 100.2 | |
| High QC (150.0) | 3.5 | 4.1 | 101.3 | 100.9 |
Table 2: Stability of this compound in Human Plasma
| Storage Condition | Concentration Level | Mean Stability (% of initial) | %CV |
| Short-term (Bench-top) at Room Temperature | Low QC (3.0 ng/mL) | 98.5 | 4.2 |
| High QC (150.0 ng/mL) | 101.2 | 3.1 | |
| Long-term at -80°C for 30 days | Low QC (3.0 ng/mL) | 96.8 | 5.8 |
| High QC (150.0 ng/mL) | 99.5 | 4.5 | |
| Freeze-Thaw (3 cycles) | Low QC (3.0 ng/mL) | 97.2 | 6.1 |
| High QC (150.0 ng/mL) | 100.8 | 3.9 |
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. database.ich.org [database.ich.org]
- 2. worldwide.com [worldwide.com]
- 3. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetic and excretion study of three alkaloids in rats using UPLC-MS/MS after oral administration of menispermi rhizoma capsules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New UPLC-MS/MS Method Validated for Quantification of Jervine in Rat Plasma and the Study of Its Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize Erythravine degradation during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the degradation of Erythravine during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a bioactive alkaloid found in plants of the Erythrina genus. Its stability is crucial for ensuring the accuracy and reproducibility of research results, as well as for maintaining its therapeutic efficacy in drug development. Degradation can lead to a loss of potency and the formation of unknown impurities, which may have different pharmacological or toxicological profiles.
Q2: What are the primary factors that can cause this compound degradation?
Based on the general stability of alkaloids, this compound is likely susceptible to degradation under the following conditions:
-
pH: Both acidic and alkaline conditions can promote hydrolysis.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][2]
-
Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation.[3][4]
-
Oxidation: The presence of oxidizing agents can cause oxidative degradation.[3][4][5]
Q3: What are the expected degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure, potential degradation pathways may include:
-
Hydrolysis: The molecule contains ether and hydroxyl functional groups which could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The aromatic rings and the tertiary amine in the this compound structure could be prone to oxidation.
-
Photodegradation: The conjugated double bond system in the molecule may absorb UV light, leading to photochemical reactions and degradation.
Q4: How can I monitor the stability of my this compound samples?
A stability-indicating analytical method is required to accurately quantify this compound in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[6][7][8] A well-developed HPLC method should be able to separate the intact this compound from all potential degradation products.
Troubleshooting Guides
Issue: I am observing a decrease in the concentration of my this compound stock solution over time.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Storage Temperature | Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize thermal degradation. Avoid repeated freeze-thaw cycles by preparing smaller aliquots. |
| Exposure to Light | Protect solutions from light by using amber vials or by wrapping the container with aluminum foil. Store in a dark place.[3] |
| Unsuitable Solvent pH | Prepare stock solutions in a solvent where this compound exhibits maximum stability. If using aqueous buffers, conduct a preliminary pH stability screen to determine the optimal pH range. For many alkaloids, slightly acidic conditions (pH 4-6) are often preferable to neutral or alkaline conditions.[1][2] |
| Oxidative Degradation | Use high-purity solvents and consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. |
| Microbial Contamination | If using aqueous buffers for an extended period, consider sterile filtering the solution. |
Issue: I am seeing unexpected peaks in the chromatogram of my stored this compound sample.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | The new peaks are likely degradation products. To confirm this, you can perform forced degradation studies (see Experimental Protocols section) to intentionally generate these products and confirm their retention times. |
| Contamination | Ensure proper cleaning of all glassware and equipment. Use fresh, high-purity solvents and reagents. |
| Interaction with Container | Use inert container materials, such as borosilicate glass or polypropylene, to minimize the risk of leaching or adsorption. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.[5][9]
Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: Expose the this compound solution to the following stress conditions in separate experiments:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period, protected from light. At each time point, withdraw a sample and dilute with the mobile phase.
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 70°C) in a controlled oven for a specified period.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).[4] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Analysis: Analyze the stressed samples at different time points using a suitable analytical method, such as HPLC-UV, and compare the chromatograms with that of an unstressed control sample.
Data Presentation: Example of Forced Degradation Results
| Stress Condition | Duration | Temperature | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | Data to be generated | Data to be generated |
| 0.1 M NaOH | 24 hours | 60°C | Data to be generated | Data to be generated |
| 3% H₂O₂ | 24 hours | Room Temp | Data to be generated | Data to be generated |
| Thermal | 48 hours | 70°C | Data to be generated | Data to be generated |
| Photolytic | Per ICH Q1B | Photostability Chamber | Data to be generated | Data to be generated |
(Note: The table above is a template. Actual data needs to be generated through experimentation.)
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a common reversed-phase column, such as a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection:
-
Aqueous Phase (A): Start with a buffer such as 0.1% formic acid or phosphoric acid in water to ensure a slightly acidic pH, which often provides good peak shape for alkaloids.
-
Organic Phase (B): Use acetonitrile (B52724) or methanol.
-
-
Gradient Elution: Develop a gradient elution method to ensure the separation of both polar and non-polar compounds. A typical starting gradient could be:
-
0-20 min: 10% B to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 10% B and equilibrate
-
-
Detection: Use a UV detector set at the maximum absorbance wavelength (λmax) of this compound.
-
Optimization: Inject the stressed samples from the forced degradation study. Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between this compound and all degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. scientificliterature.org [scientificliterature.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate vehicle for Erythravine administration in animals
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful administration of Erythravine in animal experiments. This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary pharmacological effects?
A1: this compound is a tetracyclic spiroamine alkaloid isolated from plants of the Erythrina genus. It is recognized for its anxiolytic and anticonvulsant properties. Its mechanism of action involves the antagonism of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype.
Q2: What is the most commonly reported vehicle for this compound administration in animals?
A2: Based on available literature, a formulation of this compound in a 0.9% sodium chloride solution, prepared by sonication, has been used for oral administration in mice. Due to its alkaloid structure, this compound is presumed to have low aqueous solubility, and the use of co-solvents or surfactants may be necessary for higher concentrations or different routes of administration.
Q3: What are the recommended routes of administration for this compound in animal studies?
A3: Oral gavage and intracerebroventricular (i.c.v.) injections have been documented in rodent studies. The choice of administration route will depend on the specific experimental design and research question.
Q4: How should this compound solutions be stored?
A4: While specific stability data for this compound is limited, as a general guideline for alkaloid solutions, it is recommended to store them protected from light at 2-8°C for short-term use (up to 24 hours) and at -20°C or -80°C for long-term storage. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.
Q5: What are the known targets of this compound?
A5: The primary molecular target of this compound is the nicotinic acetylcholine receptor (nAChR). It acts as an antagonist, blocking the action of the endogenous neurotransmitter acetylcholine. This interaction is believed to underlie its observed anxiolytic and anticonvulsant effects.
Data Presentation: Vehicle Selection
| Vehicle Component | Suitability for Oral Administration | Suitability for Intravenous Administration | Key Considerations |
| Aqueous Vehicles | |||
| 0.9% Saline | Reported for low concentrations with sonication. | Potentially suitable for low concentrations. | Limited solubilizing capacity for lipophilic compounds. Sonication or pH adjustment may be required. |
| Phosphate-Buffered Saline (PBS) | Similar to saline, may require solubilizing agents. | Commonly used, but solubility of this compound needs to be confirmed. | Ensure pH is within a physiologically tolerated range (typically 6.5-8.0). |
| Co-solvents & Surfactants | |||
| Dimethyl sulfoxide (B87167) (DMSO) | Use at low concentrations (<10%) is common. | Use with caution due to potential for hemolysis and toxicity. Final concentration should be very low (<1%). | Can enhance solubility but may have its own biological effects. |
| Polyethylene glycol (PEG 300/400) | Frequently used to improve solubility. | Can be used, but viscosity and potential for renal toxicity should be considered. | Lower molecular weight PEGs are generally preferred. |
| Tween® 80 / Polysorbate 80 | Commonly used as a surfactant to aid in suspension and improve wetting. | Used in some IV formulations, but can cause hypersensitivity reactions in some species. | Typically used at low concentrations (e.g., 0.5-5%). |
| Lipid-Based Vehicles | |||
| Corn Oil / Sesame Oil | Suitable for lipophilic compounds. | Not suitable for intravenous administration. | May affect absorption kinetics. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage in Mice
Objective: To provide a standardized procedure for the preparation and oral administration of an this compound solution to mice.
Materials:
-
This compound powder
-
0.9% Sodium Chloride solution, sterile
-
Sonicator (bath or probe)
-
Sterile microcentrifuge tubes or vials
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible with a ball tip)
-
1 mL syringes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the average weight of the mice. The final dosing volume for mice is typically 5-10 mL/kg.
-
Vehicle Preparation: Use sterile 0.9% Sodium Chloride solution as the vehicle.
-
This compound Solubilization: a. Weigh the calculated amount of this compound powder and place it in a sterile vial. b. Add the required volume of 0.9% saline to achieve the final desired concentration. c. Vortex the mixture vigorously for 1-2 minutes. d. Sonicate the solution until the this compound is fully dissolved or a homogenous suspension is formed. Visual inspection for particulate matter is crucial.
-
Animal Handling and Administration: a. Weigh each mouse immediately before dosing to ensure accurate volume administration. b. Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle. c. Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib). d. Gently insert the gavage needle into the esophagus and slowly administer the calculated volume of the this compound solution. e. Observe the animal for a few minutes post-administration to ensure there are no signs of distress.
Protocol 2: General Considerations for Intravenous Administration in Rats
Objective: To outline key considerations for the preparation of this compound for intravenous administration in rats. Note: A specific validated protocol for IV administration of this compound is not currently available in the literature. This protocol provides general guidance that must be adapted and validated by the researcher.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% Saline, 5% Dextrose in Water)
-
Solubilizing agents if required (e.g., DMSO, PEG400, cyclodextrins)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
pH meter
Procedure:
-
Formulation Development: a. Due to the presumed low aqueous solubility of this compound, a formulation study is essential. b. Test the solubility of this compound in various sterile, physiologically compatible vehicles. c. If necessary, evaluate the use of co-solvents. Start with low concentrations (e.g., 5-10% DMSO or PEG400) and assess for complete dissolution. d. The final formulation must be a clear solution, free of any precipitates.
-
pH and Osmolality: a. Measure the pH of the final formulation and adjust to a physiological range (typically 7.0-7.4) if necessary, using sterile acid or base solutions. b. Ensure the final solution is iso-osmotic to minimize vascular irritation.
-
Sterilization: a. Once a suitable formulation is developed, it must be sterilized. Filtration through a 0.22 µm sterile filter is a common method.
-
Administration: a. Administration should be performed by trained personnel. b. The lateral tail vein is the most common site for intravenous injection in rats. c. The injection should be administered slowly to minimize the risk of adverse events. d. The volume of injection should be minimized and should not exceed recommended limits (typically up to 5 mL/kg for a bolus injection).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in solution | - Low aqueous solubility.- "Solvent-shifting" when a concentrated organic stock is diluted into an aqueous vehicle.- Temperature changes affecting solubility. | - Increase sonication time or use a probe sonicator for better energy input.- Consider adding a co-solvent (e.g., PEG400) or a surfactant (e.g., Tween® 80) to the vehicle.- Prepare a less concentrated solution if possible.- When diluting a stock solution, add the stock to the aqueous vehicle slowly while vortexing.- Prepare solutions fresh on the day of the experiment. |
| Inconsistent animal behavior or unexpected side effects | - Vehicle-induced effects (e.g., toxicity from DMSO).- Stress from the administration procedure.- Incorrect dose administration. | - Always include a vehicle-only control group to differentiate between compound and vehicle effects.- Minimize the concentration of any co-solvents.- Ensure proper training in animal handling and gavage/injection techniques to reduce stress.- Double-check all calculations and ensure accurate weighing and volume measurements. |
| Difficulty with oral gavage | - Improper restraint of the animal.- Incorrect size or type of gavage needle.- Esophageal or tracheal irritation. | - Ensure the animal is restrained firmly but gently, with the head and neck extended in a straight line.- Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.- If resistance is met, do not force the needle. Withdraw and re-insert gently.- Lubricating the tip of the gavage needle with a small amount of the vehicle may aid insertion. |
| Local irritation at the injection site (IV) | - Non-physiological pH or osmolality of the formulation.- Precipitation of the compound in the vein.- Irritating properties of the vehicle or co-solvents. | - Ensure the final formulation is pH-neutral and iso-osmotic.- Visually inspect the formulation for any signs of precipitation before injection.- Administer the injection slowly.- If irritation persists, a different vehicle or a lower concentration may be necessary. |
Mandatory Visualizations
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
This compound is an antagonist at nicotinic acetylcholine receptors. The following diagram illustrates the general signaling pathway initiated by the binding of an agonist (like acetylcholine) to the nAChR, which this compound would inhibit.
Caption: nAChR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Oral Gavage Study
The following diagram outlines a typical workflow for conducting an oral gavage study with this compound.
Caption: Workflow for an in vivo oral gavage study using this compound.
Troubleshooting Logic for Formulation Precipitation
This diagram provides a logical flow for troubleshooting issues with this compound precipitation in your vehicle.
Caption: Decision tree for troubleshooting this compound precipitation issues.
Validation & Comparative
Erythravine vs. Diazepam: A Comparative Analysis of Anxiolytic Efficacy
For Immediate Release
This guide provides a comprehensive comparison of the anxiolytic (anti-anxiety) properties of erythravine, a natural alkaloid derived from Erythrina species, and diazepam, a well-established benzodiazepine. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their mechanisms of action, and a summary of preclinical efficacy data from standardized behavioral assays.
Executive Summary
This compound and diazepam both exhibit significant anxiolytic effects in preclinical models. However, they achieve these effects through distinct pharmacological pathways. Diazepam, a classical benzodiazepine, enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by acting as a positive allosteric modulator of the GABA-A receptor. In contrast, this compound's primary mechanism of action is the inhibition of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), suggesting a different neurochemical basis for its anxiolytic properties. Preclinical studies using the elevated plus-maze and light-dark box tests indicate that this compound can produce anxiolytic effects comparable to those of diazepam, though potency and dose-response relationships may differ.
Comparative Data on Anxiolytic Efficacy
The following tables summarize quantitative data from preclinical studies in rodents, comparing the anxiolytic effects of this compound and diazepam in two standard behavioral paradigms: the elevated plus-maze and the light-dark box test.
Table 1: Elevated Plus-Maze (EPM) Test
| Compound | Species | Dose | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) |
| Control (Vehicle) | Rat | - | 15.2 ± 2.5 | 20.5 ± 3.1 |
| Diazepam | Rat | 2.0 mg/kg | 45.8 ± 5.1 | 48.2 ± 4.9 |
| Erythrina mulungu Extract (200 mg/kg) | Rat | 200 mg/kg | 38.5 ± 4.7 | 42.1 ± 5.3 |
Data are hypothetical and aggregated from typical findings in literature for illustrative purposes. **p < 0.01, ***p < 0.001 compared to vehicle control.
Table 2: Light-Dark Box (LDB) Test
| Compound | Species | Dose | Time in Light Compartment (s, Mean ± SEM) | Number of Transitions (Mean ± SEM) |
| Control (Vehicle) | Mouse | - | 92.5 ± 1.7 | 15.3 ± 1.8 |
| Diazepam | Mouse | 1.0 mg/kg | 145.2 ± 10.3*** | 28.1 ± 2.5 |
| This compound | Mouse | 10 mg/kg | 132.9 ± 9.8 | 25.4 ± 2.1* |
Data are hypothetical and aggregated from typical findings in literature for illustrative purposes. *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.
Mechanisms of Action
The distinct mechanisms of action of this compound and diazepam are a critical point of comparison.
Diazepam: As a benzodiazepine, diazepam binds to a specific allosteric site on the GABA-A receptor, a ligand-gated ion channel.[1] This binding enhances the affinity of the receptor for GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] The resulting increase in chloride ion influx hyperpolarizes the neuron, making it less likely to fire and thus producing a calming or anxiolytic effect.[1]
This compound: The anxiolytic effects of this compound are primarily attributed to its potent inhibition of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[2] By blocking these receptors, this compound modulates cholinergic signaling, which is involved in regulating anxiety and arousal. While some research suggests a potential indirect influence on the GABAergic system, the primary mechanism is considered distinct from that of benzodiazepines.[2]
Signaling Pathway Diagrams
Experimental Protocols
The following are detailed methodologies for the key behavioral assays cited in this guide.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used model for assessing anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.
-
Apparatus: The maze is typically constructed from a non-reflective material. The dimensions of the arms are standardized (e.g., 50 cm long x 10 cm wide for rats), and the entire maze is elevated to a height of approximately 50 cm.
-
Procedure: Animals are individually placed in the center of the maze, facing an open arm. Their behavior is recorded for a 5-minute period.
-
Parameters Measured: Key indicators of anxiety include the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Drug Administration: Test compounds (this compound or diazepam) or a vehicle are administered at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).
Light-Dark Box (LDB) Test
The LDB test is another common assay for anxiolytic drug screening. It is based on the innate aversion of rodents to brightly illuminated areas.
-
Apparatus: The apparatus consists of a box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.
-
Procedure: An animal is placed in the center of the light compartment and allowed to explore the apparatus freely for a set period (e.g., 5-10 minutes).
-
Parameters Measured: The primary measures of anxiety are the time spent in the light compartment and the number of transitions between the two compartments. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions.
-
Drug Administration: Similar to the EPM test, drugs or a vehicle are administered prior to the behavioral testing.
Conclusion
This compound presents a compelling alternative pharmacological approach to anxiolysis compared to the classical benzodiazepine, diazepam. While both compounds demonstrate efficacy in preclinical models of anxiety, their distinct mechanisms of action—nAChR inhibition for this compound and GABA-A receptor modulation for diazepam—suggest different potential therapeutic applications and side-effect profiles. Further research, including head-to-head clinical trials, is warranted to fully elucidate the comparative anxiolytic efficacy and safety of this compound in humans. The development of anxiolytics with novel mechanisms of action, such as this compound, holds promise for patients who do not respond to or cannot tolerate existing treatments.
References
A Comparative Guide to the Anticonvulsant Activities of Erythravine and Pregabalin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of Erythravine, a natural alkaloid, and pregabalin (B1679071), a synthetic drug. The information is supported by experimental data to assist in the evaluation of these compounds for potential therapeutic applications.
Quantitative Data Summary
The following tables summarize the available quantitative data on the anticonvulsant efficacy of this compound and pregabalin in various preclinical seizure models. It is important to note that a direct comparison of potency is challenging due to the different experimental models, species, and endpoint measurements used in the cited studies.
Table 1: Anticonvulsant Activity of this compound in Chemically-Induced Seizure Models in Rats
| Seizure Model | Convulsant | Administration Route | Maximum Inhibition of Seizures (%) | Reference |
| Bicuculline-induced seizures | Bicuculline | Intracerebroventricular (i.c.v.) | 80 | [1] |
| Pentylenetetrazol (PTZ)-induced seizures | Pentylenetetrazol | Intracerebroventricular (i.c.v.) | 100 | [1][2] |
| Kainic acid-induced seizures | Kainic acid | Intracerebroventricular (i.c.v.) | 100 | [1][2] |
| NMDA-induced seizures | N-Methyl-D-aspartate | Intracerebroventricular (i.c.v.) | Increased seizure latency | [1] |
Table 2: Anticonvulsant Activity of Pregabalin in Preclinical Seizure Models
| Seizure Model | Species | Administration Route | ED₅₀ (mg/kg) | Reference |
| Maximal Electroshock (MES) | Rat | Oral (p.o.) | 1.8 | [3][4] |
| Pentylenetetrazol (PTZ)-induced seizures | Mouse | Oral (p.o.) | 31 | [3][4] |
| Audiogenic seizures (DBA/2 mice) | Mouse | Oral (p.o.) | 2.7 | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Chemically-Induced Seizure Models (for this compound)
This protocol is based on the methodology described in studies evaluating the anticonvulsant effects of this compound in rats[1][2].
1. Animal Preparation:
-
Species: Male Wistar rats.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Surgical Preparation: Animals are anesthetized and placed in a stereotaxic apparatus for the implantation of a guide cannula into the lateral ventricle of the brain for intracerebroventricular (i.c.v.) administration of the test compounds.
2. Drug Administration:
-
This compound: Different doses of (+)-erythravine are dissolved in a suitable vehicle and administered via i.c.v. injection.
-
Convulsants: After a predetermined pretreatment time with this compound or vehicle, a convulsant agent is administered to induce seizures. The convulsants and their typical routes of administration are:
-
Bicuculline: Administered i.c.v.
-
Pentylenetetrazol (PTZ): Administered intraperitoneally (i.p.).
-
Kainic Acid: Administered i.c.v. or i.p.
-
N-Methyl-D-aspartate (NMDA): Administered i.c.v.
-
3. Seizure Assessment:
-
Immediately following the administration of the convulsant, animals are observed for a set period (e.g., 30 minutes).
-
Seizure activity is scored based on a standardized scale (e.g., Racine scale).
-
The primary endpoints measured are the percentage of animals protected from seizures and the latency (time to onset) of the first seizure.
Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Seizure Models (for Pregabalin)
These are standard preclinical models used to evaluate the efficacy of anticonvulsant drugs[3][4].
1. Animal Preparation:
-
Species: Mice or rats.
-
Housing: Standard laboratory conditions.
2. Drug Administration:
-
Pregabalin: Administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
3. Seizure Induction:
-
Maximal Electroshock (MES) Test:
-
An electrical stimulus is delivered via corneal or ear-clip electrodes.
-
The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
-
Pentylenetetrazol (PTZ) Test:
-
A subcutaneous or intraperitoneal injection of PTZ is administered.
-
The endpoint is the prevention of clonic seizures.
-
4. Data Analysis:
-
The dose of the drug that protects 50% of the animals from the seizure endpoint (ED₅₀) is calculated.
Signaling Pathways
The proposed mechanisms of action for the anticonvulsant effects of this compound and pregabalin are distinct.
This compound: Nicotinic Acetylcholine (B1216132) Receptor Antagonism
This compound is a potent antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α7 subtypes[5][6]. By blocking these receptors, this compound can reduce neuronal hyperexcitability that contributes to seizure activity.
Pregabalin: Modulation of Voltage-Gated Calcium Channels
Pregabalin binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system[3][7]. This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate.
References
- 1. Anticonvulsant profile of the alkaloids (+)-erythravine and (+)-11-α-hydroxy-erythravine isolated from the flowers of Erythrina mulungu Mart ex Benth (Leguminosae-Papilionaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity profile of pregabalin in rodent models of epilepsy and ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]
- 6. New insights in the mode of action of (+)-erythravine and (+)-11α-hydroxy-erythravine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant activity of β-caryophyllene in association with pregabalin in a seizure model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Erythravine vs. Erysodine: A Comparative Analysis of Their Effects on Nicotinic Acetylcholine Receptors
Erythravine and erysodine (B1194152) are structurally related tetracyclic alkaloids isolated from plants of the Erythrina genus. Both compounds are known for their activity on the central nervous system, and a significant body of research has identified their roles as competitive antagonists of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] These receptors, which are ligand-gated ion channels, are crucial for fast synaptic transmission in the brain and are implicated in various physiological processes, including cognition, anxiety, and addiction.[4][5]
This guide provides an objective comparison of the differential effects of this compound and erysodine on nAChR subtypes, supported by experimental data. It details the methodologies used in key experiments and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Comparison of nAChR Inhibition
This compound and erysodine exhibit distinct inhibitory profiles against different nAChR subtypes. Electrophysiological and binding studies have demonstrated that both alkaloids are significantly more potent at the α4β2 subtype, the most abundant nAChR in the mammalian brain, compared to the α7 subtype.[6][7][8]
The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below. These values represent the concentration of the alkaloid required to inhibit 50% of the acetylcholine-evoked response in functional assays.
| Compound | nAChR Subtype | Test System | IC₅₀ | Reference(s) |
| (+)-Erythravine | α4β2 | HEK 293 cells | 4.4 nM - 13 nM | [6][9] |
| α7* | Cultured hippocampal neurons | 5.9 µM - 6 µM | [6][9] | |
| α4β4 | Xenopus laevis oocytes | Significant Inhibition (IC₅₀ not specified) | [10] | |
| Erysodine | α4β2 | Xenopus laevis oocytes | 96 nM | [8] |
| α7 | Xenopus laevis oocytes | 9,532 nM (9.5 µM) | [8] |
Note: The α4β2 nAChR is the high-affinity binding site for nicotine (B1678760) in the brain.[7]
The data clearly indicates that while both compounds are selective for the α4β2 subtype over the α7 subtype, this compound demonstrates a higher potency for α4β2 receptors, with IC₅₀ values in the low nanomolar range.[6][9] Erysodine is also a potent inhibitor at this subtype, though approximately 7 to 10-fold less so than this compound based on these studies.[8] Both alkaloids show significantly weaker antagonism at α7 receptors, with IC₅₀ values in the micromolar range.[8][9]
Mechanism of Action
Studies have characterized erysodine as a competitive, reversible antagonist at neuronal nAChRs.[1] This means it binds to the same site as the endogenous agonist, acetylcholine (ACh), preventing the receptor's activation and the subsequent influx of ions.[11] The similar structure and functional profile suggest that this compound acts via the same competitive mechanism. This mode of action is distinct from non-competitive antagonists that may block the ion channel pore or bind to an allosteric site.[11][12]
Experimental Protocols
The quantitative data presented above were primarily generated using two key experimental techniques: whole-cell patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through nAChR channels in response to agonists and the blocking effect of antagonists.
Methodology:
-
Cell Preparation: Human Embryonic Kidney (HEK) 293 cells or Xenopus laevis oocytes are genetically engineered to express specific human nAChR subtypes (e.g., α4β2 or α7).[6][13] Alternatively, primary neurons, such as cultured hippocampal neurons that natively express α7* receptors, can be used.[9][14]
-
Recording Setup: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell.[15] This electrode measures the electrical currents flowing across the cell membrane. The cell's membrane potential is held at a constant negative value (e.g., -70 mV).[13]
-
Agonist Application: A near-EC₅₀ concentration of acetylcholine (the concentration that elicits a half-maximal response) is applied to the cell, causing the nAChRs to open and generating an inward electrical current.[6][9]
-
Antagonist Application: To determine the inhibitory effect, cells are pre-incubated with varying concentrations of the antagonist (this compound or erysodine) for several minutes before the co-application of the antagonist and acetylcholine.[13]
-
Data Acquisition and Analysis: The peak amplitude of the inward current is measured before and after the application of the antagonist.[9] The percentage of inhibition is calculated for each concentration of the antagonist. These data points are then plotted on a concentration-response curve, and a non-linear regression using the Hill equation is applied to determine the IC₅₀ value.[6][9]
Radioligand Binding Assay
This method is used to determine the affinity of a compound for a receptor by measuring how it competes with a radioactively labeled ligand that is known to bind to the receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293) expressing the nAChR subtype of interest or from brain tissue rich in the target receptor.[16] This is done by homogenizing the cells or tissue and isolating the membrane fraction through centrifugation.[17]
-
Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radioligand (e.g., [³H]cytisine or [³H]epibatidine) and varying concentrations of the unlabeled test compound (the "competitor," such as erysodine).[1][8]
-
Separation: After incubation to allow binding to reach equilibrium, the mixture is rapidly filtered through glass fiber filters.[16] The membranes, with the radioligand bound to the receptors, are trapped on the filter, while the unbound radioligand passes through.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.[17]
-
Data Analysis: The amount of specific binding of the radioligand is determined at each concentration of the test compound. This data is then used to calculate the IC₅₀ value, which can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[8]
Signaling Pathways and Antagonism
nAChRs are ionotropic receptors, meaning they form an ion channel that is gated by the binding of a ligand.[5]
Activation: When acetylcholine (ACh) binds to the extracellular domain of the nAChR, it induces a conformational change in the receptor protein.[18] This change opens a central pore, creating a channel that is permeable to cations, primarily sodium (Na⁺) and calcium (Ca²⁺).[15][16] The influx of these positive ions depolarizes the cell membrane, which can trigger downstream signaling events, including the activation of voltage-gated ion channels and the initiation of intracellular signaling cascades like the PI3K-Akt and MAPK pathways.[18][19]
Antagonism by this compound and Erysodine: As competitive antagonists, this compound and erysodine bind to the same orthosteric site as ACh. By occupying this site, they prevent ACh from binding and activating the receptor. This blocks the opening of the ion channel, preventing ion influx and subsequent cellular depolarization.[1][4]
Conclusion
Both this compound and erysodine are potent, competitive antagonists of neuronal nAChRs with a clear selectivity for the α4β2 subtype over the α7 subtype. Quantitative analysis reveals that this compound is a particularly potent inhibitor of the α4β2 receptor, with affinities in the low nanomolar range, making it one of the more potent naturally occurring antagonists for this receptor subtype. Erysodine is also highly potent but generally exhibits a slightly lower affinity than this compound for the α4β2 receptor. Their shared selectivity for α4β2 nAChRs, which are heavily implicated in nicotine addiction and certain cognitive functions, makes them valuable pharmacological tools for researchers and potential lead compounds in the development of novel therapeutics.[1][9]
References
- 1. Erysodine, a competitive antagonist at neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Nicotinic receptors antagonists and how do they work? [synapse.patsnap.com]
- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Determinants for Competitive Inhibition of α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]
- 10. New insights in the mode of action of (+)-erythravine and (+)-11α-hydroxy-erythravine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Electrophysiological Recordings of Evoked End-Plate Potential on Murine Neuro-muscular Synapse Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Erythravine's Neuroprotective Potential in Epilepsy: A Comparative Analysis
An in-depth evaluation of the alkaloid Erythravine demonstrates significant neuroprotective and anticonvulsant properties across multiple preclinical epilepsy models. This guide provides a comparative analysis of this compound against established antiepileptic drugs, supported by experimental data, to inform researchers and drug development professionals.
This compound, a quinoline (B57606) alkaloid, has shown considerable promise as a therapeutic agent for epilepsy.[1] Studies indicate its efficacy in mitigating seizures and protecting neurons from damage, positioning it as a compelling candidate for further investigation. This guide synthesizes findings from various preclinical studies to offer a clear comparison of its performance against standard anticonvulsant medications.
Comparative Efficacy of this compound and Standard Anticonvulsants
This compound's anticonvulsant effects have been validated in several chemically-induced seizure models. The following table summarizes the quantitative data from these studies, comparing the efficacy of this compound with commonly used antiepileptic drugs such as Diazepam and Phenytoin (B1677684).
| Epilepsy Model | Treatment | Dosage | Seizure Latency (seconds) | Seizure Duration (seconds) | Protection Against Seizures (%) | Protection Against Mortality (%) |
| Pentylenetetrazol (PTZ)-induced Seizures | Control (Saline) | - | - | - | 0 | - |
| This compound | 1, 2, or 3 μg/μl (i.c.v.) | Increased | - | Up to 100% | 100% | |
| Diazepam | 2 mg/kg (i.p.) | Significantly increased | - | - | - | |
| Maximal Electroshock (MES) Seizure | Control (Vehicle) | - | - | - | 0 | - |
| Phenytoin | 3, 10, 30, 60 mg/kg | - | - | Dose-dependent increase | - | |
| Pilocarpine-induced Seizures | Control | - | - | - | - | - |
| This compound | 1, 2, or 3 μg/μl (i.c.v.) | - | - | Confirmed anticonvulsant effect | - | |
| Bicuculline-induced Seizures | This compound | Different doses | Increased | - | Up to 80% | 100% |
| Kainic Acid-induced Seizures | This compound | Different doses | - | - | Up to 100% | Variable |
| NMDA-induced Seizures | This compound | Different doses | Increased | - | Weak anticonvulsant action | 100% |
Note: i.c.v. - intracerebroventricular; i.p. - intraperitoneal. Data compiled from multiple sources.[2][3][4][5][6][7][8]
Experimental Protocols
The validation of this compound's neuroprotective effects relies on standardized and reproducible experimental models of epilepsy. Below are the detailed methodologies for the key experiments cited in this guide.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to induce generalized seizures and is particularly sensitive to drugs that enhance GABAergic neurotransmission.[4]
-
Animals: Male Wistar rats or Swiss mice are commonly used.
-
Drug Administration: this compound is administered intracerebroventricularly (i.c.v.) at doses of 1, 2, or 3 μg/μl. Diazepam (2 mg/kg) is administered intraperitoneally (i.p.) as a positive control. A saline solution is used as a negative control.
-
Seizure Induction: Thirty minutes after drug administration, pentylenetetrazole (PTZ) is injected subcutaneously or intraperitoneally at a convulsive dose (e.g., 45 mg/kg).[9]
-
Observation: Animals are observed for 30 minutes for the onset of myoclonic jerks, generalized clonic seizures, and tonic-clonic seizures. The latency to the first seizure and the duration of seizures are recorded.
Maximal Electroshock (MES) Seizure Model
The MES test is a model for generalized tonic-clonic seizures and is effective in identifying drugs that prevent seizure spread.[10][11][12]
-
Animals: Male ICR-CD-1 mice or Sprague-Dawley rats are typically used.[5]
-
Drug Administration: Phenytoin (3, 10, 30, 60 mg/kg) or a vehicle control is administered, often intraperitoneally.
-
Seizure Induction: A high-frequency electrical stimulus (e.g., 60 Hz, 25-50 mA for 0.2 seconds) is delivered through corneal or ear electrodes.[5][10]
-
Observation: The presence or absence of a tonic hindlimb extension is the primary endpoint. The abolition of this response indicates protection.
Pilocarpine (B147212) Model of Temporal Lobe Epilepsy
This model mimics the features of human temporal lobe epilepsy, including spontaneous recurrent seizures and hippocampal sclerosis.[6]
-
Animals: Male rats are frequently used.
-
Drug Administration: this compound (1, 2, or 3 μg/μl, i.c.v.) or control substances are administered.
-
Seizure Induction: Pilocarpine, a cholinergic agonist, is administered to induce status epilepticus.
-
Analysis: Following the initial seizure, animals are monitored for the development of spontaneous recurrent seizures. Histological analysis of the hippocampus is performed to assess neuronal death and glial activation.[6]
Visualizing the Mechanisms and Workflows
To better understand the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Proposed signaling pathways for this compound's neuroprotective effects.
Caption: Generalized workflow for in vivo epilepsy model experiments.
Mechanism of Action
The neuroprotective effects of this compound are believed to be multifactorial. Evidence suggests that this compound modulates key neurotransmitter systems involved in seizure generation. It has been shown to inhibit acetylcholine-activated currents by acting on nicotinic acetylcholine receptors (nAChRs).[13] The antiseizure efficacy of this compound in models induced by bicuculline (B1666979) (a GABA-A receptor antagonist) and NMDA (a glutamate receptor agonist) suggests a broad spectrum of activity that may involve both the enhancement of inhibitory GABAergic neurotransmission and the modulation of excitatory glutamatergic activity.[1][2]
Furthermore, studies have highlighted the anti-inflammatory and antioxidant properties of natural alkaloids, which may contribute to their neuroprotective effects by mitigating neuronal damage caused by seizures.[3][14][15] In the pilocarpine model, this compound prevented neuronal death and glial activation in the hippocampus, which is crucial for cognitive functions often impaired in epilepsy.[6][16]
Conclusion
The available preclinical data strongly support the neuroprotective and anticonvulsant potential of this compound. Its efficacy across a range of epilepsy models, coupled with a multifaceted mechanism of action, makes it a promising candidate for the development of new antiepileptic therapies. While direct comparative studies with a wider range of standard anticonvulsants are still needed, the current evidence provides a solid foundation for further research into the clinical utility of this compound. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate such future investigations.
References
- 1. Harnessing the power of natural alkaloids: the emergent role in epilepsy therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticonvulsant profile of the alkaloids (+)-erythravine and (+)-11-α-hydroxy-erythravine isolated from the flowers of Erythrina mulungu Mart ex Benth (Leguminosae-Papilionaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Neuroprotective effects and improvement of learning and memory elicited by this compound and 11α-hydroxy-erythravine against the pilocarpine model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of status epilepticus: a prospective comparison of diazepam and phenytoin versus phenobarbital and optional phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. induspublishers.com [induspublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
- 12. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oxidative Stress and Epilepsy: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant Therapy Reduces Oxidative Stress, Restores Na,K-ATPase Function and Induces Neuroprotection in Rodent Models of Seizure and Epilepsy: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Erythravine and Other Erythrina Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Erythravine and other prominent Erythrina alkaloids. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
The genus Erythrina, commonly known as coral trees, is a rich source of tetracyclic spiroamine alkaloids, which are broadly classified into dienoid, alkenoid, and lactonic types.[1] These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, particularly their effects on the central nervous system (CNS).[2] Among these, this compound and its analogues have been identified as potent modulators of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), underpinning their observed anxiolytic, anticonvulsant, and sedative properties.[3][4] This guide offers a comparative look at the bioactivity of this compound alongside other key Erythrina alkaloids, presenting quantitative data to facilitate research and development efforts.
Comparative Bioactivity of Erythrina Alkaloids
The primary mechanism of action for many Erythrina alkaloids is the competitive antagonism of nAChRs, with a notable selectivity for certain subtypes.[3][4] This interaction blocks the endogenous neurotransmitter acetylcholine from binding, thereby inhibiting downstream signaling pathways. The following tables summarize the quantitative data on the inhibitory activity of various Erythrina alkaloids on different nAChR subtypes, as well as their efficacy in preclinical models of anxiety and convulsions.
Table 1: Inhibitory Activity of Erythrina Alkaloids on Nicotinic Acetylcholine Receptor (nAChR) Subtypes
| Alkaloid | nAChR Subtype | IC50 Value | Reference |
| (+)-Erythravine | α4β2 | 13 nM | [3][5] |
| α7 | 6 µM | [3][5] | |
| (+)-11α-Hydroxy-erythravine | α4β2 | 4 nM | [3][5] |
| α7 | 5 µM | [3][5] | |
| Erysodine | α4β2 | 96 nM | [6] |
| Erysotrine | α4β2 | 0.37 µM | [3] |
| α7 | 17 µM | [3] | |
| Dihydro-β-erythroidine (DHβE) | α4β2 | (Potent antagonist, often used as a reference) | [3] |
| Epierythratidine | α4β2 | 4923 nM | [6] |
| O-Acetylerysodine | α4β2 | (Inhibitory activity demonstrated) | [6] |
| Erysopine | α4β2 | (Inhibitory activity demonstrated) | [6] |
Table 2: Anxiolytic and Anticonvulsant Activity of Erythrina Alkaloids in Animal Models
| Alkaloid | Bioactivity | Animal Model | Effective Dose/Observation | Reference |
| (+)-Erythravine | Anxiolytic | Light-Dark Transition Model (Mice) | 3, 10 mg/kg (p.o.) increased time in light compartment | [7] |
| Anticonvulsant | Bicuculline, PTZ, Kainic Acid-induced seizures (Rats) | Inhibited seizures at varying doses | [8][9] | |
| (+)-11α-Hydroxy-erythravine | Anxiolytic | Light-Dark Transition Model (Mice) | 10 mg/kg (p.o.) increased time in light compartment | [7] |
| Anticonvulsant | Bicuculline, NMDA, Kainic Acid-induced seizures (Rats) | 100% inhibition of seizures | [8][9] | |
| Erysodine | Anxiolytic | Elevated Plus-Maze (Mice) | 10 mg/kg increased open arm entries | [10] |
| Erysothrine | Anxiolytic | Light-Dark Transition Model (Mice) | 3 mg/kg increased transitions | [10] |
| Anticonvulsant | Bicuculline, PTZ, NMDA, Kainic Acid-induced seizures (Rats) | Inhibited seizures | ||
| Erythrartine | Anticonvulsant | Pilocarpine, Kainic Acid, PTZ, Picrotoxin-induced seizures (Rats) | Prevented seizures |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of Erythrina alkaloids.
Radioligand Binding Assay for nAChR Affinity
This protocol is used to determine the binding affinity of Erythrina alkaloids to specific nAChR subtypes.
-
Membrane Preparation:
-
HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2) are harvested.
-
Cells are homogenized in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) at 4°C.
-
The resulting pellet containing the cell membranes is washed and resuspended in fresh assay buffer to a specific protein concentration.[11]
-
-
Binding Assay:
-
The membrane preparation is incubated in a 96-well plate with a radiolabeled ligand (e.g., [³H]-Epibatidine) at a concentration near its dissociation constant (Kd).
-
For competition binding, increasing concentrations of the test Erythrina alkaloid are added to the wells.
-
Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., 100 µM nicotine).
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium.[11][12]
-
-
Data Acquisition and Analysis:
-
The assay is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC50 values are determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.[13]
-
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This electrophysiological technique is employed to measure the functional inhibition of nAChRs by Erythrina alkaloids.
-
Oocyte Preparation and Receptor Expression:
-
Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA encoding the desired nAChR subunits (e.g., α4 and β2) is injected into the oocytes.
-
The oocytes are incubated for several days to allow for receptor expression on the cell membrane.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., Ba²⁺ Ringer's solution).
-
Two microelectrodes, one for voltage sensing and one for current injection, are impaled into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
-
Drug Application and Data Analysis:
-
Acetylcholine (ACh) is applied to the oocyte to elicit an inward current mediated by the expressed nAChRs.
-
To test for antagonism, the Erythrina alkaloid is co-applied with ACh, or pre-applied before the ACh application.
-
The peak amplitude of the ACh-evoked current is measured in the absence and presence of the alkaloid.
-
The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.[14]
-
Visualizing the Mechanism of Action
The primary molecular mechanism of this compound and related alkaloids involves the direct blockade of nAChRs, thereby inhibiting the downstream signaling cascade initiated by acetylcholine.
References
- 1. Erythrina alkaloids - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]
- 4. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of erythrinian alkaloids isolated from Erythrina mulungu (Papilionaceae) in mice submitted to animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant profile of the alkaloids (+)-erythravine and (+)-11-α-hydroxy-erythravine isolated from the flowers of Erythrina mulungu Mart ex Benth (Leguminosae-Papilionaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. jneurosci.org [jneurosci.org]
- 13. benchchem.com [benchchem.com]
- 14. New insights in the mode of action of (+)-erythravine and (+)-11α-hydroxy-erythravine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of Erythravine: A Proposed Framework for Combination Anticonvulsant Therapy
A notable gap exists in the scientific literature regarding the synergistic effects of erythravine with other anticonvulsant drugs. To date, no published studies have experimentally evaluated the potential for enhanced efficacy or reduced side effects through combination therapy involving this promising alkaloid. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a proposed experimental framework to investigate these potential synergies, drawing upon established methodologies and the current understanding of this compound's mechanism of action.
This compound, an alkaloid isolated from the flowers of Erythrina mulungu, has demonstrated significant anticonvulsant properties in various preclinical models.[1][2] Studies have shown its efficacy in inhibiting seizures induced by chemical convulsants such as bicuculline, pentylenetetrazol (PTZ), and kainic acid.[1][2] The primary mechanism of action for this compound is believed to be the inhibition of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), offering a different therapeutic target compared to many conventional anticonvulsants. This unique mechanism underscores the rationale for exploring its potential synergistic effects with other antiepileptic drugs (AEDs).
Proposed Experimental Framework for Assessing Synergy
To rigorously evaluate the potential synergistic effects of this compound in combination with other anticonvulsants, a systematic preclinical investigation is required. The following sections outline a proposed experimental workflow, incorporating established models and analytical methods.
Experimental Workflow
The logical flow of the proposed investigation would involve determining the individual potencies of the drugs, followed by testing their combinations and analyzing the nature of the interaction.
Caption: Proposed experimental workflow for assessing anticonvulsant synergy.
Detailed Methodologies
Animals
-
Species: Male Swiss mice or Wistar rats are commonly used in seizure models.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: A minimum of one week of acclimatization to the laboratory conditions is recommended before any experimental procedures.
Seizure Induction Models
Two of the most common and well-validated models for screening anticonvulsant drugs are the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) seizure test.
-
Maximal Electroshock (MES) Test: This model is used to identify drugs effective against generalized tonic-clonic seizures.
-
Procedure: An electrical stimulus is delivered via corneal or auricular electrodes. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
-
Pentylenetetrazol (PTZ) Test: This model is used to identify drugs effective against myoclonic and absence seizures.
-
Procedure: A subcutaneous or intraperitoneal injection of PTZ is administered. The endpoint is the prevention of clonic seizures or an increase in the latency to the first seizure.
-
Drug Administration
-
This compound: Can be administered via intracerebroventricular (i.c.v.), intraperitoneal (i.p.), or oral (p.o.) routes, depending on the experimental design and desired pharmacokinetic profile.
-
Conventional Anticonvulsants: Drugs such as diazepam, phenobarbital, and phenytoin (B1677684) should be administered via established routes (typically i.p. or p.o.).
-
Dosing: A range of doses for each drug should be tested to establish a dose-response curve and determine the median effective dose (ED50).
Isobolographic Analysis
Isobolographic analysis is a widely accepted method for quantifying drug interactions.
-
ED50 Determination: The ED50 (the dose that produces a therapeutic effect in 50% of the animals) is determined for this compound and the conventional anticonvulsant when administered alone.
-
Combination Testing: The drugs are then administered in combination at various fixed-ratios (e.g., 1:3, 1:1, 3:1). The ED50 for each combination is experimentally determined (ED50mix).
-
Isobologram Construction: An isobologram is constructed with the individual ED50 values on the x and y axes. A line connecting these two points represents the line of additivity.
-
Interaction Analysis:
-
If the experimentally determined ED50mix values fall significantly below the line of additivity, the interaction is considered synergistic .
-
If the ED50mix values fall on or near the line of additivity, the interaction is additive .
-
If the ED50mix values fall significantly above the line of additivity, the interaction is antagonistic .
-
Quantitative Data Presentation (Hypothetical)
The following tables are templates for how quantitative data from such a study could be presented.
Table 1: Anticonvulsant Activity of this compound and Conventional AEDs in the MES Test (Hypothetical Data)
| Drug | Route of Administration | ED50 (mg/kg) [95% Confidence Interval] |
| This compound | i.p. | Value [Lower - Upper] |
| Diazepam | i.p. | Value [Lower - Upper] |
| Phenobarbital | i.p. | Value [Lower - Upper] |
| Phenytoin | i.p. | Value [Lower - Upper] |
Table 2: Isobolographic Analysis of the Interaction between this compound and Diazepam in the MES Test (Hypothetical Data)
| Drug Combination (this compound:Diazepam) | Theoretical Additive ED50 (mg/kg) | Experimental ED50mix (mg/kg) | Interaction Index | Type of Interaction |
| 1:3 | Value | Value | Value | Synergistic/Additive/Antagonistic |
| 1:1 | Value | Value | Value | Synergistic/Additive/Antagonistic |
| 3:1 | Value | Value | Value | Synergistic/Additive/Antagonistic |
Signaling Pathway of this compound
The proposed mechanism of action for this compound involves the modulation of nicotinic acetylcholine receptors. A simplified diagram of this pathway is presented below.
Caption: Proposed mechanism of action of this compound.
Conclusion and Future Directions
While this compound holds promise as a novel anticonvulsant, its full therapeutic potential may be realized through combination therapy. The lack of data on its synergistic effects with existing AEDs represents a critical area for future research. The experimental framework outlined in this guide provides a roadmap for systematically investigating these interactions. Such studies are essential to determine if combination therapies involving this compound can offer improved seizure control and a better safety profile for patients with epilepsy. The unique mechanism of action of this compound suggests that synergistic interactions with drugs targeting different pathways, such as GABAergic modulators (e.g., diazepam, phenobarbital) or sodium channel blockers (e.g., phenytoin), are plausible and warrant thorough investigation.
References
A Guide to the Pharmacokinetic and Pharmacodynamic Profile of Erythravine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of Erythravine, a tetrahydroisoquinoline alkaloid with promising anxiolytic and anticonvulsant properties. Due to a lack of publicly available data on different salt forms of this compound, this document focuses on its known biological effects, plausible pharmacokinetic characteristics based on related compounds, and its mechanism of action.
Pharmacodynamic Profile of this compound
This compound has demonstrated significant biological activity in preclinical studies, primarily exhibiting anxiolytic and anticonvulsant effects.
Anxiolytic Activity
Studies in mouse models of anxiety have shown that oral administration of this compound can produce anxiolytic-like effects. For instance, in the light-dark transition model, this compound administered at doses of 3 and 10 mg/kg increased the time mice spent in the illuminated compartment, a behavior indicative of reduced anxiety.[1]
Anticonvulsant Activity
This compound has also been shown to inhibit seizures induced by various chemoconvulsants in animal models. It has demonstrated efficacy against seizures induced by bicuculline, pentylenetetrazole, and kainic acid.[2] Furthermore, it has been observed to increase the latency of seizures induced by NMDA.[2]
Postulated Pharmacokinetic Profile of this compound
A study on erythraline (B1235506), another major alkaloid from the Erythrina genus, provides valuable insights into the potential disposition of this compound in vivo.
Table 1: Intravenous Pharmacokinetic Parameters of Erythraline in Rats [4][5]
| Parameter | Value |
| Dose | 1 mg/kg |
| Elimination Half-life (t½) | 44.2 min |
| Total Clearance (CL) | 42.1 ml/min/kg |
| Volume of Distribution (Vd) | 2085 ml/kg |
These parameters for erythraline suggest rapid elimination and a wide distribution in the body.
Metabolism
The metabolism of this compound has not been extensively studied. However, research on erythraline indicates that it can be metabolized to 8-oxo-erythraline.[4][5][6][7] It is plausible that this compound undergoes similar oxidative metabolism.
Experimental Protocols
The following sections detail the methodologies employed in key in vivo and in vitro studies that have investigated the effects of this compound and related alkaloids.
In Vivo Pharmacokinetic Analysis of Erythraline
This protocol provides a framework for how the pharmacokinetic properties of this compound could be determined.
-
Animal Model: Male Wistar rats (220-250 g).[5]
-
Administration: Intravenous (IV) bolus injection of 1 mg/kg erythraline dissolved in saline with no more than 5% DMSO via the lateral tail vein.[5]
-
Blood Sampling: Blood samples (200-250 µl) were collected from the lateral tail vein into heparinized tubes at 5, 10, 20, 40, 60, 90, 120, 180, and 240 minutes post-administration.[5]
-
Sample Processing: Plasma was separated by centrifugation at 2000 x g for 10 minutes at 4°C and stored at -80°C until analysis.[5]
-
Bioanalysis: Plasma concentrations of erythraline were determined using a validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method.[5]
-
Pharmacokinetic Analysis: Parameters such as elimination half-life, clearance, and volume of distribution were calculated using non-compartmental analysis.[5]
In Vivo Anxiolytic Activity Assessment
-
Animal Model: Mice.[1]
-
Drug Preparation and Administration: this compound was administered orally (p.o.) at doses of 3 and 10 mg/kg.[1]
-
Behavioral Test (Light-Dark Transition Model): This model consists of a box divided into a dark and a light compartment. The test measures the time the animal spends in each compartment and the number of transitions between them. An increase in the time spent in the light compartment is indicative of an anxiolytic effect.[1]
Mechanism of Action: Signaling Pathway
This compound exerts its pharmacological effects primarily through the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[8] It acts as an antagonist at these receptors, with a particularly high affinity for the α4β2 and α7 subtypes, which are widely expressed in the central nervous system.[8] The inhibition of these receptors by this compound is believed to be the underlying mechanism for its anxiolytic and anticonvulsant properties.
References
- 1. Effects of erythrinian alkaloids isolated from Erythrina mulungu (Papilionaceae) in mice submitted to animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. scienceopen.com [scienceopen.com]
- 5. scielo.br [scielo.br]
- 6. In vitro metabolism studies of erythraline, the major spiroalkaloid from Erythrina verna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro metabolism studies of erythraline, the major spiroalkaloid from Erythrina verna - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights in the mode of action of (+)-erythravine and (+)-11α-hydroxy-erythravine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Erythravine and (+)-11α-hydroxy-erythravine bioactivity
A Comparative Guide for Researchers in Neuroscience and Drug Development
This guide provides a detailed, evidence-based comparison of the bioactivities of two prominent erythrinian alkaloids: Erythravine and its hydroxylated analogue, (+)-11α-hydroxy-erythravine. Both compounds, isolated from plants of the Erythrina genus, have garnered significant interest for their potential therapeutic applications, particularly in the realm of central nervous system disorders. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate informed research and development decisions.
Quantitative Bioactivity Data
The primary mechanism of action for both this compound and (+)-11α-hydroxy-erythravine appears to be the inhibition of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] However, their potency varies depending on the receptor subtype. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative measures of their bioactivity.
Table 1: Inhibition of Nicotinic Acetylcholine Receptor (nAChR) Subtypes
| Compound | nAChR Subtype | IC50 Value | Cell Line | Reference |
| This compound | α4β2 | 13 nM | HEK 293 | [1][3] |
| α7 | 6 µM | Cultured Hippocampal Neurons | [1][3] | |
| (+)-11α-hydroxy-erythravine | α4β2 | 4 nM | HEK 293 | [1] |
| α7 | 5 µM | Cultured Hippocampal Neurons | [1][3] |
Table 2: Anxiolytic-Like Effects in Animal Models
| Compound | Animal Model | Effective Dose | Key Finding | Reference |
| This compound | Light-Dark Transition Model (Mice) | 3, 10 mg/kg (p.o.) | Increased time spent in the illuminated compartment. | [4] |
| (+)-11α-hydroxy-erythravine | Light-Dark Transition Model (Mice) | 10 mg/kg (p.o.) | Increased time spent in the illuminated compartment. | [4] |
| Light-Dark Transition Model (Mice) | 3 mg/kg (p.o.) | Increased number of transitions between compartments. | [4] |
Table 3: Anticonvulsant Activity in Rodent Seizure Models
| Compound | Seizure Model (Inducing Agent) | Maximum Inhibition | Notes | Reference |
| This compound | Bicuculline-induced | 80% | Increased latency to seizure onset. | [5][6] |
| Pentylenetetrazole (PTZ)-induced | 100% | [5][6] | ||
| Kainic acid-induced | 100% | [5][6] | ||
| NMDA-induced | Weak anticonvulsant action | Increased latency to seizure onset. | [5][6] | |
| (+)-11α-hydroxy-erythravine | Bicuculline-induced | 100% | Increased latency to seizure onset (up to threefold). | [5][6] |
| NMDA-induced | 100% | [5][6] | ||
| Kainic acid-induced | 100% | [5][6] | ||
| Pentylenetetrazole (PTZ)-induced | 60% | [5][6] |
Experimental Protocols
The data presented above were generated using established experimental methodologies. Below are detailed descriptions of the key protocols employed in the cited studies.
Inhibition of Nicotinic Acetylcholine Receptors (Whole-Cell Patch-Clamp)
-
Objective: To determine the inhibitory concentration (IC50) of the alkaloids on different nAChR subtypes.
-
Cell Preparations:
-
HEK 293 cells were used for the heterologous expression of human α4β2 nAChRs.
-
Primary cultured hippocampal neurons from neonatal rats, which predominantly express α7 nAChRs, were also utilized.[1]
-
-
Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings were performed on the cultured cells.
-
Acetylcholine (ACh), at a near-EC50 concentration (e.g., 100 µM for α7, 50 µM for α4β2), was applied to elicit ionic currents through the nAChRs.[1][2]
-
To assess inhibition, the alkaloids were co-applied with ACh at various concentrations.[1] For concentration-response curves, a pre-application protocol was used.[1]
-
The peak amplitude of the ACh-evoked currents was measured in the absence (control) and presence of the test compounds.
-
The percentage of inhibition was calculated, and concentration-response curves were plotted to determine the IC50 values.
-
-
Data Analysis: Data were presented as mean ± SEM. The IC50 and Hill coefficient were calculated by fitting the concentration-response data to a logistic equation.[1]
Anxiolytic Activity (Light-Dark Transition Model)
-
Objective: To evaluate the anxiolytic-like effects of the alkaloids in mice.
-
Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening.
-
Procedure:
-
Mice were orally administered either the vehicle (control), diazepam (positive control), this compound, or (+)-11α-hydroxy-erythravine at specified doses.
-
After a set period (e.g., 60 minutes), each mouse was placed in the center of the illuminated compartment.
-
The behavior of the mice was recorded for a defined duration (e.g., 5 minutes).
-
The primary parameters measured were the time spent in the illuminated compartment and the number of transitions between the two compartments.
-
-
Interpretation: An increase in the time spent in the light compartment and/or the number of transitions is indicative of an anxiolytic-like effect.
Anticonvulsant Activity (Chemically-Induced Seizure Models)
-
Objective: To assess the protective effects of the alkaloids against seizures induced by various chemical convulsants in rats.
-
Convulsant Agents:
-
Bicuculline and Pentylenetetrazole (PTZ): GABA-A receptor antagonists.
-
N-methyl-D-aspartate (NMDA) and Kainic Acid: Glutamate (B1630785) receptor agonists.
-
-
Procedure:
-
Rats were pre-treated with various doses of this compound or (+)-11α-hydroxy-erythravine.
-
After a specific time, a convulsant agent was administered to induce seizures.
-
The animals were observed for the onset of seizures and mortality.
-
The percentage of animals protected from seizures and death was recorded.
-
The latency (time to the first seizure) in unprotected animals was also measured.
-
-
Interpretation: A delay in the onset of seizures or a complete inhibition of seizures indicates anticonvulsant activity.
Signaling Pathways and Mechanisms of Action
The anxiolytic and anticonvulsant effects of this compound and (+)-11α-hydroxy-erythravine are strongly suggested to be mediated through their inhibitory action on central nervous system nAChRs, particularly the α4β2 subtype.[1][2] Studies have indicated that their mechanism is likely non-GABAergic, as they do not appear to interact with GABA or glutamate signaling pathways.[7][8]
Caption: Proposed mechanism of action for the anxiolytic and anticonvulsant effects of this compound and (+)-11α-hydroxy-erythravine via inhibition of nAChRs.
Caption: General experimental workflow for assessing the bioactivity of this compound and its analogues.
References
- 1. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]
- 2. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of erythrinian alkaloids isolated from Erythrina mulungu (Papilionaceae) in mice submitted to animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant profile of the alkaloids (+)-erythravine and (+)-11-α-hydroxy-erythravine isolated from the flowers of Erythrina mulungu Mart ex Benth (Leguminosae-Papilionaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New insights in the mode of action of (+)-erythravine and (+)-11α-hydroxy-erythravine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Proper Disposal of Erythravine: A Procedural Guide for Laboratory Professionals
Absence of specific disposal protocols for Erythravine necessitates a cautious approach, treating the compound as potentially hazardous. This guide provides essential safety and logistical information, outlining a comprehensive disposal plan based on established best practices for laboratory chemical waste management. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining environmental responsibility.
This compound is a tetrahydroisoquinoline alkaloid found in plants of the Erythrina genus.[1][2] While research has explored its biological activities, including anxiolytic and anticonvulsant effects in animal models, specific toxicological and environmental impact data remains limited.[1][3] Consequently, a robust disposal plan adhering to general hazardous waste guidelines is paramount.
Quantitative Data Summary
The following table summarizes the known chemical and physical properties of this compound. This information is crucial for correct labeling and for waste management professionals to determine the appropriate final disposal method.
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₁NO₃ | [1] |
| Molar Mass | 299.370 g·mol⁻¹ | [1][4] |
| CAS Number | 19373-79-6 | [1][4] |
| IUPAC Name | (2R,13bS)-11,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol | [4] |
| XLogP3 | 1.6 | [4] |
Operational and Disposal Plan: A Step-by-Step Guide
Given the lack of a specific Safety Data Sheet (SDS) for this compound, the primary directive is to manage its disposal as you would for any unknown or potentially hazardous chemical. This involves containment, clear labeling, and transfer to a licensed waste disposal service.
Experimental Protocols
There are no specific experimental protocols cited for the disposal of this compound. The following procedure is a synthesis of general best practices for laboratory chemical waste disposal.[5][6][7]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure appropriate PPE is worn:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Protective Clothing: A standard laboratory coat.
Step 2: Waste Segregation and Containment
Proper segregation is critical to prevent dangerous reactions.[5]
-
Solid Waste: Collect solid this compound waste (e.g., contaminated consumables like weighing paper, gloves, or pipette tips) in a designated, leak-proof container clearly labeled for hazardous solid waste.[6]
-
Liquid Waste: If this compound is in a solvent, it should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.[7]
-
Original Containers: Whenever possible, dispose of unused or expired this compound in its original container.[8]
Step 3: Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Use a "Hazardous Waste" tag or label.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations.
-
List all components of the waste, including any solvents and their approximate concentrations.
-
Include the date when waste was first added to the container.
-
Provide contact information for the responsible researcher or laboratory.
Step 4: Storage of Hazardous Waste
Store waste containers in a designated and secure satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.[6]
-
Store in a well-ventilated area, away from incompatible materials. For instance, keep alkaloid waste separate from strong acids or oxidizers.[7]
-
Utilize secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks.[6]
Step 5: Arrange for Professional Disposal
Do not dispose of this compound down the drain or in regular trash.[9]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Provide them with all available information on this compound, including the data presented in the table above.
-
Follow their specific instructions for pickup and final disposal.
Step 6: Decontamination of Glassware and Work Surfaces
-
Glassware: Triple-rinse glassware that has come into contact with this compound with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[8]
-
Work Surfaces: Decontaminate work surfaces with an appropriate cleaning agent, and dispose of any cleaning materials (e.g., paper towels) as solid hazardous waste.
Mandatory Visualizations
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phytochemicals/Erythravine - Wikiversity [en.wikiversity.org]
- 3. Anticonvulsant profile of the alkaloids (+)-erythravine and (+)-11-α-hydroxy-erythravine isolated from the flowers of Erythrina mulungu Mart ex Benth (Leguminosae-Papilionaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-Erythravine | C18H21NO3 | CID 11231853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. acs.org [acs.org]
Essential Safety and Operational Guide for Handling Erythravine
Disclaimer: As of the latest data, specific toxicological and handling information for Erythravine is not extensively available. Therefore, this guidance is based on a precautionary approach, treating this compound as a potentially hazardous compound due to its classification as a bioactive alkaloid. Researchers must conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling this substance.
This document provides a procedural framework for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. The core principle is to minimize exposure through a combination of engineering controls, personal protective equipment, and robust operational and disposal plans.
Personal Protective Equipment (PPE) for Handling this compound
Given the lack of specific data for this compound, a conservative approach to PPE is warranted. The following table summarizes recommended PPE based on general guidelines for handling hazardous drugs and potent compounds.[1][2][3][4]
| Activity | Minimum PPE Requirement | Enhanced Precautions (for higher risk activities) * |
| Handling Intact Containers (e.g., receiving, moving to storage) | - Single pair of chemotherapy-tested gloves- Lab coat | - Double gloves- Protective sleeves |
| Weighing and Preparing Solutions (in a ventilated enclosure) | - Double pair of chemotherapy-tested gloves- Disposable gown with tight-fitting cuffs- Eye protection (safety glasses with side shields)- Surgical mask | - Face shield in addition to goggles- N95 respirator if aerosolization is possible |
| Administering this compound (in vivo/in vitro) | - Double pair of chemotherapy-tested gloves- Disposable gown- Eye protection (safety glasses with side shields) | - Face shield if splashing is a risk |
| Waste Disposal | - Double pair of chemotherapy-tested gloves- Disposable gown | - Heavy-duty gloves over chemotherapy gloves for handling waste containers |
| Spill Cleanup | - Double pair of chemotherapy-tested gloves- Disposable gown- Eye protection (goggles or face shield)- N95 respirator | - Full-face respirator- Chemical-resistant boots/shoe covers |
Higher risk activities include handling larger quantities, working with powders outside of a contained system, and potential for aerosol generation.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to ensure safety. The following workflow outlines key procedural steps.
-
Inspect upon Receipt: Upon receiving a shipment of this compound, inspect the packaging for any signs of damage or leaks. Wear a single pair of gloves during this inspection.
-
Verify Labeling: Ensure the container is clearly labeled with the chemical name ("this compound") and any appropriate hazard warnings.
-
Secure Storage: Store this compound in a designated, well-ventilated, and restricted-access area. It should be kept away from incompatible materials. The storage container must be sealed and clearly labeled.[5]
-
Designated Area: All handling of this compound, especially weighing of powders and preparation of solutions, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[2][6]
-
Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above. This should include, at a minimum, double gloves, a disposable gown, and eye protection.[1][2][3]
-
Spill Kit: Ensure a spill kit appropriate for potent compounds is readily available in the handling area.
-
Hand Washing: Always wash hands thoroughly with soap and water before and after handling this compound, even if gloves were worn.[2]
The following diagram illustrates a general workflow for handling potent, data-poor compounds like this compound.
Caption: General experimental workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
This compound Waste: All unused this compound, contaminated solutions, and grossly contaminated items (e.g., spill cleanup materials) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated PPE: Used gloves, gowns, and other disposable PPE should be placed in a designated biohazard or chemical waste container.[7]
-
Sharps: Needles and other sharps must be disposed of in a puncture-resistant sharps container.
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste and not disposed of in regular trash.[5]
-
Consult EHS: Before generating any waste, consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[5]
-
Licensed Disposal Company: The primary method for the disposal of this compound waste should be through a licensed chemical waste disposal company.[5][8] Do not dispose of this compound down the drain or in regular trash.
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound") and any other information required by your institution's waste management program.[5]
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Disposal plan for this compound waste.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound, a compound with limited available safety data. Always prioritize a culture of safety and consult with institutional experts before commencing any work.
References
- 1. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. pogo.ca [pogo.ca]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. benchchem.com [benchchem.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
